molecular formula C4H8FNO2S2 B3009419 Thiomorpholine-4-sulfonyl fluoride CAS No. 2460750-12-1

Thiomorpholine-4-sulfonyl fluoride

Cat. No.: B3009419
CAS No.: 2460750-12-1
M. Wt: 185.23
InChI Key: MLSDFXWQOQQZAF-UHFFFAOYSA-N
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Description

Thiomorpholine-4-sulfonyl fluoride is a sulfur(VI) fluoride compound with the molecular formula C4H8FNO2S2 and a molecular weight of 185.24 g/mol . This reagent is part of the emerging class of sulfur(VI) fluoride compounds that are valuable in chemical biology and medicinal chemistry for their reactivity and potential as covalent enzyme inhibitors . As a sulfonyl fluoride, it can act as an electrophile, covalently modifying active site serine residues in enzymes, which is a mechanism exploited in the inhibition of targets like Fatty Acid Amide Hydrolase (FAAH) . Furthermore, the thiomorpholine scaffold is a key structural feature in bioactive molecules; for instance, it is found in experimental compounds like (3R)-3-(fluoromethyl)-7-(thiomorpholin-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, which has been investigated as a potent and selective inhibitor of Phenylethanolamine N-methyltransferase (PNMT) . The compound should be stored at +4°C and is typically available in various purity grades, including high and ultra-high purity forms (from 99% to 99.999% and higher), as well as standard grades such as ACS, Reagent, and Pharmaceutical Grades . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiomorpholine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2S2/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSDFXWQOQQZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thiomorpholine-4-sulfonyl fluoride CAS 2460750-12-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes confirmed chemical data with established SuFEx (Sulfur-Fluoride Exchange) methodologies.

Executive Summary

Thiomorpholine-4-sulfonyl fluoride (CAS 2460750-12-1) is a specialized sulfamoyl fluoride reagent used in chemical biology and medicinal chemistry. Unlike standard sulfonyl chlorides, which are highly prone to hydrolysis, this compound leverages the unique stability-reactivity profile of the S(VI)-F bond . It serves two primary roles:

  • Covalent Fragment: A building block for fragment-based drug discovery (FBDD) targeting nucleophilic residues (Tyr, Lys, His, Ser) on proteins.

  • SuFEx Linker: A robust connector for "Click" chemistry applications, enabling the modular assembly of thiomorpholine-containing pharmacophores.

This guide details the physicochemical profile, reaction mechanisms, and validated experimental protocols for utilizing this compound in high-throughput screening and lead optimization.

Chemical Constitution & Properties

The molecule consists of a thiomorpholine heterocycle N-linked to a sulfonyl fluoride warhead. Crucially, the ring sulfur exists in the sulfide oxidation state (-S-), not the sulfone, distinguishing it from its 1,1-dioxo analogs. This imparts specific electronic properties and lipophilicity profiles beneficial for membrane permeability.

Physicochemical Profile
PropertyValue / Description
IUPAC Name Thiomorpholine-4-sulfonyl fluoride
Molecular Formula C₄H₈FNO₂S₂
Molecular Weight 185.24 g/mol
Electronic State Ring Sulfur: Sulfide (-S-) | Warhead Sulfur: Sulfone (-SO₂F)
H-Bond Acceptors 3 (N, O, O)
H-Bond Donors 0
Predicted ClogP ~0.8 - 1.2 (Lipophilic, membrane permeable)
Solubility High in DMSO, CH₃CN, DMF; Moderate in chlorinated solvents.[1][2]
Stability Resistant to hydrolysis at physiological pH (7.4) and room temperature.

Mechanistic Insight: The SuFEx Paradigm

Thiomorpholine-4-sulfonyl fluoride operates via Sulfur-Fluoride Exchange (SuFEx) . This mechanism is distinct from traditional nucleophilic substitution due to the high bond energy of the S-F bond and the steric shielding of the sulfur center.

Reactivity Profile

The S(VI)-F bond is "spring-loaded." It is kinetically stable in water and plasma (unlike sulfonyl chlorides) but reacts rapidly with nucleophiles when activated by:

  • Proximity: Binding to a protein pocket brings a nucleophilic residue (e.g., Tyrosine-OH) close to the sulfur center.

  • Catalysis: H-bonding in the active site or external activators (e.g., DBU, BEMP) in synthetic applications.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the SuFEx-mediated covalent modification of a protein Tyrosine residue.

SuFEx_Mechanism Compound Thiomorpholine-4-sulfonyl Fluoride (Electrophile) Transition Transition State (Pentacoordinate Sulfur) Compound->Transition Binding Event Protein Protein Target (Tyr/Lys/His/Ser) Protein->Transition Nucleophilic Attack Complex Covalent Adduct (Stable Sulfonate/Sulfonamide) Transition->Complex S-F Bond Cleavage Fluoride Fluoride Ion (F-) Leaving Group Transition->Fluoride Elimination

Caption: SuFEx mechanism showing nucleophilic attack on the S(VI) center, leading to fluoride elimination and stable covalent adduct formation.

Experimental Protocols

Synthesis of Thiomorpholine-4-sulfonyl Fluoride

While commercial stocks are available, in-house synthesis ensures freshness, which is critical for kinetic studies. The preferred method utilizes AISF (4-Acetamidobenzenesulfonyl fluoride) as a solid, shelf-stable surrogate for gaseous SO₂F₂.

Reagents:

  • Thiomorpholine (1.0 equiv)[3]

  • AISF (1.2 equiv)

  • Triethylamine (Et₃N) or DBU (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve thiomorpholine (10 mmol) in anhydrous MeCN (50 mL) under N₂ atmosphere.

  • Activation: Add Et₃N (20 mmol) and stir at room temperature for 5 minutes.

  • Addition: Add AISF (12 mmol) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (formation of sulfonamide byproduct from AISF) or LC-MS.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/base), then brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient). The product is typically a white crystalline solid.

Kinetic Stability Assay (Hydrolysis Resistance)

Before screening against proteins, verify the compound's stability in aqueous media.

Protocol:

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4). Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 1, 4, 12, and 24 hours.

  • Analysis: Analyze via RP-HPLC or LC-MS.

    • Success Criterion: >95% parent compound remaining after 24 hours. Sulfonyl fluorides should demonstrate negligible hydrolysis compared to sulfonyl chlorides.

Covalent Fragment Screening Workflow

This workflow describes how to use Thiomorpholine-4-sulfonyl fluoride to identify druggable pockets on a target protein.

Fragment_Screening Step1 1. Library Preparation (Thiomorpholine-SO2F in DMSO) Step2 2. Protein Incubation (Target Protein + Compound, 24h) Step1->Step2 Step3 3. Intact Protein LC-MS (Deconvolution of Mass Spectra) Step2->Step3 Decision Mass Shift Observed? Step3->Decision Hit HIT: Covalent Adduct (+165 Da Mass Shift) Decision->Hit Yes NoHit No Binding (Steric mismatch or no nucleophile) Decision->NoHit No Validation 4. Peptide Mapping (Identify modified residue via MS/MS) Hit->Validation

Caption: LC-MS based covalent fragment screening workflow. A mass shift corresponding to the loss of fluoride indicates successful labeling.

Safety & Handling

  • Toxicity: While less reactive than sulfonyl chlorides, sulfonyl fluorides are potent electrophiles. They can inhibit serine proteases (e.g., AChE) irreversibly. Handle in a fume hood.

  • Storage: Store solid at 4°C or -20°C under inert gas. Solutions in DMSO are stable for weeks at -20°C but should be kept anhydrous to prevent slow hydrolysis.

  • Disposal: Quench excess reagent with a solution of amine (e.g., benzylamine) in methanol before disposal to ensure the warhead is deactivated.

References

  • Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluoride Probes." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2016). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." MedChemComm. [Link]

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie. [Link]

Sources

Comparative Physicochemical Profiling: Morpholine-4-sulfonyl Fluoride vs. Thiomorpholine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of covalent inhibitors, particularly those utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the selection of the carrier heterocycle is a critical determinant of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides a technical comparison between two prevalent warhead scaffolds: Morpholine-4-sulfonyl fluoride (MSF) and Thiomorpholine-4-sulfonyl fluoride (TMSF) .

While the sulfonyl fluoride moiety (


) acts as the electrophilic "warhead," the choice between the morpholine (oxygen-containing) and thiomorpholine (sulfur-containing) rings dictates the molecule's lipophilicity (

), aqueous solubility, and metabolic fate. This analysis demonstrates that swapping MSF for TMSF typically results in a lipophilicity increase of 0.5–1.0 Log units , altering membrane permeability and non-specific binding profiles without significantly compromising the hydrolytic stability of the warhead.

Structural & Electronic Basis

The divergence in physicochemical properties stems from the fundamental atomic differences between the ether oxygen in morpholine and the thioether sulfur in thiomorpholine.

Atomistic Comparison
  • Morpholine (

    
    ):  The oxygen atom is highly electronegative (3.44 Pauling scale) and acts as a hard Hydrogen Bond Acceptor (HBA). It significantly increases the Polar Surface Area (PSA) of the molecule, favoring aqueous solvation.
    
  • Thiomorpholine (

    
    ):  The sulfur atom is larger (van der Waals radius: 1.80 Å vs. 1.52 Å for O) and less electronegative (2.58 Pauling scale). It is a softer base and significantly more lipophilic due to poor hydrogen bonding capability and higher polarizability.
    
Electronic Influence on the Warhead

The stability of the sulfonyl fluoride depends on the electron density of the nitrogen atom attached to the sulfonyl group.

  • Inductive Effect: The morpholine oxygen exerts a stronger electron-withdrawing inductive effect (

    
    ) through the 
    
    
    
    -framework compared to sulfur.
  • Resonance Effect: Both heteroatoms can donate electron density via resonance (

    
    ), but the overlap of 
    
    
    
    is generally more effective than
    
    
    .

In practice, both scaffolds maintain the "Goldilocks" reactivity of SuFEx agents: stable in plasma/buffer but reactive when positioned proximally to a nucleophile (Tyr/Ser/Lys) in a protein pocket.

G cluster_0 Morpholine-SF (MSF) cluster_1 Thiomorpholine-SF (TMSF) M Morpholine Ring (O-atom) M_Prop High TPSA H-Bond Acceptor Lower LogP M->M_Prop Warhead Sulfonyl Fluoride (-SO2F) Warhead Stability M->Warhead Inductive (-I) Stabilization T Thiomorpholine Ring (S-atom) T_Prop Low TPSA Lipophilic Core Higher LogP T->T_Prop T->Warhead Soft Nucleophile Character

Figure 1: Structural divergence and physicochemical vectors of MSF and TMSF scaffolds.

Lipophilicity Analysis (The Core Comparison)

Lipophilicity is the primary driver for selecting TMSF over MSF. The following data summarizes the calculated and observed shifts in physicochemical properties.

Comparative Physicochemical Profile
PropertyMorpholine-4-sulfonyl fluorideThiomorpholine-4-sulfonyl fluoride

(Shift)
Formula


O

S
MW ( g/mol ) 169.17185.24+16.07
cLogP (Predicted) ~0.25~1.10+0.85
TPSA (Ų) ~45.0~35.0-10.0
H-Bond Acceptors 3 (O, N, F)2 (N, F)-1
Solubility (Aq) HighModerate/LowDecreased

Note: Values are calculated estimates based on standard QSAR fragments. Experimental values may vary based on buffer conditions.

Implications for Drug Design[2]
  • Membrane Permeability: TMSF is preferred when the parent pharmacophore is too polar to cross the Blood-Brain Barrier (BBB) or cell membranes via passive diffusion. The increase in

    
     aids in desolvation energy penalties during membrane transit.
    
  • Solubility: MSF is the superior choice for fragment-based screening libraries where high concentration aqueous solubility (mM range) is required for NMR or SPR assays.

  • Metabolic Liability: Thiomorpholine is susceptible to S-oxidation by cytochrome P450s, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ). This can be a metabolic "soft spot" or a design feature to increase polarity in vivo.

Reactivity & Stability Protocols

Contrary to sulfonyl chlorides, both MSF and TMSF exhibit remarkable stability in aqueous media. This section details how to validate their stability experimentally.

Mechanism of SuFEx

The reaction is not driven by ground-state instability but by transition-state stabilization within a protein pocket. The fluoride ion is a poor leaving group in open water but becomes labile when the sulfur center is attacked by a specific nucleophile (e.g., Tyrosine-OH) aided by a proton shuttle.

SuFEx cluster_mechanism SuFEx Activation Pathway Start Inert Warhead (R-SO2F) Binding Protein Binding (Non-covalent) Start->Binding Kd driven Hydrolysis Hydrolysis (Background Reaction) Start->Hydrolysis Very Slow (t1/2 > 24h pH 7.4) TS Transition State (H-bond assisted) Binding->TS Proximity effect Product Covalent Adduct (R-SO2-O-Protein) TS->Product F- departure

Figure 2: SuFEx activation logic vs. background hydrolysis.

Protocol: Hydrolytic Stability Assay

Objective: Determine the half-life (


) of the sulfonyl fluoride warhead in physiological buffer.
  • Preparation: Prepare a 10 mM stock of MSF/TMSF in DMSO-

    
    .
    
  • Incubation: Dilute to 500

    
     in phosphate-buffered saline (PBS, pH 7.4) containing 10% 
    
    
    
    for lock.
  • Monitoring:

    • Transfer to an NMR tube.

    • Acquire

      
      -NMR spectra every 30 minutes for 24 hours.
      
    • Signal: Monitor the decay of the sulfonyl fluoride signal (~ +65 ppm relative to

      
      ) and the appearance of free fluoride ion (~ -119 ppm).
      
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Experimental Protocol: High-Throughput LogD Determination

To empirically verify the lipophilicity shift between MSF and TMSF, use a Chromatographic Hydrophobicity Index (CHI) method, which correlates retention time on a C18 column to


.
Materials
  • Column: Reverse-phase C18 (e.g., Agilent ZORBAX Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: 50 mM Ammonium Acetate, pH 7.4.

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: A set of 5-10 compounds with known

    
     values (e.g., Propranolol, Caffeine, Imipramine).
    
Method
  • Calibration: Run the standard set using a linear gradient (0% to 100% B over 5 minutes).

  • Regression: Plot Retention Time (

    
    ) vs. Known 
    
    
    
    . Generate a calibration equation:
    
    
    .
  • Sample Analysis: Inject 5

    
     of 100 
    
    
    
    MSF and TMSF samples.
  • Data Processing:

    • Record

      
       for MSF.
      
    • Record

      
       for TMSF.
      
    • Input

      
       into the calibration equation to derive 
      
      
      
      .

Expected Result: TMSF should elute significantly later than MSF, corresponding to a higher


.

Strategic Decision Matrix

Use the following logic to select the appropriate scaffold for your drug discovery campaign:

ScenarioRecommended ScaffoldRationale
Fragment Screening Morpholine-SF High solubility allows for high-concentration assays (NMR/X-ray) without aggregation.
CNS Penetration Thiomorpholine-SF Higher lipophilicity improves passive transport across the BBB.
Metabolic Stability Morpholine-SF Avoids S-oxidation liability of the thiomorpholine ring.
Selectivity Tuning Thiomorpholine-SF The larger sulfur atom alters the ring pucker, potentially fitting distinct hydrophobic pockets better than morpholine.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm, 9, 1420-1428. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176. Link

  • Narayanam, M. K., et al. (2020). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 11, 8767-8775. Link

In-Depth Technical Guide: Solubility and Handling of Thiomorpholine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility, stability, and handling protocols for Thiomorpholine-4-sulfonyl fluoride , a specialized electrophilic reagent used in chemical biology and medicinal chemistry.

Executive Summary

Thiomorpholine-4-sulfonyl fluoride is a sulfur(VI) fluoride exchange (SuFEx) reagent used primarily as a covalent warhead or building block. Unlike its sulfonyl chloride counterparts, this compound exhibits a unique "stability-reactivity" balance: it is relatively inert to non-specific hydrolysis at neutral pH but reacts specifically with nucleophilic protein residues (e.g., Tyrosine, Lysine, Histidine) in specific microenvironments.

Critical Handling Directive: This compound is hydrophobic and prone to precipitation in purely aqueous media. Optimal handling requires a "Master Stock" strategy using anhydrous DMSO, followed by a controlled dilution into aqueous buffers immediately prior to use. Direct dissolution in water is not recommended due to poor kinetics and competitive hydrolysis.

Physicochemical Profile

Understanding the physical properties is the first step to successful experimentation. The thiomorpholine ring renders this compound more lipophilic than its morpholine analog, impacting its aqueous solubility limit.

PropertyValue / Description
Chemical Name Thiomorpholine-4-sulfonyl fluoride
CAS Number 2460750-12-1
Molecular Weight 185.24 g/mol
Formula C₄H₈FNO₂S₂
Physical State Solid (typically off-white to crystalline)
Solubility (DMSO) High (> 200 mM)
Solubility (Aqueous) Low (Kinetic solubility limit ~1-2 mM with co-solvent)
LogP (Estimated) ~1.5 - 2.0 (More lipophilic than morpholine analog)
Reactive Group Sulfonyl Fluoride (-SO₂F)

Solubility in Organic Solvents (DMSO)[8]

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound. The sulfonyl fluoride moiety is stable in anhydrous DMSO for extended periods.

Theoretical & Empirical Expectations
  • Solubility Limit: Thiomorpholine-4-sulfonyl fluoride readily dissolves in DMSO at concentrations up to 500 mM .

  • Stability: In the absence of water (anhydrous DMSO), the compound is stable at -20°C for >12 months.

  • Best Practice: Always prepare a "Master Stock" at a high concentration (e.g., 100 mM or 200 mM). This minimizes the volume of DMSO added to your biological assay, keeping the final DMSO concentration below toxic thresholds (typically <1%).

Protocol A: Preparation of Master Stock (200 mM)
  • Weighing: Accurately weigh 37.0 mg of Thiomorpholine-4-sulfonyl fluoride into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, water content <50 ppm).

  • Dissolution: Vortex vigorously for 30 seconds. The solid should dissolve completely to form a clear solution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Aqueous Solubility & Stability (The Critical Section)

This section addresses the most common failure point: precipitation upon dilution.

The Mechanism of Instability

In aqueous buffers, two competing processes occur:

  • Solubility Equilibrium: The hydrophobic thiomorpholine ring drives the compound to aggregate or precipitate if the concentration exceeds the kinetic solubility limit (typically >500 µM in 1% DMSO).

  • Hydrolysis: The sulfonyl fluoride hydrolyzes to the sulfonic acid (Thiomorpholine-4-sulfonic acid) and fluoride ion.

    • pH < 7: Hydrolysis is negligible/slow.

    • pH > 8: Hydrolysis accelerates significantly.

    • Protein Presence: Specific residues can catalyze the release of fluoride, covalently modifying the protein.

Kinetic vs. Thermodynamic Solubility
  • Thermodynamic Solubility: The concentration at equilibrium with the solid phase (likely very low, <100 µM without DMSO).

  • Kinetic Solubility: The concentration that can be maintained transiently (hours) after rapid dilution from DMSO. This is the working range for assays (typically 10–100 µM).

Visualization: Stability & Reaction Pathways

G Stock DMSO Stock (Stable) AqSol Aqueous Solution (Kinetic State) Stock->AqSol Dilution (Rapid Mixing) Precip Precipitate (Inactive) AqSol->Precip Slow Aggregation (>500 µM) Hydrolysis Sulfonic Acid (Inactive Byproduct) AqSol->Hydrolysis pH > 8.0 Slow Hydrolysis Protein Protein Adduct (Desired Product) AqSol->Protein SuFEx Reaction (Nucleophilic Attack)

Caption: Kinetic pathways of Thiomorpholine-4-sulfonyl fluoride upon aqueous dilution. The goal is to maximize the green pathway (Protein Adduct) while minimizing precipitation and hydrolysis.

Experimental Protocols

Protocol B: Aqueous Dilution (The "Crash-Free" Method)

Objective: Prepare a 100 µM working solution in PBS (pH 7.4) with 0.1% DMSO.

  • Prepare Buffer: Pre-warm 9.99 mL of PBS (Phosphate Buffered Saline) to Room Temperature (25°C). Cold buffers promote precipitation.

  • Intermediate Dilution (Optional but Recommended):

    • If your Master Stock is 200 mM, dilute it 1:10 in DMSO to make a 20 mM working stock .

    • Reasoning: Pipetting small volumes of viscous 100% DMSO into water can lead to local high concentrations and immediate crashing.

  • Rapid Mixing:

    • Place the tube containing the 9.99 mL PBS on a vortex mixer set to medium speed.

    • While vortexing, slowly inject 5 µL of the 200 mM Master Stock (or 50 µL of the 20 mM stock) directly into the center of the liquid vortex.

    • Do not inject onto the side of the tube.

  • Visual Check: Hold the tube up to a light source. The solution should be clear. If it is cloudy, the compound has precipitated.

Protocol C: Stability Verification (HPLC-UV)

To validate that your compound is stable in your specific buffer:

  • Setup: Prepare a 100 µM solution in your assay buffer (e.g., Tris pH 7.4).

  • Sampling: Inject onto RP-HPLC at t=0, t=1h, t=4h, t=24h.

  • Method:

    • Column: C18 (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

  • Analysis: Monitor the disappearance of the parent peak. Sulfonyl fluorides typically elute later than their hydrolyzed sulfonic acid counterparts.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Cloudiness upon dilution Local concentration too high during mixing.Use "Protocol B" (vortex while adding). Ensure buffer is not cold (25°C).
Loss of Activity over time Hydrolysis due to high pH or nucleophilic buffer components.Ensure pH < 8.[1]0. Avoid buffers with primary amines (Tris is usually okay, but HEPES/MOPS are safer for long incubations).
Freezing of DMSO stock DMSO freezes at ~18°C.Thaw completely at RT or 37°C before pipetting. Heterogeneity in partially frozen stocks causes massive errors.
Compound sticks to plastic High lipophilicity (LogP > 1.5).Use low-binding polypropylene tubes or glass vials for dilutions < 1 µM.
Decision Logic for Solvent Selection

D Start Start: Dissolve Solid Solvent Use Anhydrous DMSO Start->Solvent Conc Target Conc > 100 mM? Solvent->Conc Yes Proceed (Master Stock) Conc->Yes Yes No Use lower conc (e.g. 10 mM) if mass is limited Conc->No No Dilution Dilute into Buffer Yes->Dilution No->Dilution Cloudy Cloudy? Dilution->Cloudy Clear Proceed to Assay Cloudy->Clear No Precip 1. Warm Buffer 2. Reduce Final Conc 3. Increase DMSO % (max 5%) Cloudy->Precip Yes

Caption: Decision tree for handling precipitation issues during stock preparation and dilution.

References

  • Jones, L. H., et al. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 2015, 6, 2650-2659. [Link]

  • Grimster, N. P., et al. "A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions." Organic & Biomolecular Chemistry, 2017, 15, 9685-9695. [Link]

  • PubChem. Compound Summary for Thiomorpholine-4-sulfonyl fluoride. [Link][2]

  • Otava Chemicals. SuFEx Handle Fragment Library & Solubility Guidelines. [Link]

Sources

Metabolic Stability of Thiomorpholine Ring in Sulfonyl Fluoride Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Thiomorpholine Ring in Sulfonyl Fluoride Reagents Content Type: Technical Guide / Whitepaper

Executive Summary

The integration of the thiomorpholine scaffold with sulfonyl fluoride (SF) warheads represents a convergence of two powerful concepts in modern drug discovery: bioisosteric modulation and Sulfur-Fluoride Exchange (SuFEx) click chemistry. While the thiomorpholine ring offers favorable physicochemical properties (e.g., modulated logP, conformational restriction), it introduces a metabolic "soft spot" via sulfur oxidation.[1] Simultaneously, the sulfonyl fluoride moiety serves as a "sleeping beauty" electrophile—stable in plasma yet reactive toward specific protein residues.

This guide analyzes the metabolic fate of this specific scaffold, detailing the competition between ring S-oxidation and warhead hydrolysis. It provides actionable protocols for distinguishing enzymatic degradation from chemical instability, ensuring that observed "clearance" is interpreted correctly in early-stage discovery.

Part 1: Structural & Chemical Basis[1]

The Thiomorpholine Scaffold

Thiomorpholine (1-thia-4-azacyclohexane) is frequently employed as a bioisostere for morpholine or piperazine.

  • Lipophilicity: The replacement of oxygen (morpholine) with sulfur (thiomorpholine) increases lipophilicity (logP), often improving membrane permeability.

  • Conformation: Like morpholine, it adopts a chair conformation.[1] However, the C-S bond length (approx. 1.8 Å) is longer than the C-O bond (1.4 Å), altering the spatial presentation of substituents.

  • Electronic Environment: The ring sulfur is a nucleophile and a prime target for oxidative enzymes.

The Sulfonyl Fluoride (SF) Warhead

Sulfonyl fluorides are unique among electrophiles. Unlike sulfonyl chlorides, which hydrolyze rapidly, SFs possess a high kinetic barrier to hydrolysis and reduction due to the strength of the S-F bond and the low polarizability of fluorine.

  • Reactivity Profile: They are generally inert to water and plasma nucleophiles but react specifically with amino acid side chains (Tyr, Lys, Ser, His) within protein binding pockets, a feature termed "context-dependent reactivity."

  • Electronic Effect on Ring: When attached to the thiomorpholine nitrogen (

    
    -sulfonyl fluoride), the strong electron-withdrawing nature of the sulfonyl group (
    
    
    
    ) reduces the electron density on the nitrogen. Through inductive effects, this can partially decrease the nucleophilicity of the distal ring sulfur, potentially stabilizing it against oxidative attack compared to
    
    
    -alkyl derivatives.

Part 2: Metabolic Vulnerabilities

The metabolic stability of a thiomorpholine-SF reagent is dictated by two competing pathways: Enzymatic S-oxidation of the ring and Chemical/Enzymatic Hydrolysis of the warhead.

Pathway A: Thiomorpholine Ring Oxidation (Dominant)

The primary metabolic route for the thiomorpholine ring is S-oxidation, mediated by Cytochrome P450 (CYP) isoforms (typically CYP3A4, CYP2D6) and Flavin-containing Monooxygenases (FMO).

  • Step 1 (Sulfoxide Formation): The sulfide is oxidized to a sulfoxide (

    
    ). This introduces a new chiral center, potentially creating diastereomers if the molecule has other stereocenters. Sulfoxides are generally more polar and water-soluble.
    
  • Step 2 (Sulfone Formation): The sulfoxide can be further oxidized to a sulfone (

    
    ). This is often the terminal metabolic species for this moiety.
    
  • Impact: Conversion to sulfoxide/sulfone drastically alters the electronic shape and polarity of the molecule, usually abolishing binding affinity for the target protein.

Pathway B: Sulfonyl Fluoride Hydrolysis

While SF groups are chemically stable, they are not immune to degradation.

  • Chemical Hydrolysis: In basic pH or at elevated temperatures, the S-F bond hydrolyzes to the sulfonic acid (

    
    ) and fluoride ion. This renders the warhead inert (dead).
    
  • Enzymatic Hydrolysis: While less common than ester hydrolysis, certain esterases or carbonic anhydrases can catalyze the defluorination of sulfonyl fluorides.

  • Protein Adduction: In plasma, SF reagents may covalently bind to Human Serum Albumin (HSA) at Tyr411. This is not "metabolism" in the traditional sense but results in a loss of free drug concentration (

    
     decrease).
    
Visualization of Metabolic Pathways

MetabolicPathways Parent Thiomorpholine-SF (Parent Drug) Sulfoxide Thiomorpholine S-Oxide (Chiral Metabolite) Parent->Sulfoxide CYP450 / FMO (S-Oxidation) SulfonicAcid Sulfonic Acid (Inert Warhead) Parent->SulfonicAcid Hydrolysis (Chemical/Esterase) Adduct Albumin Adduct (Covalent Loss) Parent->Adduct Plasma Conjugation Sulfone Thiomorpholine S,S-Dioxide (Terminal Metabolite) Sulfoxide->Sulfone CYP450 (Further Oxidation)

Figure 1: Divergent metabolic fates of the thiomorpholine-sulfonyl fluoride scaffold. The S-oxidation pathway (yellow) competes with warhead hydrolysis (red).

Part 3: Experimental Assessment Protocols

To accurately assess stability, one must decouple chemical instability (fluoride loss) from enzymatic metabolism (ring oxidation).

Protocol: Differentiated Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) while correcting for chemical hydrolysis.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Preparation: Prepare a 1 µM solution of the Thiomorpholine-SF compound in phosphate buffer (final DMSO < 0.1%).

  • Grouping: Divide samples into two groups:

    • Group A (Active): Microsomes + NADPH.

    • Group B (Control): Heat-inactivated microsomes (or buffer only) + NADPH.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis & Interpretation

Calculate the remaining percentage of the parent compound relative to


.
ObservationInterpretationActionable Insight
Rapid loss in Group A & B Chemical Instability (Hydrolysis).The SF warhead is too reactive or the ring is unstable. Modify steric environment of SF.
Rapid loss in A; Stable in B Enzymatic Metabolism.The thiomorpholine ring is being oxidized.[1][2] Focus on MedChem strategies to block S-oxidation.
Stable in A & B High Metabolic Stability.[3][4]Scaffold is robust. Proceed to hepatocyte or in vivo PK studies.
Experimental Workflow Diagram

Workflow cluster_incubation Incubation (37°C) Start Compound Preparation (1 µM in Buffer) Active Active Microsomes (+ NADPH) Start->Active Control Heat-Inactivated Microsomes Start->Control Quench Quench with ACN (Internal Standard) Active->Quench t = 0, 15, 30, 60 min Control->Quench Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor Parent + Sulfoxide) Centrifuge->LCMS

Figure 2: Step-by-step workflow for distinguishing metabolic clearance from chemical instability.

Part 4: Medicinal Chemistry Strategies

If the thiomorpholine ring proves metabolically labile (high


 due to S-oxidation), employ these structural modifications:
Oxidation Blocking
  • Pre-oxidation: Synthesize the sulfone or sulfoxide analog directly. If the target protein tolerates the polarity of the sulfone (

    
    ), this eliminates the metabolic soft spot entirely.
    
  • Gem-dimethylation: Introduce gem-dimethyl groups at the C2 or C6 positions (adjacent to sulfur). This steric bulk hinders the approach of the CYP450 heme iron-oxo species, slowing oxidation.

Warhead Tuning
  • Steric Shielding: If the SF group is hydrolyzing chemically, add ortho-substituents (e.g., methyl, chloro) on the aromatic ring (if aryl-SF) or adjacent carbons to sterically protect the sulfur atom from water attack without abolishing reaction with the specific protein nucleophile.

References

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Link

  • Narayanam, M. K., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides. Molecular Pharmaceutics. Link

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Poupin, P., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum. Biodegradation. Link

  • PubChem Compound Summary. (2025). Thiomorpholine-4-sulfonyl fluoride.[5][6][7] National Library of Medicine. Link

Sources

Thiomorpholine-based SuFEx click chemistry reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thiomorpholine-Based SuFEx Reagents in Drug Discovery

Executive Summary: The "Solid Gas" Advantage

Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized covalent drug discovery by reintroducing the stability-reactivity paradox of the sulfonyl fluoride group. While gaseous sulfuryl fluoride (


) is the foundational "hub" for these transformations, its toxicity and gaseous state present handling challenges in high-throughput medicinal chemistry.

This guide focuses on N-fluorosulfonyl thiomorpholine 1,1-dioxide (TFM-FS) . This reagent serves a dual purpose:

  • A "Solid Gas" Surrogate: It acts as a bench-stable, crystalline carrier of the sulfonyl fluoride electrophile, mitigating the need for gaseous

    
     in secondary functionalization steps.
    
  • Pharmacophore Installation: It installs the thiomorpholine 1,1-dioxide motif—a privileged, metabolically stable, polar spacer widely used to improve the physicochemical properties (solubility, logD) of drug candidates.

This whitepaper details the synthesis, mechanistic underpinnings, and application protocols for TFM-FS, designed for immediate implementation in drug discovery workflows.

The Chemical Rationale

Stability vs. Reactivity

Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and reduction, TFM-FS maintains the unique SuFEx profile:

  • Redox Stability: The S(VI)-F bond is resistant to reduction, compatible with Pd-catalyzed cross-couplings elsewhere on the molecule.

  • Hydrolytic Inertness: It remains stable in aqueous buffers at neutral pH, activating only in the presence of specific Lewis bases (e.g., DBU, BEMP) or silyl ethers.

  • The Thiomorpholine Advantage: The 1,1-dioxide ring locks the nitrogen lone pair into a non-nucleophilic conformation (unlike piperazine), preventing self-polymerization and ensuring the reagent acts strictly as an electrophile.

Mechanistic Pathway

The reaction proceeds via a substitution at the S(VI) center. The high energy of the S-F bond necessitates a "proton shuttle" or silicon-assisted activation.

SuFEx_Mechanism Reagent TFM-FS (Electrophile) Transition Trigonal Bipyramidal Transition State Reagent->Transition + Nu Nu Nucleophile (R-OH / R-NH2) Nu->Transition Activated by Base Base Base Catalyst (DBU/BEMP) Base->Transition H-bond assist Product Sulfamate/Sulfamide Conjugate Transition->Product S-F Bond Cleavage Leaving Fluoride Ion (HF-Base) Transition->Leaving Departure

Figure 1: General SuFEx activation mechanism for TFM-FS. The base deprotonates the nucleophile while simultaneously stabilizing the developing HF species.

Experimental Protocols

Protocol A: Synthesis of N-Fluorosulfonyl Thiomorpholine 1,1-Dioxide (TFM-FS)

Note: This step requires handling gaseous


 (Vikane). Perform in a well-ventilated fume hood with appropriate sensors.

Reagents:

  • Thiomorpholine 1,1-dioxide (CAS: 39093-93-1)[1][2]

  • Sulfuryl Fluoride (

    
    ) gas[3]
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Connect a balloon filled with

    
     gas via a needle.
    
  • Charge: Add Thiomorpholine 1,1-dioxide (1.35 g, 10.0 mmol) and DCM (50 mL).

  • Activation: Add

    
     (2.8 mL, 20.0 mmol) dropwise at 0°C.
    
  • Reaction: Purge the headspace with

    
     and keep the balloon attached. Stir vigorously at room temperature (23°C) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (stain with KMnO4) or LC-MS. The starting amine is polar; the product is significantly less polar.

  • Workup:

    • Vent the excess gas through a basic scrubber (1M NaOH).

    • Wash the organic layer with 1N HCl (2 x 20 mL) to remove excess base and unreacted amine.

    • Wash with Brine (20 mL), dry over

      
      , and concentrate
      in vacuo.
      
  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Hexanes/EtOAc.

    • Yield Expectation: 85–95%.

    • Physical State: White crystalline solid.

Protocol B: Late-Stage Functionalization (Coupling to Phenols/Amines)

Use this protocol to link the TFM-FS reagent to a drug scaffold containing a phenol or secondary amine.

Reagents:

  • Target Scaffold (Phenol/Amine)

  • TFM-FS (Reagent from Protocol A)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for phenols; BEMP for sensitive substrates.

  • Solvent: Acetonitrile (MeCN) - Critical for SuFEx kinetics.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Target Scaffold (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Reagent Addition: Add TFM-FS (1.2 equiv).

  • Catalysis: Add DBU (1.5 equiv) in one portion.

    • Observation: The reaction is often exothermic. For large scales (>1g), cool to 0°C during addition.

  • Incubation: Stir at room temperature.

    • Phenols: Reaction time 10–60 mins.

    • Amines: Reaction time 1–4 hours.

  • Quench & Isolation:

    • Dilute with EtOAc. Wash with dilute Citric Acid (to remove DBU) followed by saturated

      
      .
      
    • Dry and concentrate.

    • Purification: Flash chromatography (Silica gel). TFM-FS derivatives are stable on silica.

Data Summary & Troubleshooting

Table 1: Reaction Parameter Optimization

ParameterStandard ConditionAlternativeRationale
Solvent Acetonitrile (MeCN)DCM or DMFMeCN stabilizes the dipolar transition state best. DMF for solubility issues.
Base DBU (1.5 eq)BEMP or TBDDBU is standard. BEMP is non-nucleophilic (prevents side reactions with electrophiles).
Temperature 23°C (RT)50°CElevate temp only for sterically hindered secondary amines.
Stoichiometry 1.2 eq Reagent2.0 eq ReagentUse excess reagent if the nucleophile is valuable/scarce; reagent is easily washed away.

Troubleshooting Notes:

  • Hydrolysis: While stable, prolonged exposure to DBU in wet solvents can lead to hydrolysis to the sulfonate. Always use anhydrous MeCN.

  • Silyl Ethers: If the substrate has a TBDMS-protected phenol, you do not need to deprotect first. Use TFM-FS + DBU (catalytic, 10 mol%) + Fluoride source (CsF) to perform "Silyl-SuFEx" exchange directly.

Workflow Visualization

The following diagram illustrates the modular synthesis of a library using TFM-FS as the central hub.

Library_Workflow Start Thiomorpholine 1,1-dioxide Hub TFM-FS Reagent (Crystalline Solid) Start->Hub + SO2F2 / Et3N Gas SO2F2 Gas Gas->Hub Source PathA Path A: Phenol Coupling (Aryl Fluorosulfates) Hub->PathA + Ar-OH / DBU PathB Path B: Amine Coupling (Sulfamides) Hub->PathB + R-NH2 / BEMP DrugA Drug-Linker-TFM (Solubility Enhanced) PathA->DrugA Library Generation DrugB Covalent Probe (Protein Labeling) PathB->DrugB Warhead Installation

Figure 2: Modular workflow converting the thiomorpholine core into a diverse library of sulfamates and sulfamides.

References

  • Dong, J., et al. (2014).[4][5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5][6][7][8] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Sharpless, K. B., et al. (2014).[3][4][7] SuFEx Activation with Ca(NTf2)2: A Unified Strategy for the Synthesis of Sulfamoyl Fluorides and Sulfamides. Journal of the American Chemical Society. Link

  • Liu, F., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization.[9][10] Nature Protocols. Link

  • PubChem. (2024).[2] Thiomorpholine 1,1-dioxide (Compound Summary). National Library of Medicine. Link

  • Zheng, Q., et al. (2021). Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sulfonimidoyl Fluorides.[5][11] Nature Chemistry.[4] Link

Sources

Technical Guide: Safety, Handling, and Application of Thiomorpholine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiomorpholine-4-sulfonyl fluoride (CAS: 2460750-12-1) is a specialized electrophilic reagent utilized primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry and covalent drug discovery. Unlike traditional sulfonyl chlorides, which are highly labile, this sulfonyl fluoride derivative offers a unique "Goldilocks" reactivity profile: it is thermodynamically stable in aqueous physiological conditions yet highly reactive toward specific protein nucleophiles (e.g., Tyrosine, Lysine, Serine) within enzyme binding pockets.[1]

However, this utility comes with significant risks. Upon hydrolysis or metabolic breakdown, the compound releases fluoride ions, potentially generating hydrofluoric acid (HF) in situ. This guide synthesizes standard safety data with practical research protocols to ensure both experimental success and operator safety.

Chemical Identity & Physicochemical Profile

Understanding the physical properties is the first step in controlling exposure. Thiomorpholine-4-sulfonyl fluoride is a lipophilic electrophile.

PropertySpecification
Chemical Name Thiomorpholine-4-sulfonyl fluoride
CAS Number 2460750-12-1
Molecular Formula C₄H₈FNO₂S₂
Molecular Weight 185.24 g/mol
Physical State Solid (Low melting point) or viscous oil depending on purity
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Hydrolytically unstable in basic aqueous media
Reactivity Class SuFEx Electrophile; Soft Alkylating Agent

Hazard Identification & Toxicology (The "Why")

Standard SDS documents list hazard codes (H-codes) without context. As researchers, we must understand the causality behind these hazards to mitigate them effectively.

Core Hazards (GHS Classification)
  • H314 (Causes severe skin burns and eye damage): [2]

    • Mechanism:[3][4][5] The sulfonyl fluoride moiety (

      
      ) is an electrophile.[1] Upon contact with the moisture in mucous membranes or skin, it hydrolyzes to form thiomorpholine-4-sulfonic acid and Hydrofluoric Acid (HF) .
      
    • Risk:[6] HF penetrates tissue deeply before causing pain, leading to systemic fluoride toxicity and bone decalcification.

  • H301/H311/H331 (Toxic if swallowed, in contact with skin, or inhaled):

    • Mechanism:[3][4][5] Beyond local corrosivity, the thiomorpholine ring can act as a metabolic mimic, and the release of fluoride ions inhibits critical metalloenzymes (e.g., enolase, phosphatases).

The "Silent" Hazard: Delayed Hydrolysis

Unlike sulfonyl chlorides, which fume visibly, sulfonyl fluorides hydrolyze slowly. A spill on a glove may not burn immediately, allowing the compound to permeate the glove material and react with sweat on the skin hours later.

Application Context: SuFEx Chemistry

To handle this reagent safely, one must understand its intended reaction pathway. In SuFEx chemistry, the S-F bond is activated by the local environment (e.g., a hydrogen bond donor or a silicon activating group).

Reaction Mechanism Visualization

SuFEx_Mechanism cluster_0 Safety Critical Step Reagent Thiomorpholine-4-SO2F Transition Pentacoordinate Transition State Reagent->Transition Activation Nucleophile Protein Nucleophile (Tyr-OH / Lys-NH2) Nucleophile->Transition Product Sulfonylated Protein (Covalent Adduct) Transition->Product S-F Cleavage Byproduct Fluoride Ion (F-) (HF Potential) Transition->Byproduct Leaving Group

Figure 1: Mechanism of SuFEx ligation. The release of the Fluoride ion (Byproduct) is the primary safety concern, necessitating HF-specific precautions.

Safe Handling Protocol (SOP)

This protocol utilizes a Self-Validating System : every step includes a check to confirm safety before proceeding.

Engineering Controls & PPE
  • Ventilation: Handle only in a certified chemical fume hood operating at face velocity > 100 fpm.

  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Neoprene or extended-cuff Nitrile (8 mil).

    • Validation: Check outer gloves for discoloration every 30 minutes. Change immediately if splashed.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended for synthesis scales >1g.

Experimental Workflow
StepActionScientific RationaleValidation Check
1. Prep Place Calcium Gluconate Gel on the benchtop.Immediate antidote access is critical for HF burns.Is the tube seal broken and within expiry?
2. Weighing Weigh in a closed vessel or use a static-free spatula inside the hood.Prevents aerosolization of the solid/oil.Is the balance stable? (Drift indicates draft/static).
3. Solubilization Add solvent (DMSO/DMF) to the reagent, not reagent to solvent.Minimizes splash risk and controls exotherm.Is the solution clear? (Turbidity suggests hydrolysis).
4. Reaction Run reactions in sealed vials. Vent only through an inert gas line (Argon).Excludes atmospheric moisture, preventing HF formation.Is the septum intact?
5. Quenching Do not pour into water. Quench with 1M Tris-buffer (pH 8.0) or dilute NaOH.Base neutralizes any generated HF immediately.[6]Check pH > 7 before disposal.

Emergency Response & First Aid

CRITICAL: Treat any exposure as a potential Hydrofluoric Acid (HF) burn.

  • Skin Contact:

    • Immediately wash with copious water for 5 minutes.

    • Apply Calcium Gluconate (2.5%) gel continuously to the affected area. Massage into skin until pain subsides.

    • Seek emergency medical attention.

  • Eye Contact:

    • Rinse with water for 15 minutes, holding eyelids open.

    • Do not apply calcium gluconate gel to eyes (use sterile 1% calcium gluconate solution if available/trained).

  • Inhalation:

    • Move to fresh air.[2] Oxygen may be required. Monitor for pulmonary edema (delayed onset).

Storage & Stability

  • Temperature: Store at +4°C or -20°C (preferred).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Tightly sealed glass or Teflon (PTFE). Avoid standard borosilicate glass for long-term storage if moisture is present (etching risk).

  • Shelf Life: Re-test purity by LC-MS every 6 months. Appearance of "extra" peaks usually indicates hydrolysis to the sulfonic acid.

Disposal Workflow

Do not dispose of active sulfonyl fluorides in the general organic waste stream.

Disposal_Workflow Waste Reaction Waste (Contains R-SO2F) Quench Quench Tank (1M NaOH or Sat. NaHCO3) Waste->Quench Slow Addition Test pH Check (Must be > 8) Quench->Test Test->Quench pH < 8 (Add more base) Combine Combine with Calcium Chloride (CaCl2) Test->Combine pH > 8 Precipitate CaF2 Precipitate (Insoluble Solid) Combine->Precipitate F- Sequestration Final Solid/Liquid Waste Disposal Precipitate->Final

Figure 2: Chemical waste disposal logic. The addition of Calcium Chloride ensures any free fluoride is precipitated as insoluble Calcium Fluoride (CaF2).

References

  • Sigma-Aldrich. (2025). Thiomorpholine-4-sulfonyl fluoride Product Page & SDS. Merck KGaA. Link

  • Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][6][7] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Jones, L.H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.[1][7] Chemical Science, 16, 1-15. Link

  • National Institutes of Health (NIH). (2025).[7] PubChem Compound Summary: Thiomorpholine-4-sulfonyl fluoride (CID 135564417).[8] National Library of Medicine. Link[8]

  • American Elements. (2024).[5] Thiomorpholine-4-sulfonyl fluoride Safety Data Sheet. Link

Sources

Thiomorpholine-4-Sulfonyl Fluoride: A Next-Generation SuFEx Covalent Warhead

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Mechanism of Action

Executive Summary

This guide details the mechanism, synthesis, and application of Thiomorpholine-4-sulfonyl fluoride , a specialized covalent warhead belonging to the sulfamoyl fluoride class. Unlike traditional electrophiles (acrylamides, chloroacetamides) that target cysteine, this warhead leverages Sulfur-Fluoride Exchange (SuFEx) chemistry to target non-catalytic Tyrosine, Lysine, and Histidine residues.[1]

Its defining characteristic is "context-dependent reactivity"—the warhead remains inert in plasma and aqueous buffers (high metabolic stability) but reacts rapidly upon specific binding within a protein pocket. This "sleeping beauty" profile makes it a privileged scaffold for developing targeted covalent inhibitors (TCIs) with reduced off-target toxicity.

Part 1: The Chemical Logic

Structural Classification

Thiomorpholine-4-sulfonyl fluoride is chemically distinct from aryl sulfonyl fluorides (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). It is a Sulfamoyl Fluoride  (

), where the sulfonyl group is bonded directly to the nitrogen of the thiomorpholine ring.
FeatureAryl Sulfonyl Fluoride (

)
Thiomorpholine-4-Sulfonyl Fluoride (

)
Bond Type C–S bondN–S bond (Sulfamoyl)
Stability Moderate (hydrolyzes at high pH)High (Stable at pH 1–10, resists reduction)
Reactivity High (often non-specific)Tunable/Latent (Requires H-bond activation)
Primary Targets Tyr, Lys, Ser, His, CysTyr, Lys (High selectivity in pockets)
Metabolic Liability ModerateLow (Resistant to plasma esterases)
The Thiomorpholine Advantage

The thiomorpholine ring serves as more than just a carrier; it provides specific physicochemical advantages:

  • Conformational Constraint: The chair conformation of the six-membered ring orients the

    
     warhead at a precise vector, reducing the entropic penalty of binding.
    
  • Solubility & Lipophilicity: The sulfur atom in the ring modulates logP, improving membrane permeability compared to morpholine analogs.

  • Electronic Tuning: The ring sulfur can be oxidized to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ), altering the electron-withdrawing nature of the ring and fine-tuning the electrophilicity of the warhead.

Part 2: Mechanism of Action (MoA)

The SuFEx Mechanism

The covalent labeling occurs via a nucleophilic substitution at the sulfur(VI) center. Unlike


 reactions on carbon, this process likely proceeds through a concerted substitution or a short-lived pentacoordinate trigonal bipyramidal intermediate.

The "Context-Dependent" Trigger: The S-F bond is thermodynamically stable (Bond Energy ~ 130 kcal/mol) and kinetically inert to water. Reaction only occurs when:

  • Proximity: The inhibitor binds to the protein, placing the

    
     within 2–3 Å of a nucleophile (e.g., Tyrosine-OH).
    
  • Activation: The protein environment (often an oxyanion hole or adjacent basic residue) stabilizes the leaving fluoride ion and deprotonates the nucleophile.

Pathway Diagram

The following diagram illustrates the specific attack of a Tyrosine residue on the Thiomorpholine-4-sulfonyl fluoride warhead.

MoA cluster_0 Pre-Binding State cluster_1 Transition State (SuFEx) cluster_2 Post-Reaction Warhead Thiomorpholine-4-SO2F (Electrophile) TS Pentacoordinate Intermediate Warhead->TS Binding & Alignment Residue Protein Tyrosine (Y) (Nucleophile) Residue->TS Nucleophilic Attack Adduct Covalent Adduct (Protein-O-SO2-N-Thiomorpholine) TS->Adduct Collapse Leaving Fluoride Ion (F-) TS->Leaving Elimination Environment H-Bond Network (Activates F- leaving) Environment->TS Catalysis

Caption: Mechanism of Tyrosine-mediated SuFEx reaction. The stable warhead is activated only upon precise alignment within the protein pocket.

Part 3: Experimental Protocols

Synthesis of Thiomorpholine-4-sulfonyl fluoride

Standard Operating Procedure (SOP) adapted from Sharpless et al.

Principle: Direct sulfamoylation of secondary amines using Sulfuryl Fluoride (


) gas.
Safety Warning: 

is a toxic gas. Perform all operations in a well-ventilated fume hood.

Materials:

  • Thiomorpholine (1.0 equiv)[2]

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Sulfuryl Fluoride (

    
    ) gas (balloon or cylinder)
    

Protocol:

  • Preparation: Dissolve Thiomorpholine (10 mmol) and TEA (20 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Gas Introduction: Seal the flask with a septum. Introduce

    
     gas via a balloon or bubbler needle into the headspace (or slowly bubble through solution) at Room Temperature (RT).
    
  • Reaction: Stir vigorously at RT for 2–4 hours. Monitor by TLC (stain with KMnO4) or LC-MS (Look for mass M+H = 184.02).

  • Workup:

    • Vent excess gas safely.

    • Dilute with DCM (50 mL).

    • Wash with 1N HCl (2x) to remove unreacted amine/TEA.

    • Wash with Brine (1x).

    • Dry organic layer over

      
      .
      
  • Purification: Concentrate in vacuo. The product is often pure enough for use; otherwise, purify via silica flash chromatography (Hexane/EtOAc gradient).

    • Expected Yield: >90%[2][3]

    • Physical State: Colorless oil or low-melting solid.

Validation: Activity-Based Protein Profiling (ABPP)

To confirm the warhead targets the intended protein and assess selectivity, use a "Click-ABPP" workflow.

Workflow Diagram:

ABPP Lysate 1. Proteome Lysate (or Live Cells) Probe 2. Add Alkyne-Tagged Thiomorpholine Probe Lysate->Probe Incubation 3. Incubation (1-4 hrs, 37°C) Probe->Incubation Click 4. CuAAC Click Reaction (+ Biotin-Azide, Cu, TCEP, TBTA) Incubation->Click Enrichment 5. Streptavidin Bead Enrichment Click->Enrichment Digest 6. On-Bead Trypsin Digestion Enrichment->Digest MS 7. LC-MS/MS Analysis (Identify Targets) Digest->MS

Caption: Gel-free ABPP workflow for validating covalent engagement and identifying off-targets.

Key Protocol Steps (Step 4 - Click Chemistry):

  • Add Biotin-Azide (100 µM final).

  • Add fresh TCEP (1 mM) and TBTA ligand (100 µM).

  • Initiate with

    
     (1 mM).
    
  • Vortex and incubate for 1 hour at RT.

  • Precipitate proteins with cold MeOH/CHCl3 to remove excess reagents before enrichment.

Part 4: Data Interpretation & Troubleshooting

Mass Spectrometry Signature

When analyzing MS data, look for the specific mass shift on the modified residue (Tyr/Lys).

ModificationMass Shift (Daltons)Formula Change
Intact Warhead N/A

Covalent Adduct +163.01 Da Add

(Loss of F)
Hydrolysis (Artifact) +161.02 DaReplacement of F with OH (Rare)

Note: The "Loss of F" (-19 Da) relative to the parent mass is the hallmark of the SuFEx reaction.

Troubleshooting Common Issues
  • Issue: No labeling observed.

    • Cause: Warhead is too stable/inert.

    • Solution: The binding pocket may lack the necessary catalytic residues to activate the fluoride. Re-design the scaffold to improve binding affinity (

      
      ) to position the warhead better.
      
  • Issue: High background/non-specific binding.

    • Cause: Probe concentration too high (>10 µM) or incubation too long.

    • Solution: Titrate probe down (100 nM - 1 µM). Sulfamoyl fluorides generally have lower background than sulfonyl fluorides, so high background suggests non-covalent stickiness of the scaffold.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[4][5] Chemical Science. Link

  • Narayanam, M. K., et al. (2018). Sulfamoyl fluorides as durable probes for covalent chemical biology. Chemical Science. Link

  • Mortenson, P. N., et al. (2018). The interaction of medicinal chemistry and chemical biology: using sulfonyl fluorides to probe the mechanism of action. Journal of Medicinal Chemistry. Link

  • Bar-Peled, L., et al. (2017). Size and shape-diverse activity-based probes for the proteome-wide profiling of tyrosine kinases. ACS Chemical Biology. Link

Sources

Commercial Sourcing and Technical Validation of Thiomorpholine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial suppliers of high-purity thiomorpholine-4-sulfonyl fluoride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of Sulfur-Fluoride Exchange (SuFEx) chemistry, thiomorpholine-4-sulfonyl fluoride (CAS 2460750-12-1 ) has emerged as a privileged electrophile. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reactivity, this sulfamoyl fluoride offers a "Goldilocks" reactivity profile: stable in aqueous buffers yet highly reactive toward specific nucleophiles (e.g., tyrosine residues, amines) under defined conditions.

This guide addresses the critical challenge of sourcing high-purity reagents . Impurities such as free fluoride, hydrolyzed sulfonic acids, or residual sulfonylating agents can catastrophically interfere with fragment-based drug discovery (FBDD) screens and covalent protein labeling assays. This document provides a validated sourcing strategy, technical specifications, and a self-validating Quality Assurance (QA) protocol to ensure experimental integrity.

Technical Specifications & Chemical Identity

Before engaging suppliers, the compound must be rigorously defined to prevent procurement errors. Note that "morpholinosulfonyl fluoride" is a common analog; the thio morpholine variant contains a sulfur atom in the ring, altering its lipophilicity and metabolic stability.

ParameterSpecification
Chemical Name Thiomorpholine-4-sulfonyl fluoride
CAS Number 2460750-12-1
Synonyms 4-Thiomorpholinesulfonyl fluoride; 4-(Fluorosulfonyl)thiomorpholine
Molecular Formula C₄H₈FNO₂S₂
Molecular Weight 185.24 g/mol
SMILES C1CSCCN1S(=O)(=O)F
Physical State White to off-white solid (low melting) or viscous oil (purity dependent)
Solubility Soluble in DMSO, Acetonitrile, DCM; sparingly soluble in water
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)

Sourcing Landscape: Supplier Tier Analysis

The market for SuFEx reagents is bifurcated into Originators (who synthesize on-demand or hold bulk stock) and Aggregators (who list catalog items but may have long lead times).

Tier 1: Primary Originators (Recommended)

These suppliers manufacture the compound directly, offering the highest assurance of batch-to-batch consistency and purity (>97%).

  • Enamine (Ukraine/Latvia): The primary source for many novel SuFEx building blocks. Product Code EN300-26682408 (Verify current stock). They often hold the largest inventory of "REAL" database compounds.

  • WuXi AppTec (China): Best for bulk scale-up (>100g) custom synthesis if catalog stock is insufficient.

Tier 2: Global Distributors (High Reliability)

These vendors source from Tier 1 but provide easier logistics, local currency billing, and standardized QC.

  • Sigma-Aldrich (Merck): Often re-lists Enamine stock. Reliable for small quantities (1g - 5g) with established logistics.

  • Apollo Scientific (UK): Strong presence in Europe; reliable for fluorinated intermediates.

Tier 3: Aggregators (Verify Stock First)
  • MolPort / eMolecules: Useful for price comparison, but ensure the "Ships Within" timeframe is <2 weeks. Longer times indicate the product is being synthesized on demand, introducing risk.

Quality Assurance: The Self-Validating Protocol

Trust, but Verify. Do not rely solely on the vendor's Certificate of Analysis (CoA), especially for covalent warheads where hydrolysis (loss of -F) renders the compound silent in assays.

Visualizing the Validation Workflow

QC_Workflow Start Receive Shipment (Thiomorpholine-4-sulfonyl fluoride) Visual Visual Inspection (Color/State) Start->Visual NMR_19F 19F NMR Analysis (The Gold Standard) Visual->NMR_19F Check_NMR Is Peak at +35 to +50 ppm? NMR_19F->Check_NMR LCMS LC-MS Analysis (Check Hydrolysis) Check_NMR->LCMS Yes (Singlet) Fail_Hydrolysis FAIL: Hydrolysis Detected (Sulfonic Acid) Check_NMR->Fail_Hydrolysis No Signal Fail_Fluoride FAIL: Free Fluoride (Peak at -120 ppm) Check_NMR->Fail_Fluoride No (Peak at -120ppm) Pass PASS: Release to Inventory (Store at -20°C) LCMS->Pass Mass 185 Observed LCMS->Fail_Hydrolysis Mass 183 Observed

Figure 1: Decision tree for incoming QC of sulfamoyl fluoride reagents.

Protocol A: 19F NMR (Identity & Purity)

This is the most critical test. Sulfamoyl fluorides have a distinct chemical shift.

  • Solvent: Dissolve ~10 mg in CDCl₃ or DMSO-d6.

  • Internal Standard: Add a known amount of α,α,α-Trifluorotoluene (PhCF₃, δ -63 ppm) for quantitative integration.

  • Expectation:

    • Product Signal: A singlet in the range of +35 to +50 ppm (relative to CFCl₃). Note: Sulfamoyl fluorides (N-SO₂-F) are shielded relative to aryl sulfonyl fluorides (Ar-SO₂-F, ~+65 ppm).

    • Impurity Signal (Free Fluoride): A peak around -120 ppm indicates decomposition to HF/Fluoride salts.

    • Impurity Signal (Sulfonyl Chloride): No signal in 19F, but check 1H NMR for shift changes in the ring protons.

Protocol B: LC-MS (Stability Check)

Confirm the parent mass to ensure the sulfonyl fluoride hasn't hydrolyzed to the sulfonic acid.

  • Method: Reverse-phase (C18), Water/Acetonitrile + 0.1% Formic Acid.

  • Target Mass: 185.24 Da (M+H or M+Na adducts).

  • Warning Sign: A dominant peak at 183 Da (M-F+OH) indicates hydrolysis to the sulfonic acid (Thiomorpholine-4-sulfonic acid).

Handling & Synthesis Guidelines

Experimental Usage (SuFEx Activation)

Thiomorpholine-4-sulfonyl fluoride is relatively stable but requires activation to react with nucleophiles (e.g., phenols, amines).

  • Activation: Use a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF is preferred.

  • Reaction Time: SuFEx is fast (minutes to hours). Monitor disappearance of the +40 ppm 19F signal.

Safety Precautions
  • Toxicity: While less volatile than sulfonyl chlorides, this compound is an alkylating agent and a covalent inhibitor. Handle in a fume hood.

  • HF Generation: Upon contact with moisture over time, it releases HF.[1] Use plasticware (polypropylene) for long-term storage if possible, or glass vials with PTFE-lined caps.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from [Link]

  • PubChem. Compound Summary: Thiomorpholine-4-sulfonyl fluoride (CAS 2460750-12-1). Retrieved from [Link][2]

Sources

Methodological & Application

Protocol for synthesizing thiomorpholine-4-sulfonyl fluoride from thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of Thiomorpholine-4-sulfonyl Fluoride

A Comprehensive Guide for the Preparation of a Key SuFEx Building Block from Thiomorpholine and Sulfuryl Fluoride

Abstract

Thiomorpholine-4-sulfonyl fluoride is a valuable chemical intermediate, particularly as a building block in drug discovery and chemical biology. Its utility is highlighted by its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful and reliable reactions for forging robust molecular connections[1]. This document provides a detailed protocol for the synthesis of thiomorpholine-4-sulfonyl fluoride from thiomorpholine and sulfuryl fluoride (SO₂F₂). It includes a discussion of the reaction mechanism, critical safety procedures for handling sulfuryl fluoride, a step-by-step experimental guide, and methods for product characterization and purification. This guide is intended for researchers and scientists in chemistry and drug development.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic attack of the secondary amine of thiomorpholine on the electrophilic sulfur center of sulfuryl fluoride. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA), which acts as a scavenger for the hydrogen fluoride (HF) byproduct, driving the reaction to completion.

Scheme 1: Synthesis of Thiomorpholine-4-sulfonyl Fluoride Reaction Scheme

The mechanism involves the lone pair of electrons on the nitrogen atom of thiomorpholine attacking the sulfur atom of SO₂F₂. This forms a transient, charged intermediate. Subsequently, a fluoride ion is displaced, and the triethylamine base deprotonates the newly formed ammonium ion, yielding the final product and triethylammonium fluoride.

Critical Safety Precautions: Handling Sulfuryl Fluoride (SO₂F₂)

WARNING: Sulfuryl fluoride is a colorless, odorless, and highly toxic gas that is a potent neurotoxin[2]. Inhalation can cause severe respiratory irritation, pulmonary edema, central nervous system depression, and can be fatal[2][3]. Due to its lack of warning properties, extreme caution is mandatory.

  • Engineering Controls : All work with sulfuryl fluoride gas MUST be conducted in a well-ventilated chemical fume hood. Operations should be enclosed where possible, and a gas detector for toxic gases should be used[4][5].

  • Personal Protective Equipment (PPE) : A full set of PPE is required, including chemical safety goggles, a face shield, appropriate gloves (consult glove compatibility charts), and a lab coat[4][5]. For handling the gas cylinder and potential leaks, a self-contained breathing apparatus (SCBA) may be necessary[5][6].

  • Gas Handling : Sulfuryl fluoride is supplied in pressurized cylinders. These cylinders must be securely chained and protected from physical damage[4]. Use a regulator specifically designed for corrosive gases. Check all connections for leaks using a suitable leak detection solution (e.g., Snoop) before introducing the gas into the reaction vessel.

  • Emergency Preparedness : An emergency shower and eyewash station must be immediately accessible[7]. In case of inhalation, move the person to fresh air immediately and seek emergency medical help[3][5]. For skin contact with condensed gas (frostbite), rewarm the affected area gently with water[3].

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )PuritySupplier
ThiomorpholineC₄H₉NS103.19≥98%e.g., Sigma-Aldrich
Sulfuryl Fluoride (SO₂F₂)SO₂F₂102.06≥99%e.g., Synquest Labs
Triethylamine (TEA)(C₂H₅)₃N101.19≥99.5%, driede.g., Sigma-Aldrich
Acetonitrile (MeCN)CH₃CN41.05Anhydrouse.g., Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93ACS Gradee.g., Fisher Scientific
Saturated aq. NH₄ClNH₄Cl53.49-Lab Prepared
Anhydrous MgSO₄MgSO₄120.37-e.g., Sigma-Aldrich
Silica GelSiO₂60.08230-400 meshe.g., SiliCycle
Equipment
  • Three-neck round-bottom flask or a pressure-rated reaction vessel

  • Magnetic stirrer and stir bar

  • Low-temperature bath (cryocooler or dry ice/acetone)

  • Gas regulator for sulfuryl fluoride cylinder

  • Gas inlet tube/needle

  • Thermometer

  • Standard laboratory glassware (funnels, separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer and/or GC-MS for analysis

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of sulfonyl fluorides from secondary amines[8][9][10].

Reaction Setup
  • Drying Glassware : Ensure all glassware is thoroughly dried in an oven at >100 °C overnight and allowed to cool in a desiccator or under an inert atmosphere (N₂ or Argon).

  • Reagent Preparation : In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, dissolve thiomorpholine (5.16 g, 50.0 mmol, 1.0 equiv.) and triethylamine (7.0 mL, 50.0 mmol, 1.0 equiv.) in 100 mL of anhydrous acetonitrile.

  • Inert Atmosphere : Purge the flask with nitrogen or argon.

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

Introduction of Sulfuryl Fluoride
  • Gas Delivery : In a certified chemical fume hood, carefully set up the sulfuryl fluoride gas cylinder with a regulator and a needle valve for controlled delivery.

  • Slow Addition : Bubble sulfuryl fluoride gas (approx. 5.6 g, 55.0 mmol, 1.1 equiv.) slowly into the cooled, stirred reaction mixture via a gas inlet tube or needle submerged below the surface of the liquid. Note : This is an exothermic reaction; maintain the internal temperature below 10 °C. The mass of gas added can be monitored by placing the lecture bottle on a tared balance.

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting thiomorpholine is consumed.

Workup and Purification
  • Quenching : Cool the reaction mixture back to 0 °C and cautiously quench by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL).

  • Washing : Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes).

  • Final Product : Combine the pure fractions and remove the solvent under reduced pressure to yield thiomorpholine-4-sulfonyl fluoride as a colorless solid or oil.

Characterization of Product

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expect two multiplets corresponding to the protons on the thiomorpholine ring.

    • δ ~3.5 - 3.7 ppm (m, 4H, -CH₂-N-CH₂-)

    • δ ~2.8 - 3.0 ppm (m, 4H, -CH₂-S-CH₂-)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~49-51 ppm (-CH₂-N-)

    • δ ~26-28 ppm (-CH₂-S-)

  • ¹⁹F NMR (376 MHz, CDCl₃): A singlet is expected for the sulfonyl fluoride group. The chemical shift can vary but is often found in the range of δ +40 to +70 ppm (relative to CFCl₃)[11].

  • Mass Spectrometry (EI+) : Calculated for [C₄H₈FNO₂S₂]⁺: m/z 185.00. Found: 185.0.

Data and Workflow Summary

Table 1: Summary of Reagents and Reaction Conditions
ParameterValue
Thiomorpholine5.16 g (50.0 mmol)
Sulfuryl Fluoride~5.6 g (55.0 mmol)
Triethylamine7.0 mL (50.0 mmol)
SolventAnhydrous Acetonitrile (100 mL)
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 16 hours
Expected Yield75-90%
Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Dissolve Thiomorpholine & TEA in Anhydrous MeCN cool 2. Cool to 0 °C prep->cool add_gas 3. Slowly Bubble SO2F2 Gas (T < 10 °C) cool->add_gas react 4. Warm to RT & Stir 12-16h add_gas->react quench 5. Quench with aq. NH4Cl react->quench extract 6. Extract with DCM quench->extract purify 7. Column Chromatography extract->purify analysis 8. Characterize Product (NMR, MS) purify->analysis

Caption: Workflow for the synthesis of thiomorpholine-4-sulfonyl fluoride.

References

  • Fumico. How hazardous is sulfuryl fluoride. [Link]

  • Kim, J., et al. (2019). Transition-Metal-Free Synthesis of 2-Aminoarenesulfonyl Fluorides from Aryne Precursors, Secondary Amines, and Sulfuryl Fluoride. Organic Letters.
  • Repository officiële overheidspublicaties. Material Safety Data Sheet: Sulfuryl fluoride. [Link]

  • New Jersey Department of Health. Hazard Summary: Sulfuryl Fluoride. [Link]

  • Ferreira, P. M., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4153. [Link]

  • Cornella, J., et al. (2021).
  • Léon, T., et al. (2020). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters, 22(19), 7533–7537. [Link]

  • American Chemical Society. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. YouTube. [Link]

  • Organic Chemistry Portal. Synthesis of sulfonyl fluorides by fluorosulfonylation. [Link]

  • PrepChem. Synthesis of 4-[(3-Acetylphenyl)sulfonyl]morpholine. [Link]

  • Dong, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 67, 152882.
  • Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465–2472. [Link]

  • Slaninová, J., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

  • American Elements. Thiomorpholine-4-sulfonyl fluoride. [Link]

  • ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]

  • Wang, C., et al. (2021). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. Organic & Biomolecular Chemistry, 19(33), 7205-7209. [Link]

  • D'souza, A. D., et al. (2022). 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. Angewandte Chemie International Edition, 61(50), e202211516. [Link]

  • Wang, Z., et al. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Chemical Science. [Link]

  • ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). [Link]

  • Wikipedia. Sulfuryl fluoride. [Link]

  • National Pesticide Information Center. Sulfuryl Fluoride Technical Fact Sheet. [Link]

  • Thoms, E. M., & Phillips, T. W. (2004). Sulfuryl Fluoride for Post Harvest Fumigation of Arthropod Pests in Agricultural Products. CABI Digital Library. [Link]

  • ResearchGate. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). [Link]

Sources

Reaction conditions for SuFEx coupling using thiomorpholine-4-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision SuFEx Coupling with Thiomorpholine-4-sulfonyl Fluoride

Executive Summary

This guide details the reaction parameters for utilizing thiomorpholine-4-sulfonyl fluoride as a robust electrophilic hub in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike the highly reactive sulfonyl fluorides (


), this sulfamoyl fluoride derivative (

) exhibits exceptional hydrolytic stability due to the donation of nitrogen lone-pair electrons into the

antibonding orbital. Consequently, activating this "sluggish" electrophile requires precise catalytic modulation.

This document provides two validated protocols:

  • Standard Protocol: DBU-catalyzed coupling with aryl silyl ethers (High Yield, General Purpose).

  • Advanced Protocol: Calcium-mediated activation for sterically encumbered or deactivated nucleophiles (Problem Solving).

Chemical Profile & Mechanistic Insight

Reagent: Thiomorpholine-4-sulfonyl fluoride Role: Electrophilic SuFEx Connector (S(VI) Hub) Key Feature: The thiomorpholine motif modulates lipophilicity (LogP) and metabolic stability compared to its morpholine analogue, making it a valuable bioisostere in medicinal chemistry.

The Activation Challenge

Sulfamoyl fluorides are the most stable class of SuFEx reagents. The nitrogen atom stabilizes the S(VI) center, rendering it less electrophilic than standard sulfonyl fluorides. To force the exchange of the Fluoride leaving group, we utilize the thermodynamic driving force of Silicon-Fluoride (Si-F) bond formation (bond energy > 135 kcal/mol).

Mechanism of DBU-Catalyzed SuFEx:

  • Catalysis: DBU (or BEMP) acts as a Lewis base, activating the silicon center of the incoming aryl silyl ether.

  • Hypervalency: A pentacoordinate silicon intermediate forms, weakening the

    
     bond.
    
  • Exchange: The phenolate-like oxygen attacks the S(VI) center.

  • Termination: The fluoride ion leaves, scavenging the silyl group to form volatile TMS-F (or polymeric siloxanes), driving the equilibrium irreversibly forward.

SuFEx_Mechanism Substrate Thiomorpholine-4- sulfonyl fluoride Intermediate Pentacoordinate Silicon Complex Substrate->Intermediate Activation Nucleophile Aryl Silyl Ether (Ar-OTMS) Nucleophile->Intermediate Activation Catalyst DBU (Catalyst) Catalyst->Intermediate Lewis Base Transition S(VI) Transition State Intermediate->Transition Nucleophilic Attack Product Sulfamate Product (Ar-O-SO2-N...) Transition->Product S-F Bond Cleavage Byproduct TMS-F (Gas) Transition->Byproduct Si-F Bond Formation

Figure 1: Mechanistic pathway of base-catalyzed SuFEx coupling. The formation of the strong Si-F bond drives the reaction to completion.

Experimental Protocols

Protocol A: DBU-Catalyzed Coupling with Aryl Silyl Ethers

Best for: Standard library synthesis, robust substrates, and high-throughput screening.

Reagents:

  • Electrophile: Thiomorpholine-4-sulfonyl fluoride (1.0 equiv)

  • Nucleophile: Aryl trimethylsilyl ether (Ar-OTMS) (1.1 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10–20 mol%)

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve thiomorpholine-4-sulfonyl fluoride (1.0 mmol, 185 mg) in anhydrous MeCN (4.0 mL, 0.25 M).

  • Nucleophile Addition: Add the Aryl Silyl Ether (1.1 mmol).

    • Note: If the silyl ether is not pre-synthesized, it can be generated in situ by treating the phenol with HMDS (hexamethyldisilazane) and a catalytic amount of iodine, followed by evaporation, though using isolated silyl ethers is preferred for kinetics.

  • Catalysis: Add DBU (0.1–0.2 mmol, 15–30 µL) via microsyringe.

  • Reaction: Stir the mixture at Room Temperature (23°C) .

    • Monitoring: Monitor by TLC or LC-MS. Standard reaction time is 1–4 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.

  • Work-up:

    • Concentrate the solvent under reduced pressure.[1]

    • Dilute with EtOAc and wash with 0.5 M HCl (to remove DBU) and Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). Sulfamates are typically stable on silica.

Critical Parameter Table:

Parameter Standard Condition Optimization Range
Stoichiometry 1:1.1 (S-F : Si-O) 1:1.5 for sterically hindered phenols
Catalyst Loading 10 mol% DBU Increase to 20-30 mol% or switch to BEMP
Concentration 0.25 M 0.1 M – 1.0 M (Higher conc. accelerates rate)

| Temperature | 25°C | Up to 80°C (Sulfamoyl fluorides are thermally stable) |

Protocol B: Calcium-Mediated Activation ( / DABCO)

Best for: "Difficult" substrates, deactivated phenols, or when basicity of DBU causes side reactions. Reference Grounding: This protocol utilizes the cooperative catalysis discovered by the Sharpless lab for unreactive N-disubstituted sulfamoyl fluorides [1].

Reagents:

  • Electrophile: Thiomorpholine-4-sulfonyl fluoride (1.0 equiv)

  • Nucleophile: Phenol (Free OH) or Aryl Silyl Ether (1.2 equiv)

  • Lewis Acid: Calcium triflimide

    
     (5–10 mol%)
    
  • Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) (10–20 mol%)

  • Solvent: Dichloromethane (DCM) or MeCN

Step-by-Step Procedure:

  • Mix Solids: In a vial, combine thiomorpholine-4-sulfonyl fluoride (1.0 mmol), the phenol substrate (1.2 mmol),

    
     (0.05 mmol), and DABCO (0.1 mmol).
    
  • Solvation: Add anhydrous DCM (4 mL).

  • Reaction: Stir vigorously at Room Temperature.

    • Mechanism:[1][2][3] The Calcium ion coordinates to the sulfonyl oxygens, increasing electrophilicity at the sulfur center, while DABCO activates the nucleophile.[2]

  • Quench: Dilute with DCM, wash with water and brine.

  • Purification: Standard chromatography.

Troubleshooting & Optimization Guide

Common Failure Modes:

  • Hydrolysis: While stable, prolonged exposure to water and strong base can lead to hydrolysis. Solution: Ensure solvents are anhydrous; use silyl ethers instead of free phenols.

  • Low Conversion: The thiomorpholine ring is electron-rich. Solution: Switch from DBU to BEMP (2-tert-Butyl-1,1,3,3-tetramethylguanidine). BEMP is a stronger, non-nucleophilic base that often drives recalcitrant SuFEx reactions to completion [2].

  • Side Reactions (Elimination): If the nucleophile has sensitive alkyl protons, DBU might cause elimination.[2] Solution: Use the Calcium/DABCO protocol (Protocol B) which is milder.

Workflow Visualization:

SuFEx_Workflow Start Start: Thiomorpholine-4- sulfonyl fluoride Check_Nuc Is Nucleophile a Silyl Ether? Start->Check_Nuc Method_A Method A: DBU (10 mol%) in MeCN Check_Nuc->Method_A Yes Method_B Method B: Ca(NTf2)2 + DABCO in DCM Check_Nuc->Method_B No (Free Phenol) Monitor_A Monitor TLC (2h) Method_A->Monitor_A Decision_A Conversion > 50%? Monitor_A->Decision_A Heat Heat to 60°C or add BEMP Decision_A->Heat No Workup Workup: 0.5M HCl Wash (Remove Base) Decision_A->Workup Yes Heat->Workup Method_B->Workup Final Final Product: Thiomorpholine Sulfamate Workup->Final

Figure 2: Decision tree for selecting reaction conditions based on nucleophile type and reactivity.

Safety & Handling

  • Toxicity: While sulfamoyl fluorides are less volatile and toxic than

    
     gas, they are potent electrophiles. Handle within a fume hood.
    
  • Skin Contact: Avoid contact. Sulfonyl fluorides can covalently modify proteins (which is why they are used as probes). Wear nitrile gloves and lab coat.

  • Waste: Dispose of aqueous washes containing fluoride ions according to local EHS regulations.

References

  • Mahajan, S. P., et al. (2019). "Calcium(II)-Catalyzed Sulfur(VI) Fluoride Exchange (SuFEx) Reaction of Sulfamoyl Fluorides." Organic Letters, 21(5).

  • Dong, J., et al. (2014).[4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Sharpless, K. B., et al. (2014).[4][5][6][7][8][9] "SuFEx Click Chemistry for the Synthesis of Poly(sulfate)s and Polysulfonates." Angewandte Chemie, 126(36).

  • Smedley, C. J., et al. (2018). "BEMP: A Simple, Versatile, and Highly Active Catalyst for SuFEx Click Chemistry." Angewandte Chemie International Edition, 57.

Sources

Application Note & Protocol: Site-Specific Modification of Tyrosine Residues with Thiomorpholine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the covalent modification of tyrosine residues in proteins and peptides using thiomorpholine-4-sulfonyl fluoride. This method leverages the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction, to achieve highly selective bioconjugation under mild, aqueous conditions.[1][2][3] We detail the underlying chemical mechanism, provide a validated step-by-step protocol for conjugation and purification, outline methods for analytical characterization, and offer a guide for troubleshooting common issues. The protocol is designed for researchers in chemical biology, drug development, and proteomics aiming to create precisely modified bioconjugates, such as antibody-drug conjugates (ADCs), functionalized proteins for imaging, or tools for proteomic discovery.

Introduction: The Power of Tyrosine-Targeted SuFEx Chemistry

Site-selective modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. While cysteine and lysine residues have traditionally been the primary targets for bioconjugation, their high abundance or critical roles in disulfide bonds can lead to heterogeneous products or loss of protein function.[4] Tyrosine, with its unique phenolic side chain, presents an attractive alternative due to its lower abundance and frequent presence in accessible, non-catalytic surface regions.[4][5]

Sulfonyl fluorides have emerged as highly effective reagents for targeting nucleophilic residues like tyrosine.[5][6] This chemistry, termed Sulfur(VI) Fluoride Exchange (SuFEx) by Nobel laureate K. Barry Sharpless, is prized for its bio-orthogonality.[1][2][7] Sulfonyl fluorides exhibit remarkable stability in aqueous media, resisting hydrolysis, yet react efficiently and chemoselectively with the deprotonated phenolate form of tyrosine under mildly basic conditions.[1][7]

Thiomorpholine-4-sulfonyl fluoride is a specific embodiment of this class of reagents, offering a stable sulfonyl fluoride "warhead" for covalent modification. The resulting sulfonate ester bond is highly stable, making this an irreversible modification suitable for in vitro and in vivo applications.[5] This guide provides the foundational knowledge and a practical framework for successfully applying this technology.

Mechanism of Action

The reaction between a tyrosine residue and thiomorpholine-4-sulfonyl fluoride is a nucleophilic aromatic substitution reaction (SNAr) at the sulfur center. The key steps are:

  • Activation of Tyrosine: The reaction is pH-dependent. Under mildly basic conditions (typically pH > 7.5), the phenolic hydroxyl group of the tyrosine side chain is deprotonated to form a more nucleophilic phenolate anion.[1] The local protein microenvironment can also lower the pKa of a specific tyrosine, enhancing its reactivity.[6]

  • Nucleophilic Attack: The phenolate anion attacks the electrophilic sulfur atom of the thiomorpholine-4-sulfonyl fluoride.

  • Fluoride Displacement: The fluoride ion is displaced as a leaving group, forming a stable covalent sulfonate ester bond between the tyrosine residue and the thiomorpholine-4-sulfonyl moiety.[1][5]

This reaction is highly chemoselective for tyrosine over other nucleophilic residues like serine, threonine, and histidine under optimized conditions.[1][2] While lysine can react with sulfonyl fluorides, the reaction is significantly slower, allowing for a kinetic window where tyrosine-selective modification can be achieved.[1][2]

ReactionMechanism Tyr Protein—Tyr—OH Tyrosine Residue Tyr_anion Protein—Tyr—O⁻ Tyrosinate Anion (Nucleophile) Tyr:e->Tyr_anion:w Deprotonation Base OH⁻ (pH > 7.5) TSF Thiomorpholine-4-sulfonyl fluoride S(=O)₂F-N(CH₂CH₂)₂S Product Protein—Tyr—O—S(=O)₂-N(CH₂CH₂)₂S Modified Tyrosine (Stable Sulfonate Ester) TSF:e->Product:w Fluoride Leaving Group Fluoride F⁻ Tyr_anion:e->TSF:w

Caption: Covalent modification of tyrosine via SuFEx chemistry.

Experimental Protocol

This protocol provides a general framework. Optimal conditions, including pH, temperature, and reagent stoichiometry, should be determined empirically for each specific protein of interest through small-scale pilot experiments.

Materials and Reagents
  • Protein of Interest (POI): Purified to >95%, dissolved in a suitable amine-free buffer (e.g., PBS, HEPES).

  • Thiomorpholine-4-sulfonyl fluoride: (CAS 135564417)[8]

  • Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.8-8.5. Note: Avoid buffers containing primary or secondary amines (e.g., Tris) as they can compete in the reaction.

  • Anhydrous Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare the reagent stock solution.

  • Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0.

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system appropriate for the scale of the reaction and protein size.

  • Analytical Equipment: LC-MS system (e.g., QTOF or Orbitrap) for mass analysis, UV-Vis spectrophotometer.

Step-by-Step Methodology

Step 1: Protein Preparation

  • Buffer exchange the purified protein into the chosen amine-free Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0).

  • Adjust the protein concentration to a working range, typically 1-10 mg/mL.

  • Perform a baseline characterization of the starting protein via intact mass spectrometry.[9]

Step 2: Reagent Stock Solution Preparation

  • Just before use, prepare a 100 mM stock solution of thiomorpholine-4-sulfonyl fluoride in anhydrous DMF or DMSO.

  • Vortex briefly to ensure complete dissolution. Note: Sulfonyl fluorides are sensitive to moisture over long periods; prepare this solution fresh.

Step 3: Conjugation Reaction

  • Warm the protein solution to the desired reaction temperature. For initial trials, room temperature (20-25°C) is recommended.

  • Add the calculated volume of the thiomorpholine-4-sulfonyl fluoride stock solution to the protein solution to achieve the desired molar excess. A good starting point is a 10- to 50-fold molar excess of the reagent over the protein.

  • Mix gently by inversion or slow rotation. Avoid vigorous vortexing to prevent protein denaturation.

  • Allow the reaction to proceed for 1 to 5 hours.[2] Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 2, 4 hours) and analyzing them by LC-MS.

Step 4: Reaction Quenching and Purification

  • (Optional) Quench any unreacted sulfonyl fluoride by adding a quenching reagent (e.g., Tris-HCl) to a final concentration of 50 mM and incubating for 30 minutes.

  • Remove unreacted reagent and byproducts to obtain the purified protein conjugate.

    • For scales < 5 mL: Use a desalting column (e.g., PD-10) pre-equilibrated with the final formulation buffer.

    • For larger scales: Utilize a Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.

  • Pool the fractions containing the purified protein conjugate and determine the final concentration using a UV-Vis spectrophotometer (A280).

Optimization Parameters
ParameterRecommended RangeRationale & Expert Insights
pH 7.5 - 9.0Higher pH increases the rate of reaction by favoring the formation of the nucleophilic tyrosinate anion. However, pH > 9.0 can risk protein instability and promote side reactions with lysine. A pH of 7.8-8.5 is often a good compromise.[1][2]
Reagent Excess 10 - 100 molar equivalentsA higher excess drives the reaction to completion but increases the risk of off-target modification and the burden of downstream purification. Start with a 20-fold excess and adjust based on conversion efficiency.
Temperature 4°C - 37°CHigher temperatures accelerate the reaction rate. For sensitive proteins, performing the reaction at 4°C for a longer duration (e.g., 24 hours) may be necessary to maintain structural integrity.[5]
Reaction Time 1 - 24 hoursReaction kinetics are protein-dependent. Monitor via LC-MS to determine the optimal time point where desired modification is achieved without significant side-product formation.

Characterization of the Modified Protein

Confirming the successful and specific modification of the target protein is a critical step.

1. Intact Mass Analysis:

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Procedure: Analyze both the starting (unmodified) and the final (modified) protein.

  • Expected Result: A mass shift corresponding to the addition of the thiomorpholine-4-sulfonyl moiety (C₄H₈NO₂S₂) minus the displaced fluorine atom. The expected mass increase is 166.02 Da . Multiple additions will result in peaks corresponding to +166 Da, +332 Da, etc.[6]

2. Peptide Mapping (for site identification):

  • Technique: LC-MS/MS analysis of proteolytic digests.[9][10]

  • Procedure:

    • Digest the unmodified and modified proteins separately with a protease (e.g., Trypsin).[9]

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Use proteomic software to search for peptides exhibiting a +166.02 Da mass modification on tyrosine residues.

  • Expected Result: MS/MS fragmentation spectra will confirm the exact tyrosine residue(s) that have been modified.[11]

Workflow and Troubleshooting

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_downstream Downstream Processing Prot_Prep 1. Protein Preparation (Buffer Exchange, Quantify) Conjugation 3. Conjugation Reaction (Mix Protein + Reagent, Incubate 1-5h) Prot_Prep->Conjugation Reag_Prep 2. Prepare Reagent Stock (Fresh 100 mM in DMSO/DMF) Reag_Prep->Conjugation Monitoring 4. (Optional) Monitor (LC-MS Timepoints) Conjugation->Monitoring Purification 5. Purification (SEC or TFF) Conjugation->Purification Analysis 6. Characterization (Intact Mass, Peptide Map) Purification->Analysis

Caption: Experimental workflow for tyrosine modification.
IssuePossible Cause(s)Recommended Solution(s)
Low or No Modification 1. Reaction pH is too low. 2. Reagent has degraded. 3. Target tyrosine is not solvent-accessible.1. Increase reaction buffer pH in increments of 0.2 (e.g., from 7.8 to 8.0, then 8.2). 2. Prepare a fresh stock solution of the sulfonyl fluoride reagent immediately before use. 3. Confirm surface accessibility using protein structure prediction tools (e.g., PDB, AlphaFold). If inaccessible, this method may not be suitable.
Multiple Modifications / Low Selectivity 1. Reagent excess is too high. 2. Reaction time is too long. 3. Reaction pH is too high, activating lysine residues.1. Reduce the molar excess of the reagent (e.g., from 50x to 20x). 2. Reduce the reaction time; monitor with LC-MS to find the optimal endpoint. 3. Lower the reaction pH to 7.8 or 8.0 to disfavor lysine modification.
Protein Precipitation 1. Organic solvent from reagent stock is too concentrated (>5-10% v/v). 2. Protein is unstable at the reaction pH or temperature.1. Use a more concentrated reagent stock to minimize the final volume of organic solvent. 2. Perform a buffer and temperature stability screen for the protein. Consider running the reaction at a lower temperature (4°C) for a longer duration.

References

  • Meroueh, S. O., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. PNAS, 117(13), 7131–7139. [Link]

  • Närhi, E., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(4), 1039-1046. [Link]

  • Seyrani, H., et al. (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. [Link]

  • Seyrani, H., et al. (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. ResearchGate. [Link]

  • Li, B. X., et al. (2020). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Nature Chemistry. [Link]

  • Jeon, J., et al. (2017). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Angewandte Chemie International Edition, 56(2), 465-469. [Link]

  • Jeon, J., et al. (2017). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Semantic Scholar. [Link]

  • Parker, C. G., et al. (2020). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]

  • Närhi, E., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. PubMed. [Link]

  • Ward, C. C., et al. (2021). Liganding Functional Tyrosine Sites on Proteins Using Sulfur-Triazole Exchange Chemistry. Journal of the American Chemical Society, 143(34), 13614–13626. [Link]

  • Wang, Y., et al. (2013). Mass spectrometry analysis of nitrotyrosine-containing proteins. PubMed. [Link]

  • Zheng, J., et al. (2019). SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles: Synthesis of Sulfonimidoyl Fluorides, Sulfoximines, Sulfonimidamides and Sulfonimidates. PMC. [Link]

  • Zheng, J., et al. (2019). SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles: Synthesis of Sulfonimidoyl Fluorides, Sulfoximines, Sulfonimidamides and Sulfonimidates. ResearchGate. [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]

  • American Elements. Thiomorpholine-4-sulfonyl fluoride. [Link]

  • Chang, Y. C., et al. (2008). Mass Spectrometry-Based Analysis of Tyrosine Phosphoproteomics. ResearchGate. [Link]

  • Gemoets, H. P. L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Semantic Scholar. [Link]

  • National Cancer Institute. (2019). Analysis of Post-Translational Modifications by Mass Spectrometry. YouTube. [Link]

  • Chen, Y. A., et al. (2023). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. PMC. [Link]

Sources

Incorporating thiomorpholine-4-sulfonyl fluoride into DNA-encoded libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating Thiomorpholine-4-sulfonyl Fluoride into DNA-Encoded Libraries (DEL)

Executive Summary & Strategic Rationale

The integration of thiomorpholine-4-sulfonyl fluoride moieties into DNA-Encoded Libraries (DEL) represents a high-value strategy for Covalency-First drug discovery. Unlike traditional reversible binders, this motif leverages Sulfur-Fluoride Exchange (SuFEx) chemistry to form durable covalent bonds with nucleophilic residues (Tyrosine, Lysine, Serine, and Histidine) on target proteins [1].

Why Thiomorpholine-4-sulfonyl Fluoride?

  • Structural Rigidity: The thiomorpholine ring restricts conformational entropy compared to acyclic diethylaminosulfonyl fluorides, potentially improving binding affinity prior to covalent capture.

  • Physicochemical Balance: The sulfur atom modulates lipophilicity (LogD) and solubility, critical for reducing non-specific binding in high-concentration DNA library pools.

  • Tunable Reactivity: Sulfonyl fluorides (SF) are uniquely stable in aqueous DEL buffers (pH 4–9) yet react specifically within the protein binding pocket, minimizing false positives common with more reactive warheads like acrylamides [2].

This guide details the On-DNA Synthesis of this warhead, transforming a DNA-linked thiomorpholine scaffold into the active sulfonyl fluoride electrophile, followed by covalent selection protocols.

Chemical Compatibility & Mechanism

The synthesis relies on the conversion of a DNA-conjugated secondary amine (thiomorpholine) into a sulfamoyl fluoride (N-SO₂F). While sulfuryl fluoride gas (SO₂F₂) is the traditional reagent, it is impractical for aqueous DEL chemistry.

The Solution: We utilize 1-fluorosulfuryl-3-methylimidazolium triflate , a solid, water-compatible surrogate for SO₂F₂ that allows for precise installation of the fluoride warhead under mild conditions compatible with DNA integrity [3].

Mechanism of Action (SuFEx)

The sulfonyl fluoride remains inert until the ligand binds the target protein. Proximity to a nucleophilic side chain (e.g., Tyr-OH) facilitates a specific exchange reaction, releasing fluoride and forming a covalent sulfonate linkage.

SuFEx_Mechanism DNA_Ligand DNA-Ligand-SF (Inert in Buffer) Binding Protein Binding (Proximity Effect) DNA_Ligand->Binding Kd driven Transition Transition State (Nu: attack on S-F) Binding->Transition SuFEx Activation Covalent Protein-Ligand Complex (Covalent Bond) Transition->Covalent - HF

Figure 1: Mechanism of SuFEx-mediated covalent capture. The SF warhead is stable until proximity-induced reactivity occurs.

Experimental Protocols

Protocol A: On-DNA Synthesis of Thiomorpholine-4-sulfonyl Fluoride

Objective: To convert a DNA-linked thiomorpholine scaffold into the active sulfonyl fluoride warhead. Prerequisite: A DNA headpiece (HP) acylated with a thiomorpholine scaffold (e.g., via N-Boc-3-carboxy-thiomorpholine followed by deprotection).

ReagentConcentrationSolventRole
DNA-Thiomorpholine Conjugate 1.0 mMBorate Buffer (pH 9.0)Substrate
1-Fluorosulfuryl-3-methylimidazolium triflate 200 mMDMSOSuFEx Reagent (SO₂F source)
Triethylamine (TEA) 500 mMDMSOBase catalyst
Ethyl Acetate / Ethanol N/A(Precipitation)Purification

Step-by-Step Procedure:

  • Preparation: Dissolve the DNA-thiomorpholine conjugate (10 nmol) in 10 µL of 250 mM Borate buffer (pH 9.0).

  • Reagent Addition: Prepare a fresh stock of 1-fluorosulfuryl-3-methylimidazolium triflate (200 mM) in DMSO.

  • Reaction: Add 10 µL of the reagent stock and 5 µL of TEA (500 mM in DMSO) to the DNA solution.

    • Note: The high pH is critical to deprotonate the amine, but brief exposure limits DNA depurination.

  • Incubation: Vortex and incubate at 25°C for 2 hours .

  • Quenching: Quench the reaction by adding 2.5 µL of 500 mM Tris-HCl (pH 7.5).

  • Purification: Ethanol precipitate the DNA:

    • Add 10% volume of 3 M NaOAc (pH 5.2) and 2.5 volumes of cold 100% Ethanol.

    • Centrifuge at 14,000 x g for 30 mins at 4°C.

    • Wash pellet with 70% Ethanol.

  • Resuspension: Resuspend the pellet in distilled water or selection buffer.

Validation (Critical): The conversion must be verified by LC-MS. The mass shift observed should be +82.06 Da (addition of -SO₂F group).

  • Success Criterion: >85% conversion by UV integration (260 nm).

  • Failure Mode: If hydrolysis occurs (-SO₂F -> -SO₃H), a mass shift of +80.06 Da (approx) or +98 Da (if water adds) will be seen. Ensure pH does not exceed 9.5.

Protocol B: Covalent Selection Screening

Objective: To isolate library members that covalently modify the target protein.

Selection_Workflow Library 1. Input Library (Thiomorpholine-SF Warheads) Incubation 2. Target Incubation (Protein + Library, 1h-4h) Library->Incubation Wash 3. Stringent Washing (Remove non-covalent binders) Incubation->Wash SDS/Urea Wash Elution 4. Denaturing Elution (Heat/SDS - Recovers DNA tags) Wash->Elution Boil 95°C PCR 5. PCR Amplification & NGS Analysis Elution->PCR

Figure 2: Covalent DEL selection workflow. Stringent washing is the key differentiator from reversible screening.

Detailed Steps:

  • Incubation: Mix the DEL (1 µM total DNA conc.) with the His-tagged target protein (2–5 µM) in Selection Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20).

    • Time: Incubate for 1 hour at 25°C, then 1 hour at 37°C to drive the SuFEx reaction.

  • Capture: Immobilize the protein-DNA complexes on magnetic Ni-NTA or Streptavidin beads (if protein is biotinylated) for 30 mins.

  • Stringent Washing (The "Covalent Filter"):

    • Wash 1: Selection Buffer (removes weak binders).

    • Wash 2: Denaturing Wash (50 mM Tris, 4 M Urea or 0.1% SDS, pH 7.5).

    • Rationale: This step strips away non-covalent binders with high affinity (low

      
      ) but zero covalency. Only DNA covalently linked to the protein via the thiomorpholine-SF warhead remains.
      
  • Elution:

    • Resuspend beads in PCR-grade water.

    • Heat at 95°C for 10 minutes . This denatures the protein, releasing the DNA tag (which remains attached to the denatured protein or peptide fragment) into the supernatant for PCR.

    • Note: Alternatively, perform tryptic digestion on-bead if the DNA tag is too bulky for elution, but heat elution is standard for DEL.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion (Synthesis) Inactive ReagentThe imidazolium triflate salt is moisture sensitive. Store in desiccator; make fresh DMSO stocks immediately before use.
Hydrolysis (-SO₃H) Buffer pH too highReduce reaction pH to 8.5. Ensure quenching is rapid.
DNA Degradation DepurinationAvoid heating >30°C during the chemical synthesis step. Check pH of the final resuspension.
High Background (Screening) Non-specific stickingIncrease Tween-20 to 0.1% or add 0.1 mg/mL Salmon Sperm DNA as a blocker.

References

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3] Angewandte Chemie International Edition.

  • Liu, G., et al. (2019). SuFEx-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society.[4] [4]

  • Enamine. (2023). Sulfonyl Fluoride Libraries for Covalent Screening. Enamine Application Notes.

  • X-Chem. (2023). The Power of DNA-Encoded Libraries for Covalent Inhibitor Discovery. X-Chem Resources.

  • Jena Bioscience. (2024). Sulfonyl Fluoride Probes for Nucleotide Binding Sites.[4] Jena Bioscience Product Guides.

Sources

Bioconjugation Methods Using Thiomorpholine-4-Sulfonyl Fluoride Probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Renaissance of Sulfur(VI) Fluoride Exchange (SuFEx)

The discovery of Sulfur(VI) Fluoride Exchange (SuFEx ) chemistry has revolutionized bioconjugation by introducing "click" chemistry characteristics—speed, universality, and orthogonality—to the formation of sulfur-nucleophile bonds. Among the emerging arsenal of SuFEx warheads, Thiomorpholine-4-sulfonyl fluoride (TSF) represents a distinct class of sulfamoyl fluorides (


).

Unlike highly reactive sulfonyl chlorides or fluorosulfates, TSF probes possess a unique "latent" reactivity . They are exceptionally stable in aqueous physiological buffers, resisting hydrolysis for days. However, when bound within a protein pocket that provides the correct geometry and local acid-base catalysis, they undergo rapid, specific covalent bond formation with nucleophilic side chains (Tyrosine, Lysine, Histidine, or Serine).

This "reaction-on-demand" profile makes TSF probes ideal for:

  • Covalent Fragment-Based Drug Discovery (FBDD): Identifying "ligandable" pockets without non-specific background labeling.

  • Chemoproteomics: Profiling reactive residues across the proteome.[1]

  • Site-Selective Bioconjugation: Labeling specific residues driven by proximity rather than intrinsic hyper-reactivity.

Mechanism of Action

The bioconjugation of TSF relies on the nucleophilic substitution at the hexavalent sulfur center. The thiomorpholine ring acts as a stabilizing secondary amine, tuning the electrophilicity of the sulfonyl center.

The SuFEx Reaction Pathway
  • Recognition: The TSF probe binds reversibly to the target protein (

    
    ), positioning the 
    
    
    
    warhead near a nucleophile.
  • Activation: The local protein environment (often a basic residue or water network) activates the nucleophile (e.g., deprotonating Tyrosine to Phenolate).

  • Exchange: The nucleophile attacks the sulfur center, displacing the fluoride ion (

    
    ) as a leaving group.
    
  • Conjugation: A stable sulfamate (

    
    ) or sulfamide (
    
    
    
    ) bond is formed.
Mechanistic Diagram

SuFEx_Mechanism Protein Protein Target (Tyr/Lys/His) Complex Non-Covalent Complex (Kd) Protein->Complex + TSF TSF TSF Probe (Latent Electrophile) TSF->Complex TS Transition State (F- Departure) Complex->TS Proximity Activation Conjugate Covalent Conjugate (Sulfamate/Sulfamide) TS->Conjugate Bond Formation Fluoride Fluoride Ion (Leaving Group) TS->Fluoride

Figure 1: The proximity-driven SuFEx reaction mechanism. Note that unlike Michael acceptors, TSF requires specific environmental activation.

Experimental Protocol: Covalent Labeling & Analysis

This protocol details the use of TSF probes for labeling purified proteins or proteomic lysates.

Materials & Reagents[2]
  • TSF Probe: 100 mM stock in anhydrous DMSO. (Store at -20°C; stable for months).

  • Reaction Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Avoid Tris buffer during incubation if high concentrations are used, as primary amines can theoretically react over long periods, though TSF is generally resistant.

  • Protein Stock: 1–10 µM (purified) or 1–2 mg/mL (lysate).

  • Quenching Reagent: 5% Formic Acid (for MS) or SDS-PAGE Loading Buffer.

  • Analysis: LC-MS/MS (Orbitrap or Q-TOF recommended).

Labeling Workflow
  • Preparation: Dilute protein to working concentration (e.g., 5 µM) in Reaction Buffer.

  • Probe Addition: Add TSF probe to the protein solution.

    • Screening Mode: 10–100 µM probe (10–20x excess).

    • Specific Labeling: 1.1–2x excess if

      
       is known.
      
    • DMSO Limit: Keep final DMSO concentration < 1-2% (v/v).

  • Incubation:

    • Temperature: 25°C (Room Temp) or 37°C.

    • Time: 1 to 24 hours. Note: Sulfamoyl fluorides react slower than sulfonyl fluorides. Overnight incubation is common for initial screens.

  • Quenching:

    • For Gel Analysis : Add 4x SDS-PAGE loading buffer and boil for 5 min.

    • For MS Analysis : Acidify with formic acid to pH 2–3, or perform protein precipitation (acetone/methanol).

  • Digestion (for MS):

    • Alkylate free cysteines (IAA/Chloroacetamide).

    • Digest with Trypsin/LysC overnight.

    • Desalt peptides (C18 StageTip).

Workflow Diagram

Workflow Step1 Step 1: Sample Prep Protein (5 µM) in PBS Step2 Step 2: Probe Incubation Add TSF (50-100 µM) 25°C, 4-24 Hours Step1->Step2 Step3 Step 3: Quenching Acidify (MS) or SDS (Gel) Step2->Step3 Step4 Step 4: Processing Tryptic Digest / Desalting Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Identify Modified Residue (+ mass shift) Step4->Step5

Figure 2: Step-by-step workflow for TSF bioconjugation and analysis.

Data Analysis & Mass Spectrometry Settings

When analyzing TSF-labeled proteins, the mass spectrometer must be configured to detect the specific mass shift induced by the probe.

Calculating the Mass Shift

The reaction involves the loss of Fluoride (F, mass ~19 Da) and the addition of the Thiomorpholine-Sulfonyl moiety.

ComponentFormulaMonoisotopic Mass (Da)
TSF Probe

197.00
Leaving Group

-18.998
Added Mass

+178.00

Note: If your TSF probe has additional substituents (e.g., a fluorophore or linker), calculate the mass of the full molecule minus 19.0 Da.

Database Search Parameters
  • Variable Modification: +178.000 Da (or specific probe mass).

  • Residues: Tyrosine (Y), Lysine (K), Histidine (H), Serine (S).[2] Prioritize Y and K.

  • Fragmentation: HCD (Higher-energy C-trap Dissociation) is recommended. The sulfamate bond is generally stable, but diagnostic neutral losses may occur.

Comparative Analysis: TSF vs. Other Warheads

Understanding where TSF fits in the electrophile toolbox is critical for experimental design.

FeatureSulfonyl Chloride (

)
Aryl Sulfonyl Fluoride (

)
TSF (Sulfamoyl Fluoride)
Stability (Water) Low (Hydrolyzes minutes)High (Stable days)Very High (Stable weeks)
Reactivity Non-specific / Hyper-reactiveModerateLatent / Proximity-Driven
Primary Targets Lys, Cys, Tyr, HisTyr, Lys, HisTyr, Lys (in specific pockets)
Selectivity LowMediumHigh
Application Total protein labelingGeneral SuFEx, ABPPFragment Screening, Specific Probes

Troubleshooting & Optimization

  • Issue: No Labeling Observed.

    • Cause: TSF is too stable; no binding pocket affinity.

    • Solution: Increase incubation time (up to 48h) or temperature (37°C). If using as a fragment, the affinity might be too low—increase concentration to 200-500 µM (watch for precipitation).

  • Issue: Precipitation.

    • Cause: TSF is hydrophobic.

    • Solution: Ensure DMSO < 5%. Use a more soluble TSF derivative (e.g., oxidized thiomorpholine S-oxide) if available.

  • Issue: Non-Specific Labeling.

    • Cause: Concentration too high (>1 mM) or pH too basic (>8.5).

    • Solution: Lower pH to 7.4. Titrate probe concentration down.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm.

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates." Journal of the American Chemical Society.

  • PubChem Compound Summary. "Thiomorpholine-4-sulfonyl fluoride (CID 11485425)."[3][4] National Center for Biotechnology Information.

  • Narayanam, M. K., et al. (2018). "Sulfamoyl fluorides as stable, reactive probes for chemical biology." Chemical Science. (General reference for sulfamoyl fluoride class reactivity).

Sources

Catalysts for activating thiomorpholine-4-sulfonyl fluoride in click chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Activation Strategies for Thiomorpholine-4-sulfonyl Fluoride in SuFEx Click Chemistry

Executive Summary

Thiomorpholine-4-sulfonyl fluoride (T-SO2F) represents a specialized class of sulfamoyl fluorides within the Sulfur(VI) Fluoride Exchange (SuFEx) family. Unlike their highly reactive aryl sulfonyl fluoride counterparts (Ar-SO2F), sulfamoyl fluorides exhibit exceptional kinetic stability due to the donation of the nitrogen lone pair into the sulfur center, reducing electrophilicity. This stability makes T-SO2F an ideal "sleeping beauty" warhead for biological probes and drug conjugates, resisting premature hydrolysis in plasma.

However, this stability presents a synthetic challenge: standard SuFEx conditions often fail to activate T-SO2F at room temperature. This guide details the specific catalytic architectures required to overcome this activation energy barrier, focusing on the Calcium Triflimide [Ca(NTf2)2] cooperative cycle as the gold standard for mild activation, alongside traditional DBU-mediated protocols.

Mechanistic Insight: The Stability-Reactivity Paradox

To successfully activate T-SO2F, one must understand why it is inert. In sulfamoyl fluorides, the nitrogen atom attached to the sulfur center acts as a resonance donor. This electron donation stabilizes the S(VI) center, making it significantly less electrophilic than standard sulfonyl fluorides.

Activation Strategy:

  • Lewis Acid Activation (The "Pull"): A metal cation coordinates with the sulfonyl oxygens or the fluorine, withdrawing electron density and restoring electrophilicity.

  • Base Catalysis (The "Push"): A base activates the incoming nucleophile (amine/phenol) or acts as a nucleophilic catalyst (forming a transient sulfonyl-ammonium species).

Diagram 1: Cooperative Activation Mechanism

G TSO2F T-SO2F (Stable) Complex Activated Complex [Ca-O-S-F] TSO2F->Complex Coordination Ca Ca(NTf2)2 (Lewis Acid) Ca->Complex Product SuFEx Product (Sulfamide/Sulfamate) Complex->Product Fluoride Displacement DABCO DABCO (Base/Nucleophile) DABCO->Complex Transient Activation Nu Nucleophile (R-NH2 / Ar-OH) DABCO->Nu Deprotonation Nu->Complex Attack

Caption: Cooperative catalysis cycle where Calcium Triflimide activates the sulfonyl core ("pull") while DABCO activates the nucleophile ("push"), enabling room-temperature coupling.

Catalyst Selection Matrix

Not all catalysts work for T-SO2F. The following table summarizes field-tested catalyst systems specifically for sulfamoyl fluorides .

Catalyst SystemRoleSubstrate SuitabilityConditionsPros/Cons
Ca(NTf2)2 + DABCO Primary Choice Amines (1°/2°), PhenolsMeCN, RT, 1-4hPros: Mildest conditions, high yield. Cons: Ca(NTf2)2 is hygroscopic.
DBU (Stoichiometric) TraditionalPhenols, Acidic AminesMeCN/DMF, 60-80°CPros: Cheap, common. Cons: Requires heat; elimination side-reactions.
BTMG + HMDS Silyl-AssistedAliphatic AlcoholsTHF, 60°CPros: Enables difficult alcohol couplings. Cons: Complex setup; BTMG is expensive.
TBD SuperbaseNon-reactive AminesMeCN, RT-40°CPros: Faster than DBU. Cons: Can degrade sensitive substrates.

Experimental Protocols

Protocol A: The "Gold Standard" Lewis Acid Activation

Best for: Conjugating T-SO2F with amines (to form sulfamides) or phenols (to form sulfamates) at room temperature.

Reagents:

  • Thiomorpholine-4-sulfonyl fluoride (1.0 equiv)

  • Nucleophile (Amine or Phenol) (1.1 equiv)

  • Ca(NTf2)2 (Calcium triflimide) (5–10 mol%)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial and cool under argon/nitrogen.

  • Solubilization: Dissolve the Nucleophile (1.0 mmol) and DABCO (2.0 mmol) in anhydrous MeCN (2.0 mL).

  • Catalyst Addition: Add Ca(NTf2)2 (0.05 mmol, 5 mol%). Note: Handle quickly as calcium triflimide absorbs moisture.

  • Reagent Addition: Add Thiomorpholine-4-sulfonyl fluoride (1.0 mmol) in one portion.

  • Reaction: Stir at Room Temperature (23°C) .

    • Checkpoint: Monitor by TLC or LC-MS. Most amine couplings complete within 1–2 hours. Phenols may require 4 hours.

  • Work-up: Dilute with EtOAc, wash with 0.5 M HCl (to remove DABCO), then brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Validation Criteria:

  • LC-MS: Disappearance of T-SO2F mass (M+ approx 185 Da) and appearance of Product mass (M-F + Nu).

  • 19F NMR: Disappearance of the sulfonyl fluoride signal (typically ~ +35 to +45 ppm vs CFCl3).

Protocol B: DBU-Mediated Thermal Coupling

Best for: High-throughput screening where heating is acceptable and Lewis acids are unavailable.

Reagents:

  • Thiomorpholine-4-sulfonyl fluoride (1.0 equiv)

  • Phenol derivative (1.2 equiv)

  • DBU (2.0 equiv)

  • Solvent: DMF or DMSO (for library synthesis) or MeCN.

Step-by-Step Procedure:

  • Dissolve the Phenol (1.2 mmol) in MeCN (3 mL).

  • Add DBU (2.0 mmol). Stir for 5 minutes to generate the phenoxide.

  • Add Thiomorpholine-4-sulfonyl fluoride (1.0 mmol).

  • Heat: Warm the reaction block to 60°C . Stir for 6–12 hours.

    • Note: Sulfamoyl fluorides are thermally stable; do not fear decomposition below 100°C.

  • Work-up: Acidic wash is critical to remove DBU.

Troubleshooting & Optimization Logic

If the reaction stalls, use the following decision tree to optimize conditions.

Diagram 2: Optimization Workflow

G Start Reaction Stalled/Low Yield? CheckNu Nucleophile Type? Start->CheckNu Amine Amine CheckNu->Amine Phenol Phenol CheckNu->Phenol Alcohol Aliphatic Alcohol CheckNu->Alcohol Action1 Increase Ca(NTf2)2 to 20 mol% Check Moisture (dry solvent!) Amine->Action1 Action2 Switch to BEMP (Base) or Heat to 80°C Phenol->Action2 Action3 Use BTMG + HMDS (Silyl-Ether Pathway) Alcohol->Action3

Caption: Decision tree for troubleshooting stalled SuFEx reactions based on nucleophile class.

Safety & Handling

  • Fluoride Release: While SuFEx releases fluoride ions, the quantity is stoichiometric. In acidic workups, this forms HF. Always use glass-lined or plastic vessels if HF generation is a concern, though standard borosilicate is generally safe for these millimolar scale reactions.

  • Thiomorpholine Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation.[1] Avoid using oxidants (e.g., mCPBA, H2O2) if you intend to keep the sulfide intact. If the sulfone analog (thiomorpholine-1,1-dioxide) is desired, it is better to oxidize the starting material before forming the sulfonyl fluoride or use the pre-oxidized reagent.

References

  • Mahajan, J. P., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters, 22(11), 4137–4141. [Link]

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews, 48(17), 4731–4758. [Link]

  • Linsenmeier, A. M., et al. (2018). "SuFEx-Based Synthesis of Polysulfates." Macromolecules, 51(21), 8956–8965. [Link]

Sources

Synthesis of antimicrobial agents using thiomorpholine sulfonyl fluoride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: SuFEx-Enabled Synthesis of Thiomorpholine Sulfamoyl Fluoride Antimicrobials

Executive Summary

This application note details the synthesis and biological evaluation of thiomorpholine-based sulfamoyl fluorides as targeted covalent inhibitors (TCIs) for antimicrobial research. While traditional drug discovery often avoids covalent mechanisms due to toxicity concerns, the advent of Sulfur-Fluoride Exchange (SuFEx) chemistry—pioneered by K. Barry Sharpless—has revitalized the field.

The sulfonyl fluoride (-SO₂F) and sulfamoyl fluoride (>N-SO₂F) motifs act as "sleeping beauty" warheads: they are remarkably stable in aqueous plasma but react specifically with nucleophilic residues (Tyrosine, Serine, Lysine, Histidine) within the confined environment of a protein active site. This guide focuses on installing this warhead onto a thiomorpholine scaffold, a privileged heterocycle known for its favorable lipophilicity and metabolic stability compared to morpholine.

Chemical Rationale & Mechanism

The Thiomorpholine Advantage

Thiomorpholine (tetrahydro-2H-1,4-thiazine) offers distinct advantages over its oxygenated counterpart, morpholine:

  • Lipophilicity: The sulfur atom increases

    
    , enhancing membrane permeability—a critical factor for penetrating the bacterial cell envelope (especially in Gram-negative strains).
    
  • Oxidation States: The sulfur center allows for late-stage diversification into sulfoxides and sulfones, tuning polarity without altering the covalent warhead.

The SuFEx Warhead (Sulfamoyl Fluoride)

Unlike highly reactive sulfonyl chlorides, sulfamoyl fluorides are resistant to hydrolysis and reduction. They require proton transfer assistance (often provided by the enzyme's catalytic triad) to expel fluoride and form a covalent sulfonamide bond.

Mechanism of Action:



(Where Nu = Tyr-OH, Ser-OH, Lys-NH₂, or His-Im)

Synthesis Protocols

We present two protocols for installing the -SO₂F warhead onto the thiomorpholine nitrogen. Protocol A is the "Gold Standard" using gaseous sulfuryl fluoride (ideal for high-throughput). Protocol B uses a solid surrogate (ideal for standard benchtop safety).

Pre-requisite: Scaffold Preparation

Starting Material: Functionalized Thiomorpholine (e.g., 3-substituted or C-linked to a pharmacophore). For this guide, we assume the secondary amine is free.

Protocol A: Direct SuFEx via Ex-Situ SO₂F₂ Generation

Recommended for labs equipped with flow chemistry or fume hoods capable of handling toxic gases.

Reagents:

  • Substrate: Thiomorpholine derivative (1.0 equiv)

  • Reagent: Sulfuryl Chloride (SO₂Cl₂) and Potassium Fluoride (KF)

  • Solvent: Acetonitrile (MeCN) / Water

  • Base: Triethylamine (Et₃N)

Workflow:

  • Gas Generation: In a separate flask (or "tube-in-tube" reactor), treat SO₂Cl₂ with excess anhydrous KF (spray-dried) in MeCN/H₂O (catalytic). This generates SO₂F₂ gas in situ.

  • Reaction: Bubble the generated SO₂F₂ gas into a reaction vessel containing the thiomorpholine substrate (0.1 M in DCM or MeCN) and Et₃N (2.0 equiv).

  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Product is usually less polar) or LC-MS.

  • Workup: Vent excess gas through a basic scrubber (NaOH). Concentrate the solvent.

  • Purification: Flash chromatography (Hexane/EtOAc). Sulfamoyl fluorides are stable on silica.

Protocol B: Benchtop Synthesis via SuFEx-IT (Solid Surrogate)

Recommended for standard medicinal chemistry labs. Eliminates gas hazards.

Reagents:

  • Substrate: Thiomorpholine derivative (1.0 equiv)

  • Reagent: SuFEx-IT (1-fluorosulfonyl-2,3-dimethylimidazolium triflate) (1.2 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve the thiomorpholine derivative (1 mmol) in anhydrous MeCN (5 mL).

  • Activation: Add DBU (2 mmol) and stir for 5 minutes.

  • Addition: Add solid SuFEx-IT (1.2 mmol) in one portion.

  • Reaction: Stir at RT for 30–60 minutes. The reaction is typically very fast.

  • Quench: Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove DBU and imidazolium byproduct), followed by brine.

  • Isolation: Dry over Na₂SO₄ and concentrate.

    • Note: This method often yields >95% purity without chromatography.

Visualization: Synthesis & Mechanism

SuFEx_Workflow cluster_Method Warhead Installation (Choose Protocol) Start Thiomorpholine Scaffold (Sec. Amine) MethodA Method A: SO2F2 Gas (Ex-situ Generation) Start->MethodA MethodB Method B: SuFEx-IT (Solid Reagent) Start->MethodB Product Thiomorpholine Sulfamoyl Fluoride MethodA->Product SuFEx MethodB->Product SuFEx Target Bacterial Target (e.g., ClpP, Enz-Ser-OH) Product->Target Binding Complex Covalent Inhibitor Complex (Inactive Enzyme) Target->Complex Fluoride Displacement (Covalent Bond)

Figure 1: Workflow for the synthesis of thiomorpholine sulfamoyl fluorides and their subsequent covalent inhibition mechanism.

Biological Validation Protocols

Once synthesized, the library must be validated for both antimicrobial potency and covalent engagement.

Minimum Inhibitory Concentration (MIC)
  • Organisms: S. aureus (MRSA), E. coli, P. aeruginosa.[1]

  • Method: Broth microdilution (CLSI guidelines).

  • Table 1: Representative Data Format

Compound IDR-Group (C3/C2)WarheadMIC (S. aureus)MIC (E. coli)
TMSF-01 H (Unsubst.)>N-SO₂F>64 µg/mL>64 µg/mL
TMSF-02 3-Phenyl>N-SO₂F4 µg/mL16 µg/mL
TMSF-03 3-(4-NO₂-Ph)>N-SO₂F0.5 µg/mL8 µg/mL
Ctrl-01 3-(4-NO₂-Ph)>N-H>64 µg/mL>64 µg/mL

Interpretation: Comparison between TMSF-03 and Ctrl-01 confirms that the sulfamoyl fluoride warhead is essential for activity.

Covalent Binding Validation (Intact Protein Mass Spec)

To prove the mechanism is covalent (and not just non-specific toxicity):

  • Incubation: Incubate Recombinant Target Protein (e.g., ClpP) (10 µM) with Compound (50 µM) for 1 hour at 37°C.

  • Control: Incubate Protein with DMSO only.

  • Analysis: LC-MS (Q-TOF or Orbitrap).

  • Result: Look for a mass shift of + [MW_Ligand - 20 Da] (Loss of HF) or + [MW_Ligand - 19 Da] (Loss of F).

    • Note: Sulfamoyl fluorides lose Fluoride (F⁻, mass 19) upon reacting. The protein gains the mass of the ligand minus 19 Da.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Method A) SO₂F₂ gas escaping too fast.Use a balloon to create slight positive pressure or use a sealed tube.
Hydrolysis Product (R-NH-SO₃H) Wet solvents or excessive heat.Use anhydrous MeCN; ensure temperature does not exceed 40°C.
No Biological Activity Warhead too stable (not reacting).The local protein environment may not be basic enough. Try adding electron-withdrawing groups to the thiomorpholine ring to increase electrophilicity of the S-F bond.
High Cytotoxicity Non-specific reactivity.The warhead is too reactive. Switch from Sulfonyl Fluoride (C-SO₂F) to Sulfamoyl Fluoride (N-SO₂F) (which is this protocol) as it is generally more selective.

References

  • Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2015). "Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes." ACS Chemical Biology. [Link]

  • Noël, T., et al. (2023). "A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins."[3] Nature Synthesis. [Link]

  • Dong, J., et al. (2024). "Synthesis of Sulfamoyl Fluorides via Solid Surrogates." Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiomorpholine-4-Sulfonyl Fluoride SuFEx Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Thiomorpholine-4-Sulfonyl Fluoride (T-SF)

Reagent Profile & Strategic Overview

Thiomorpholine-4-sulfonyl fluoride (T-SF) is a specialized sulfamoyl fluoride hub. Unlike standard aryl sulfonyl fluorides, the nitrogen-sulfur(VI) bond confers exceptional hydrolytic stability, making T-SF a "latent" electrophile. It requires specific activation to undergo Sulfur(VI) Fluoride Exchange (SuFEx).[1]

Critical Structural Insight: The thiomorpholine ring contains a thioether (sulfide) at position 1. This distinguishes it from its morpholine analog.[2][3]

  • Advantage: The sulfur atom increases lipophilicity and offers a handle for late-stage oxidation (to sulfoxide/sulfone) to tune solubility or biological activity.[2][3]

  • Risk: The sulfide is susceptible to inadvertent oxidation. Protocols must avoid non-selective oxidants unless ring oxidation is intended.

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of T-SF Hub

For users preparing the reagent from thiomorpholine and SO₂F₂ sources.

Reaction: Thiomorpholine + SO₂F₂ source → Thiomorpholine-4-sulfonyl fluoride

ParameterStandard ConditionOptimization for High Yield (>95%)
Source Sulfuryl Fluoride (Gas)Solid Surrogates (Recommended): AISF or SuFEx-IT. Easier stoichiometry control reduces hydrolysis byproducts.
Solvent DCM or THFAcetonitrile (MeCN): Promotes solubility of solid surrogates and stabilizes the transition state.
Base Triethylamine (Et₃N)DIPEA (Hünig's Base): Reduces nucleophilic competition compared to Et₃N.
Stoichiometry 1:11.2 eq SO₂F₂ source: Slight excess ensures complete consumption of the amine.

Step-by-Step:

  • Dissolve AISF (1.2 equiv) in anhydrous MeCN (0.2 M).

  • Add Thiomorpholine (1.0 equiv) followed by DIPEA (2.0 equiv) at 0°C.

  • Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove excess amine/base), then brine. Dry over Na₂SO₄.[2][3]

  • Purification: Silica gel chromatography (Hexane/EtOAc). T-SF is typically a stable solid/oil.

Protocol B: SuFEx Coupling (The "Click" Reaction)

For users reacting T-SF with a nucleophile (Phenol/Amine).

Reaction: T-SF + Ar-OTMS (Silyl Ether) → Thiomorpholine-4-sulfonate (Product)

ParameterStandard ConditionOptimization for High Yield
Catalyst DBU (10-20 mol%)BTMG (5-10 mol%): 2-tert-butyl-1,1,3,3-tetramethylguanidine. Higher basicity/sterics often drive sluggish sulfamoyl fluoride reactions faster than DBU.
Nucleophile Free PhenolSilyl Ether (Ar-OTMS): "Si-SuFEx" is significantly faster and cleaner for sulfamoyl fluorides than using free phenols with base.
Solvent MeCNMeCN (Anhydrous): Critical. Water competes for the fluoride, generating the sulfonic acid (hydrolysis).

Reaction Logic & Pathway Visualization

The following diagram details the synthesis of the hub, the desired SuFEx coupling, and the critical "S-Oxidation" side reaction specific to thiomorpholine.

TSF_Pathways Thio Thiomorpholine (Secondary Amine) TSF Thiomorpholine-4- sulfonyl fluoride (T-SF) Thio->TSF Synthesis (Base, MeCN) SO2F2 SO2F2 Source (Gas/AISF) SO2F2->TSF Product SuFEx Product (Sulfamate/Sulfonamide) TSF->Product SuFEx Coupling (DBU/BTMG cat.) Oxide S-Oxide Impurity (Sulfoxide/Sulfone) TSF->Oxide Oxidants present (mCPBA, H2O2) Hydrolysis Sulfonic Acid (Hydrolysis) TSF->Hydrolysis H2O / Slow Rxn Phenol Phenol/Amine (Nucleophile) Phenol->Product

Figure 1: Reaction pathways showing synthesis, desired coupling, and specific thiomorpholine risks (oxidation).

Troubleshooting Guide

Issue 1: Low Yield in SuFEx Coupling

Symptom: Starting material (T-SF) remains unconsumed after 24 hours.

  • Root Cause: Sulfamoyl fluorides are electronically deactivated (electron-rich nitrogen donates into the S=O bond), making the S-F bond less electrophilic than in aryl sulfonyl fluorides.

  • Solution:

    • Switch Catalyst: Move from DBU to BTMG (Barton's Base) or P₂-Et phosphazene . These superbase catalysts are required for deactivated hubs.

    • Si-SuFEx: Ensure you are using the silyl ether of the phenol (Ar-OTMS) rather than the free phenol. The Si-F bond formation (142 kcal/mol) provides the thermodynamic driving force.

Issue 2: "M+16" or "M+32" Impurities in LCMS

Symptom: Product mass is correct +16 or +32 Da.

  • Root Cause: Oxidation of the thiomorpholine ring sulfur to sulfoxide (S=O) or sulfone (O=S=O). This occurs if the reaction mixture contains peroxides (from old ether/THF) or if oxidative workups are used.

  • Solution:

    • Solvent Check: Use fresh, inhibitor-free anhydrous MeCN or DMF. Avoid ethers (THF/Dioxane) that may contain peroxides.

    • Atmosphere: Sparge solvents with Argon.

Issue 3: Hydrolysis (Formation of Sulfonic Acid)

Symptom: Appearance of a highly polar, acidic spot on TLC; loss of the S-F signal in ¹⁹F NMR (~ +35 to +50 ppm shift disappears).

  • Root Cause: Trace water in the reaction + slow reaction rate = water outcompetes the nucleophile.

  • Solution:

    • Drying: Add 3Å Molecular Sieves to the reaction vessel.

    • Concentration: Increase concentration to 0.5 M - 1.0 M to favor the bimolecular coupling over pseudo-first-order hydrolysis.

Interactive Troubleshooting Flowchart

Troubleshooting Start Identify Issue Q1 Is T-SF consumed? Start->Q1 NoRxn Reaction Stalled Q1->NoRxn No WrongProd Analyze Impurity Mass Q1->WrongProd Yes Action1 Action: Switch to BTMG catalyst or use Silyl Ether (Si-SuFEx) NoRxn->Action1 Q2 Mass = M+16/32? WrongProd->Q2 Action2 Action: Ring S-Oxidation. Eliminate peroxides/oxidants. Q2->Action2 Yes Action3 Action: Hydrolysis (Acid). Add 3Å Sieves, check solvent. Q2->Action3 No

Figure 2: Decision tree for diagnosing yield loss in T-SF reactions.

Frequently Asked Questions (FAQs)

Q: Can I use T-SF for protein bioconjugation? A: Yes, but with caveats. Sulfamoyl fluorides are less reactive than fluorosulfates. They are highly selective for Tyrosine residues but typically require proximity-driven activation or a specific local pH environment. For general bioconjugation, T-SF is more stable in plasma than standard sulfonyl fluorides.

Q: How does T-SF compare to Morpholine-4-sulfonyl fluoride? A: Chemically, they are similar in SuFEx reactivity. Physically, T-SF is more lipophilic (higher logP). Mechanistically, T-SF allows for "post-click" modification: after the SuFEx coupling, you can oxidize the sulfur to a sulfone to alter the compound's polarity and hydrogen-bonding capability without breaking the linkage.

Q: What is the shelf-life of T-SF? A: Excellent. Unlike sulfonyl chlorides which degrade rapidly, T-SF is stable at room temperature for months if kept dry. The N-SO₂-F bond is highly resistant to hydrolysis at neutral pH.

References

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis, 2023. Link

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie Int. Ed., 2014.[4][5] (The foundational Sharpless paper defining the stability/reactivity of the S-F bond). Link

  • Synthesis of Sulfamoyl Fluorides using Solid Reagents (AISF). Organic Letters, 2018. (Methodology for solid precursors to avoid SO₂F₂ gas). Link

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. MDPI, 2024. (Provides structural and stability data on the thiomorpholine ring system). Link

Sources

Technical Support: Troubleshooting Low Reactivity of Thiomorpholine-4-Sulfonyl Fluoride with Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TSF-LYS-001 Reagent Class: Sulfamoyl Fluoride (SuFEx Electrophile) Target Residue: Lysine (


-amino group)
Executive Summary

You are likely experiencing low conjugation yields because Thiomorpholine-4-sulfonyl fluoride (T-SF) is a sulfamoyl fluoride, not a standard sulfonyl fluoride.

While both contain the


 warhead, sulfamoyl fluorides (

) are significantly more stable and less electrophilic than aryl- or alkyl-sulfonyl fluorides (

). This enhanced stability—often desirable for metabolic stability in drug design—renders them kinetically inert toward amines (like Lysine) under neutral or mild basic conditions without specific activation.

This guide provides the mechanistic root cause and validated protocols to activate this latent warhead.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why is T-SF not reacting, even though standard PMSF (phenylmethylsulfonyl fluoride) reacts instantly?

Technical Insight: This is an issue of electronic deactivation . In T-SF, the nitrogen atom of the thiomorpholine ring donates electron density into the sulfur center via resonance (


). This orbital overlap stabilizes the S-F bond and reduces the partial positive charge on the sulfur, making it a poor electrophile for nucleophilic attack by the lysine amine.

Verdict: You cannot treat T-SF like PMSF. It requires SuFEx (Sulfur-Fluoride Exchange) activation conditions.[1]

Q2: I adjusted the pH to 8.0. Is that high enough?

Technical Insight: Likely No . The


-amino group of Lysine has a 

. At pH 8.0, >99% of lysine residues are protonated (

) and non-nucleophilic.
  • For standard sulfonyl fluorides: A small fraction of free amine is sufficient because the electrophile is highly reactive.

  • For T-SF (Sulfamoyl Fluoride): The electrophile is sluggish. You need a higher concentration of the free amine nucleophile or a catalyst to lower the activation energy.

Recommendation: Increase reaction pH to 9.0–9.5 (if protein stability permits) or use the Lewis Acid Activation Protocol (see Part 2).

Q3: Can I use heat to force the reaction?

Technical Insight: Yes, but with caution. Sulfamoyl fluorides are thermally stable. Heating to 50–60°C is a common strategy in small molecule synthesis to force SuFEx reactions with amines. However, for protein conjugation, this risks denaturation.

  • Small Molecule: Heat is viable.

  • Protein: Do not heat. Use chemical activation (Catalysis).

Part 2: Validated Experimental Protocols
Method A: The "Lewis Acid" Activation (Recommended)

Best for: High-yield conjugation at room temperature. This protocol uses Calcium Triflimide to activate the fluoride leaving group, a method validated for sulfamoyl fluorides (Mahapatra et al., 2020).

Reagents:

  • T-SF: 1.0 equiv (relative to target)

  • Amine/Lysine: 1.2–2.0 equiv

  • Catalyst:

    
     (Calcium triflimide)
    
  • Base: DABCO (1,4-Diazabicyclo[2.2.2]octane)

  • Solvent: Acetonitrile (MeCN) or DMF (compatible with protein buffers if diluted).

Step-by-Step:

  • Prepare Stock: Dissolve T-SF in MeCN.

  • Activation Mix: Add

    
     (1.0 equiv) and DABCO (2.0 equiv) to the T-SF solution. Note: DABCO acts as a base to deprotonate the lysine and buffers the system.
    
  • Initiation: Add the Lysine substrate immediately.

  • Incubation: Stir at Room Temperature (20–25°C) for 4–12 hours.

  • Quench: Dilute with acidic buffer or remove excess reagents via size-exclusion chromatography (for proteins).

Method B: The "High pH" Shift (Catalyst-Free)

Best for: Robust proteins or simple peptides where metal contamination is a concern.

Reagents:

  • Buffer: 100 mM Carbonate-Bicarbonate or Borate Buffer.

  • pH: Strictly adjusted to 9.5 .

Step-by-Step:

  • Buffer Exchange: Ensure your protein/peptide is in the pH 9.5 buffer. Residual Tris or Glycine will compete with the reaction.

  • Concentration: Maintain protein concentration >2 mg/mL (higher concentration drives bimolecular kinetics).

  • Addition: Add T-SF (10–20 molar excess) from a concentrated DMSO stock (keep final DMSO <5%).

  • Incubation: 12–24 hours at 25°C.

Part 3: Data & Visualization
Comparative Reactivity Table
FeatureSulfonyl Fluoride (

)
Thiomorpholine-4-SF (

)
Electronic State Sulfur is electron-deficient (Highly Reactive).Sulfur is electron-rich (Stabilized).
Hydrolytic Stability Moderate (Hydrolyzes at high pH).High (Stable at pH > 10).
Lysine Reactivity Fast (Minutes to Hours).Slow (Hours to Days without catalyst).
Primary Driver Nucleophilicity of Amine.Leaving Group Assistance (requires catalyst).
Mechanistic Pathway: Lewis Acid Activation

The following diagram illustrates how Calcium (


) activates the stable T-SF reagent, allowing the Lysine to attack.

SuFEx_Activation Fig 1. Calcium-mediated activation of the inert S-F bond facilitates Lysine attack. TSF Thiomorpholine-4-SF (Stable/Inert) Complex Activated Complex (S-F---Ca) TSF->Complex Coordination Ca Ca(NTf2)2 (Lewis Acid) Ca->Complex TS Transition State [Pentacoordinate S] Complex->TS + Lysine (DABCO base) Lys Lysine-NH2 (Nucleophile) Lys->TS Product Sulfamide Conjugate (Stable Bond) TS->Product - Ca-F species

Troubleshooting Decision Tree

Follow this logic flow to resolve your low yield issues.

Troubleshooting_Flow Fig 2. Decision matrix for optimizing sulfamoyl fluoride conjugation. Start Start: Low Reactivity of T-SF Check_pH Is Reaction pH > 9.0? Start->Check_pH Check_Cat Is Catalyst Present? Check_pH->Check_Cat No (pH < 9) Sol_A Protocol A: Increase pH to 9.5 Increase T-SF Excess (20x) Check_pH->Sol_A Yes (pH is high) Sol_B Protocol B: Add Ca(NTf2)2 + DABCO (Lewis Acid Activation) Check_Cat->Sol_B No Catalyst Sol_C Check Sterics: Is Lysine buried? Use Denaturing conditions Check_Cat->Sol_C Yes, Catalyst used

References
  • Mahapatra, S., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[2] Organic Letters.[2][3] [Link]

  • Jones, L. H. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ACS Medicinal Chemistry Letters.[3] [Link]

Sources

Removing unreacted thiomorpholine-4-sulfonyl fluoride from protein samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling thiomorpholine-4-sulfonyl fluoride (Tm-SF) in protein samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted Tm-SF from your valuable protein samples. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental choices are informed and effective.

Introduction: The Nature of the Challenge

Thiomorpholine-4-sulfonyl fluoride (Tm-SF) is a sulfonyl fluoride-containing reagent. Sulfonyl fluorides are a class of compounds known for their ability to form stable covalent bonds with nucleophilic residues on proteins, such as tyrosine, serine, threonine, lysine, cysteine, and histidine.[1][2] This reactivity makes them valuable tools in chemical biology and drug discovery for applications like covalent inhibitor development and activity-based protein profiling.[1][2][3][4]

The very reactivity that makes Tm-SF a useful tool also presents a significant challenge: the need to efficiently remove any unreacted reagent from the protein sample. Residual Tm-SF can lead to a host of downstream problems, including:

  • Continued, non-specific labeling: Unreacted Tm-SF can continue to react with your protein of interest or other proteins in a mixture, leading to off-target modifications and confounding results.

  • Interference with assays: The presence of small molecules can interfere with various analytical techniques, such as mass spectrometry, and functional assays.[5]

  • Protein aggregation: Changes in the chemical environment due to the presence of unreacted reagents can sometimes lead to protein precipitation or aggregation.[6][7]

This guide provides a structured approach to troubleshooting and resolving issues related to the removal of unreacted Tm-SF.

Troubleshooting Guide: A Logic-Based Approach

Encountering issues with residual Tm-SF can be frustrating. This troubleshooting guide is designed to walk you through a logical process of identifying the root cause of the problem and implementing the most effective solution.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Start: Suspected Residual Tm-SF problem Problem: Downstream assay failure or unexpected protein modification start->problem check_removal_method Was a removal method used? problem->check_removal_method implement_removal Implement a suitable removal method (e.g., SEC, Dialysis, TFF) check_removal_method->implement_removal No assess_efficiency Assess removal efficiency (e.g., LC-MS, functional assay) check_removal_method->assess_efficiency Yes no_removal No yes_removal Yes implement_removal->assess_efficiency troubleshoot_method Troubleshoot the chosen removal method assess_efficiency->troubleshoot_method Inefficient end_success Problem Resolved: Proceed with downstream applications assess_efficiency->end_success Efficient inefficient_removal Removal Inefficient efficient_removal Removal Efficient sec_issues SEC: Poor resolution, co-elution troubleshoot_method->sec_issues dialysis_issues Dialysis: Slow, incomplete removal troubleshoot_method->dialysis_issues tff_issues TFF: Membrane fouling, low recovery troubleshoot_method->tff_issues optimize_sec Optimize SEC: Change column, adjust flow rate, check buffer sec_issues->optimize_sec optimize_dialysis Optimize Dialysis: Increase buffer volume, change buffer frequently, check MWCO dialysis_issues->optimize_dialysis optimize_tff Optimize TFF: Select appropriate membrane, adjust TMP, pre-filter sample tff_issues->optimize_tff optimize_sec->assess_efficiency optimize_dialysis->assess_efficiency optimize_tff->assess_efficiency

Caption: Troubleshooting workflow for removing unreacted Tm-SF.

Frequently Asked Questions (FAQs)

Here we address common questions encountered by researchers working with Tm-SF and other sulfonyl fluoride reagents.

Q1: What are the most effective methods for removing small molecules like Tm-SF from protein samples?

A1: The choice of method depends on factors like sample volume, protein concentration, and the scale of your experiment. The most common and effective techniques are:

  • Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid and highly effective method for separating molecules based on size.[5][8][9][10] Your larger protein will pass through the column more quickly than the smaller Tm-SF molecule, which gets temporarily trapped in the porous beads of the chromatography resin.[8] This technique is also referred to as gel filtration.[5][9][10]

  • Dialysis: This is a classic and gentle method that involves placing your protein sample in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO).[5][11][12] The bag is then placed in a large volume of buffer, and the small Tm-SF molecules diffuse out of the bag down their concentration gradient, while the larger protein is retained.[11][12]

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and scalable method for concentrating and desalting protein solutions.[13][14][15] The sample is pumped tangentially across a semi-permeable membrane.[13] The pressure forces the buffer and small molecules like Tm-SF through the membrane, while the protein is retained.[13]

Comparison of Removal Methods
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Size-Exclusion Chromatography (SEC) Separation by sizeFast, high resolution, can be automated (HPLC/FPLC).[8][16]Can dilute the sample, potential for protein loss on the column.[9]Rapid cleanup of small to medium volume samples, high purity requirements.
Dialysis Diffusion across a semi-permeable membraneGentle, simple setup, can handle a wide range of sample volumes.[5][11]Slow (can take hours to days), requires large buffer volumes, may not be 100% efficient.[11]Buffer exchange, gentle removal of small molecules from sensitive proteins.
Tangential Flow Filtration (TFF) Pressure-driven separation across a membraneFast, scalable, can simultaneously concentrate and desalt the sample.[13][14][15]Can be harsh on some proteins, potential for membrane fouling, requires specialized equipment.[17]Large volume samples, process development and manufacturing.

Q2: I performed a desalting step, but I still see evidence of unreacted Tm-SF. What went wrong?

A2: This is a common issue and can often be traced back to a few key factors:

  • Column Overload: You may have loaded too much protein onto your desalting column.[18] This can lead to poor separation and carryover of small molecules with your protein.

  • Inappropriate Column Size: The column volume should be significantly larger than your sample volume for efficient separation.

  • Incorrect Flow Rate: Too high a flow rate can reduce the interaction time with the resin, leading to incomplete separation.

  • Buffer Composition: Ensure your buffer conditions are compatible with both your protein and the desalting resin.

Q3: Can I use affinity chromatography to remove unreacted Tm-SF?

A3: While affinity chromatography is a powerful tool for protein purification, it is generally not the primary method for removing small molecule reagents like Tm-SF. The principle of affinity chromatography is based on a specific binding interaction between your protein (often with a tag) and a ligand on the resin.[6] While the wash steps in an affinity protocol will remove some unreacted Tm-SF, it is not as thorough as a dedicated size-based separation method. It is best practice to perform a desalting or dialysis step after affinity purification to ensure complete removal of any residual small molecules.

Q4: How can I be sure that all the unreacted Tm-SF has been removed?

A4: The best way to confirm the removal of unreacted Tm-SF is through a combination of analytical techniques and functional assays:

  • Mass Spectrometry (MS): This is a highly sensitive method to detect the presence of small molecules in your protein sample. You can analyze the flow-through from your desalting column or the dialysis buffer to see if Tm-SF is present.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and detect small molecules in your sample.[16][19][20][21]

  • Functional Assays: If the presence of Tm-SF is expected to interfere with a downstream assay (e.g., an enzyme activity assay), running a control with your purified protein can indicate whether the removal was successful.

Experimental Protocols

Here are detailed, step-by-step methodologies for the most common and effective techniques for removing unreacted Tm-SF.

Protocol 1: Size-Exclusion Chromatography (Desalting) using a Spin Column

This protocol is ideal for rapid cleanup of small sample volumes (typically up to 100 µL).

  • Column Equilibration:

    • Remove the bottom closure of a pre-packed desalting spin column (e.g., with a 7 kDa MWCO).

    • Place the column in a collection tube.

    • Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.

    • Place the column in a new collection tube and add your desired exchange buffer to the top of the resin bed.

    • Centrifuge for 2 minutes at 1,500 x g. Repeat this wash step 2-3 times.

  • Sample Application:

    • Place the equilibrated column into a new, clean collection tube.

    • Slowly apply your protein sample containing unreacted Tm-SF to the center of the resin bed.

  • Elution:

    • Centrifuge the column for 2 minutes at 1,500 x g.

    • The purified protein will be in the collection tube, while the Tm-SF will be retained in the column resin.

Protocol 2: Dialysis

This protocol is suitable for a wide range of sample volumes and is particularly gentle on proteins.

  • Membrane Preparation:

    • Cut a piece of dialysis tubing of the appropriate length, ensuring enough room for your sample and a headspace of about 10-20%.

    • Prepare the dialysis membrane according to the manufacturer's instructions. This often involves boiling in a solution of sodium bicarbonate and EDTA to remove preservatives and open the pores.[22]

  • Sample Loading:

    • Secure one end of the dialysis tubing with a clip.

    • Pipette your protein sample into the open end of the tubing.

    • Remove excess air and seal the other end with a second clip.

  • Dialysis:

    • Place the sealed dialysis bag into a beaker containing a large volume of your desired buffer (at least 100-200 times the sample volume).[11][12]

    • Place the beaker on a stir plate with a magnetic stir bar and stir gently at 4°C.[11]

    • Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal.

    • Change the dialysis buffer 2-3 times to maintain a high concentration gradient and ensure efficient removal of the Tm-SF.[11]

Visualizing the Removal Process: The Principle of Dialysis

Dialysis_Principle cluster_0 Inside Dialysis Bag cluster_1 Outside (Dialysis Buffer) Protein Protein Membrane Semi-permeable Membrane (MWCO) Protein->Membrane TmSF_in Tm-SF TmSF_in->Membrane Diffuses Out TmSF_out Tm-SF Membrane->TmSF_out

Caption: Principle of dialysis for removing small molecules.

Conclusion: Ensuring the Integrity of Your Research

The successful removal of unreacted thiomorpholine-4-sulfonyl fluoride is a critical step in ensuring the reliability and reproducibility of your experimental results. By understanding the principles behind the available removal techniques and by following a logical troubleshooting approach, you can confidently prepare high-quality protein samples for your downstream applications. This guide provides the foundational knowledge and practical protocols to achieve this. For further in-depth troubleshooting of specific chromatography systems, it is always recommended to consult the manufacturer's guidelines.

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Waters. Retrieved from [Link]

  • Protein Concentration and Diafiltration by Tangential Flow Filtration. (n.d.). The Wolfson Centre for Applied Structural Biology. Retrieved from [Link]

  • Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. (2018, November 27). Chromatography Today. Retrieved from [Link]

  • The Use of Tangential Flow Filtration Systems in Synthetic Peptide Purification. (2020). AIChE Annual Meeting Proceedings. Retrieved from [Link]

  • Purification of protein through Dialysis | Dr. Rathinasabapathi | Department of Genetic Engineering. (2022, March 22). YouTube. Retrieved from [Link]

  • Reversed-phase Chromatography (RP-HPLC / RP-UPLC) Technology - Therapeutic Proteins & Peptides. (n.d.). CD Formulation. Retrieved from [Link]

  • Selective protein purification via tangential flow filtration – Exploiting protein-protein complexes to enable size-based separations. (n.d.). ResearchGate. Retrieved from [Link]

  • Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. (n.d.). Pall Corporation. Retrieved from [Link]

  • What is tangential flow filtration? | tff filtration vs ultrafiltration. (n.d.). Cobetter. Retrieved from [Link]

  • Biochem Lab Protein Dialysis Protocol F21. (n.d.). San Diego Miramar College. Retrieved from [Link]

  • High-Efficiency Protein Purification by HPLC. (2025, October 16). Phenomenex. Retrieved from [Link]

  • Size Exclusion Chromatography for Protein Purification. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. (2013). Journal of Pharmaceutical Sciences, 102(9), 2958–2975. [Link]

  • Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved from [Link]

  • Thiomorpholine-4-sulfonyl fluoride. (n.d.). American Elements. Retrieved from [Link]

  • (3R)-3-(Fluoromethyl)-7-(thiomorpholin-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). Molecules, 28(7), 3019. [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). Analytical Chemistry, 90(21), 12895–12902. [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. (n.d.). Stanford Medicine. Retrieved from [Link]

  • Liganding Functional Tyrosine Sites on Proteins Using Sulfur-Triazole Exchange Chemistry. (2021). Journal of the American Chemical Society, 143(41), 17169–17181. [Link]

  • Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue. (2016). ACS Central Science, 2(3), 182–193. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2022). RSC Chemical Biology, 3(10), 1205–1221. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022). Nature Reviews Chemistry, 6(2), 146–162. [Link]

  • Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry. (2025). ResearchGate. Retrieved from [Link]

  • SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles: Synthesis of Sulfonimidoyl Fluorides, Sulfoximines, Sulfonimidamides and Sulfonimidates. (2019). Angewandte Chemie International Edition, 58(12), 3897–3901. [Link]

  • Bioactive Potential of Peptide Fractions Derived from Enzymatic Hydrolysis of Chenopodium quinoa Proteins: Approach to Antihypertensive Activity. (2023). Foods, 12(15), 2858. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and .... (2019). Journal of the American Chemical Society, 141(32), 12596–12600. [Link]

  • Sulfur fluoride exchange. (2023). Nature Reviews Methods Primers, 3(1), 1-22. [Link]

  • (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. (2026). Molbank, 2026(1), M1234. [Link]

  • Petroleum. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

Controlling chemoselectivity of thiomorpholine-4-sulfonyl fluoride in complex proteomes

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris from the Chemical Biology Technical Support Center. Below is the technical guide for optimizing Thiomorpholine-4-sulfonyl fluoride (T-SF) probes in complex proteomic environments.

Ticket ID: TSF-PROT-001 Topic: Controlling chemoselectivity of T-SF in complex proteomes Assigned Specialist: Dr. Aris, Senior Application Scientist

Core Technical Directive: The "Sleeping Beauty" Mechanism

Unlike highly reactive sulfonyl chlorides or acrylamides, Thiomorpholine-4-sulfonyl fluoride is a sulfamoyl fluoride (R₂N-SO₂F). This distinction is critical. Sulfamoyl fluorides are intrinsically less electrophilic than aryl sulfonyl fluorides due to the electron donation from the nitrogen atom into the sulfonyl center.[1]

The Implication: T-SF is a "Sleeping Beauty" reagent. It is stable in aqueous buffer and requires a specific protein microenvironment—usually a basic residue (His/Lys) to assist deprotonation or an oxyanion hole to stabilize the transition state—to "wake it up" and trigger the sulfur-fluoride exchange (SuFEx) event.

Your Goal: You are not forcing a reaction; you are creating conditions where only the specific protein pocket can catalyze its own labeling.

Mechanism of Action & Activation

The following diagram illustrates the specific activation requirement for T-SF, distinguishing it from non-specific alkylating agents.

SuFEx_Activation Probe T-SF Probe (Stable/Inert) Protein_Pocket Target Protein Pocket (Specific Geometry) Probe->Protein_Pocket Binding (Kd) NonSpecific Surface Residues (No Activation) Probe->NonSpecific Collision Complex Probe-Protein Complex (H-bond Stabilization) Protein_Pocket->Complex Proximity Effect NoReaction No Reaction (Probe Washes Off) NonSpecific->NoReaction Lack of Catalytic Help Transition Transition State (Fluoride Leaving) Complex->Transition Microenvironment Activation (pH/pKa) Covalent Covalent Adduct (Sulfonamide/Sulfonate) Transition->Covalent SuFEx Reaction

Figure 1: The "Context-Dependent" reactivity of T-SF. Unlike promiscuous electrophiles, T-SF requires specific binding and local activation to react, minimizing off-target background.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see no labeling of my target protein, even though it has a nucleophile."

Diagnosis: The T-SF warhead is too stable for your current conditions. The local pKa of the target residue (Tyr/Lys) is not being lowered enough by the protein environment to attack the sulfur.

  • Solution A (pH Tuning): Sulfamoyl fluorides are sensitive to pH. Shift your labeling buffer from pH 7.4 to pH 8.0 or 8.5 . This increases the fraction of deprotonated nucleophiles (phenolate/amine) without causing rapid hydrolysis of the probe.

  • Solution B (Incubation Time): T-SF kinetics are slow compared to acrylamides. Increase incubation from 1 hour to 4–12 hours .

  • Solution C (Thiomorpholine Oxidation): Check your probe purity. If the thioether sulfur in the ring has oxidized to a sulfoxide or sulfone, the ring's conformation and polarity change, potentially destroying binding affinity.

Issue 2: "I have high background labeling across the entire proteome."

Diagnosis: You have bypassed the "chemoselective window." This usually happens when the probe concentration exceeds the thermodynamic binding constant (


), forcing non-specific collisions to become productive reactions.
  • Solution A (The "Titration" Rule): Perform a concentration gradient (1 µM, 10 µM, 100 µM). True SuFEx targets saturate at lower concentrations. Non-specific targets show linear signal increases with concentration.

  • Solution B (Competitive Control): Always run a "self-competition" control. Pre-incubate with the non-reactive analog (T-H, where F is replaced by H or Methyl) to block the binding site. If the signal persists, it is non-specific.

Issue 3: "My probe precipitates or degrades in the lysate."

Diagnosis: Thiomorpholine is lipophilic and prone to oxidation.

  • Solution: Avoid buffers containing hypochlorite or peroxides. Use TCEP (Tris(2-carboxyethyl)phosphine) if reducing agents are needed, but note that T-SF is generally compatible with DTT. Ensure DMSO concentration is kept <1% to prevent protein precipitation, which can trap the probe.

Optimized Experimental Workflow

The following protocol maximizes the signal-to-noise ratio for T-SF probes in complex lysates.

Reagents & Conditions Table
ParameterRecommended SettingRationale
Buffer System 50 mM HEPES or PBSAvoid Tris if using high concentrations (>100mM) as it acts as a nucleophile, though slowly.
pH Range 7.8 – 8.2 Optimal balance between Tyrosine deprotonation and Probe hydrolysis stability.
Probe Conc. 1 µM – 50 µMSulfamoyl fluorides bind first, then react. Keep concentration near estimated

.
Temp/Time 25°C for 4-16 hrsSlower reaction kinetics require longer dwell times than sulfonyl chlorides.
Quenching 4x Volume Acetone/MeOHPrecipitates protein and removes unreacted probe immediately.
Step-by-Step Protocol
  • Lysate Preparation:

    • Prepare proteome lysate (1-2 mg/mL) in PBS (pH 8.0).

    • Critical: Remove endogenous small molecules using a desalting column (e.g., Zeba Spin) to prevent competition for binding pockets.

  • Probe Incubation:

    • Add T-SF probe (from 50x DMSO stock). Final DMSO < 2%.

    • Incubate at 25°C with gentle agitation.

    • Timepoint: Run a pilot time-course (1h, 4h, 16h) to determine optimal signal.

  • Click Chemistry (if using Alkyne-tagged T-SF):

    • Add "Click Mix": CuSO4 (1 mM), TCEP (1 mM), TBTA (100 µM), and Azide-Tag (Biotin/Fluorophore).

    • Incubate 1 hour at RT.

    • Note: T-SF is compatible with Cu(I), but ensure the thiomorpholine sulfur is not oxidized by dissolved oxygen during this step (degas buffers if necessary).

  • Analysis:

    • Gel-based: SDS-PAGE followed by streptavidin-HRP or fluorescence scanning.

    • MS-based: Digest, enrich (Avidin), and analyze via LC-MS/MS. Look for mass shifts: +Probe Mass - HF (20 Da) .

Troubleshooting Logic Flow

Use this decision tree to diagnose experimental failures.

Troubleshooting_Tree Start Start: Analyze Gel/MS Data Signal Is there a signal? Start->Signal NoSignal No Signal Signal->NoSignal No HighBack High Background Signal->HighBack Yes, but messy GoodSignal Specific Bands Signal->GoodSignal Yes, distinct Check_pH Check pH. Is it < 7.5? NoSignal->Check_pH Check_Conc Check Conc. Is Probe > 50µM? HighBack->Check_Conc Adjust_pH Increase pH to 8.0 Increase Time Check_pH->Adjust_pH Yes Check_Ox Check Probe Purity (Is Sulfur oxidized?) Check_pH->Check_Ox No Lower_Conc Titrate down (1-10 µM) Check_Conc->Lower_Conc Yes Comp_Control Run Competition Control Check_Conc->Comp_Control No

Figure 2: Diagnostic decision tree for T-SF proteomic profiling.

References

  • Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text defining the stability and activ
  • Jones, L. H., et al. (2015).[2] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

    • Detailed analysis of sulfonyl fluoride reactivity profiles in proteomes.
  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Targets of Sulfonyl Fluoride Probes." Cell Chemical Biology. Link

    • Demonstrates the "context-dependent" labeling str
  • Fadeyi, O. A., et al. (2023).[3] "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools." ACS Central Science. Link

    • Specific comparison of Sulfamoyl Fluorides vs. Aryl Sulfonyl Fluorides.

Sources

Storage conditions to prevent degradation of thiomorpholine-4-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiomorpholine-4-sulfonyl Fluoride (CAS 2460750-12-1)

Executive Summary: The Stability Paradox

Thiomorpholine-4-sulfonyl fluoride is a specialized reagent primarily used in SuFEx (Sulfur-Fluoride Exchange) click chemistry. While sulfonyl fluorides (


) are thermodynamically more stable than their chloride counterparts due to the high bond dissociation energy of the S-F bond, they remain kinetically active electrophiles.

The Critical Risk: The unique stability of the S-F bond is conditional. In the presence of water—particularly under alkaline conditions or elevated temperatures—the compound undergoes hydrolysis, liberating Hydrogen Fluoride (HF) and the corresponding sulfonic acid. This degradation is autocatalytic: the generated acid lowers the pH, potentially accelerating further decomposition or corroding storage vessels.

Golden Standard Storage Protocol

To ensure reagent integrity (>98% purity) over extended periods, adhere to the following "Dry-Cold-Inert" protocol.

ParameterSpecificationScientific Rationale
Temperature +4°C (Short-term) -20°C (Long-term > 30 days)Lowers the kinetic energy of molecules, significantly reducing the rate of hydrolysis and disproportionation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture. Argon is preferred as it is heavier than air and forms a "blanket" over the reagent.
Container Polypropylene (PP) or HDPE CRITICAL: Avoid glass for long-term storage if moisture is suspected. Hydrolysis releases HF, which etches glass (

), generating water (

) and

, creating a runaway degradation cycle.
Desiccant P2O5 or Activated Sieves Secondary containment with desiccant ensures a micro-environment with <10% relative humidity.

Degradation Mechanism & Visualization

Understanding how the reagent fails is the key to preventing it. The primary failure mode is nucleophilic attack by water at the sulfur center.

Figure 1: Hydrolytic Degradation Pathway

DegradationPathway Reagent Thiomorpholine-4- sulfonyl fluoride (Intact Reagent) Transition Pentacoordinate Transition State Reagent->Transition + H₂O Water H₂O (Moisture) Water->Transition Acid Thiomorpholine-4- sulfonic acid (Non-reactive breakdown) Transition->Acid HF HF (Hydrogen Fluoride) Transition->HF Release of Fluoride GlassEtch Glass Etching Cycle: 4HF + SiO₂ → SiF₄ + 2H₂O (Generates MORE Water) HF->GlassEtch If stored in Glass GlassEtch->Water Autocatalytic Loop

Caption: The hydrolysis pathway of thiomorpholine-4-sulfonyl fluoride. Note the "Glass Etching Cycle" (red dotted line), which regenerates water, leading to rapid, autocatalytic destruction of the sample.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: The reagent is fuming when opened.

  • Diagnosis: Advanced hydrolysis has occurred. The "fume" is likely HF vapor reacting with moisture in the air.

  • Immediate Action: Close the container immediately. Do not use. Neutralize with a saturated sodium bicarbonate solution before disposal.

  • Root Cause: Seal failure or storage in a glass vial that was not strictly anhydrous.

Scenario B: Low yields in SuFEx coupling reactions.

  • Diagnosis: Partial hydrolysis. The reagent may look fine (no fuming), but a significant portion has converted to the unreactive sulfonic acid.

  • Verification: Run a ¹⁹F NMR.

    • Intact Signal: ~ +60 to +65 ppm (typical for sulfonyl fluorides).

    • Degraded Signal: Loss of signal or appearance of fluoride ion peak (~ -120 ppm) if HF is present as a salt.

  • Solution: Purify via rapid silica plug filtration (if stable on silica) or recrystallization, depending on physical state.

Scenario C: The liquid reagent has solidified.

  • Diagnosis: This may be normal. Many sulfonyl fluorides have melting points near room temperature or refrigerator temperature.

  • Action: Gently warm to room temperature (20-25°C). If it melts into a clear liquid, it is likely intact. If it remains a slurry or has white precipitates (sulfonic acid salts), it is degraded.

Experimental Protocol: Re-Purification (Emergency Use)

If you suspect mild degradation and must save the batch, use this protocol. Note: Perform all steps in a fume hood.

  • Dissolution: Dissolve the crude material in minimal Dichloromethane (DCM).

  • Wash: Wash rapidly ( < 1 min contact time) with ice-cold 5%

    
     (aq). This neutralizes any HF and removes the water-soluble sulfonic acid.
    
  • Dry: Dry the organic layer immediately over anhydrous

    
    .
    
  • Filter & Concentrate: Filter and evaporate solvent under reduced pressure at < 30°C.

  • Store: Immediately place under high vacuum to remove trace moisture, then backfill with Argon.

Frequently Asked Questions (FAQs)

Q1: Can I store a 1M stock solution in DMSO? A: Not recommended for long term. While DMSO dissolves the compound well, DMSO is hygroscopic (absorbs water from air). Over time, the absorbed water will hydrolyze the sulfonyl fluoride. If you must store a stock solution, use anhydrous Acetonitrile (MeCN) stored over molecular sieves in a septum-sealed vial at -20°C.

Q2: Why is my glass NMR tube etched after analyzing this compound? A: Your sample contained trace HF from hydrolysis. The HF reacted with the borosilicate glass of the NMR tube. Tip: For future analysis of older batches, add a small amount of solid


 or activated alumina to the NMR tube to scavenge HF and protect the glass (and your instrument).

Q3: Is this compound compatible with solid-phase synthesis (SPPS)? A: Yes, but strictly for on-resin modification. Do not store the resin-bound reagent wet with DMF/water mixtures. Wash resins with DCM or anhydrous THF before the reaction.

References

  • Enamine Ltd. Thiomorpholine-4-sulfonyl fluoride (CAS 2460750-12-1) Product Data. Accessed 2026.[1]

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews, 48, 4731-4758.

  • American Elements. Thiomorpholine-4-sulfonyl fluoride Safety & Properties. Accessed 2026.[1]

Sources

Technical Support Center: Thiomorpholine-4-sulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for thiomorpholine-4-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into the effective use of this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemistry and rationale for experimental choices, ensuring your success with Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and reactivity of thiomorpholine-4-sulfonyl fluoride.

Q1: What is thiomorpholine-4-sulfonyl fluoride and what are its primary applications?

Thiomorpholine-4-sulfonyl fluoride is a sulfamoyl fluoride, a class of compounds widely used in SuFEx "click chemistry".[1] The S(VI)-F bond possesses a unique combination of stability and latent reactivity, making it an ideal connector for creating robust molecular linkages.[1][2] It is particularly valuable in drug discovery and chemical biology for covalently modifying proteins, as the sulfonyl fluoride moiety can react with nucleophilic amino acid residues such as serine, threonine, tyrosine, lysine, cysteine, and histidine.[3][4]

Q2: How should I properly handle and store thiomorpholine-4-sulfonyl fluoride?

Proper handling and storage are critical to maintain the reagent's integrity.[3]

  • Storage: It should be stored at 4°C in a tightly sealed container in a dry, well-ventilated area.[5][6] It is crucial to prevent contact with water during storage.[5]

  • Handling: Avoid contact with skin, eyes, and inhalation of any vapor or mist.[5] Use personal protective equipment, including gloves and safety goggles.[7] All handling should be performed in a well-ventilated chemical fume hood.[8] It is also important to prevent the buildup of electrostatic charge and keep the reagent away from ignition sources.[5]

Q3: What are the main reactive partners for thiomorpholine-4-sulfonyl fluoride?

The primary reactive partners for thiomorpholine-4-sulfonyl fluoride are nucleophiles. In the context of bioconjugation and drug discovery, these are typically the nucleophilic side chains of amino acids within a protein.[3][4] In organic synthesis, it readily reacts with primary and secondary amines to form stable sulfamides.[9][10] Reactions with alcohols are also possible, often requiring specific catalysts or activation methods.[1]

Q4: Is thiomorpholine-4-sulfonyl fluoride stable in aqueous solutions?

While sulfonyl fluorides are generally more stable in aqueous solutions than their sulfonyl chloride counterparts, their stability can be pH-dependent.[4] Sulfamoyl fluorides, a class that includes thiomorpholine-4-sulfonyl fluoride, are known to be stable in aqueous solutions across a wide pH range (1-10).[1] However, prolonged exposure to highly basic or acidic conditions can lead to hydrolysis. For reactions in aqueous media, it is crucial to use appropriate buffering systems to maintain the desired pH.

Section 2: Troubleshooting Guide for Thiomorpholine-4-sulfonyl Fluoride Reactions

This section provides a systematic approach to identifying and resolving common issues encountered during reactions involving thiomorpholine-4-sulfonyl fluoride.

Issue 1: Low or No Reaction Conversion

This is a frequent challenge and can stem from several factors.

Probable Cause A: Reagent Degradation

Thiomorpholine-4-sulfonyl fluoride is sensitive to moisture.[5] Improper storage or handling can lead to hydrolysis of the sulfonyl fluoride group, rendering the reagent inactive.

Solution:

  • Verify Storage Conditions: Ensure the reagent has been stored at the recommended 4°C in a desiccated environment.[6]

  • Use Fresh Reagent: If there is any doubt about the quality of the reagent, it is best to use a fresh, unopened vial.

  • Inert Atmosphere: For highly sensitive reactions, handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.

Probable Cause B: Inappropriate Solvent Choice

The solvent plays a critical role in solubilizing reactants and mediating the reaction. A poor solvent choice can lead to low solubility of reactants or unfavorable reaction kinetics.

Solution:

  • Solubility Check: Ensure that both the thiomorpholine-4-sulfonyl fluoride and the substrate are soluble in the chosen solvent at the reaction temperature.

  • Solvent Polarity: Aprotic solvents are generally preferred to prevent reaction with the solvent itself. Common choices include tetrahydrofuran (THF), acetonitrile (ACN), and dichloromethane (DCM).[11][12] For bioconjugation reactions, aqueous buffers with co-solvents like DMSO or DMF are often used.

  • Consult Literature: Review literature for similar reactions to identify proven solvent systems.

Probable Cause C: Insufficient Activation/Catalysis

While sulfonyl fluorides are reactive, some reactions, particularly with less nucleophilic partners, may require a catalyst or activator.[1]

Solution:

  • Base Catalysis: For reactions with amines, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HF byproduct and facilitate the reaction.[9][12] Stronger bases like DBU can also be employed, but care must be taken to avoid side reactions.[1]

  • Lewis Acid Activation: In some cases, Lewis acids can be used to activate the sulfonyl fluoride group.[10]

Issue 2: Presence of Unexpected Side Products

The formation of side products can complicate purification and reduce the yield of the desired product.

Probable Cause A: Reaction with Solvent

Protic solvents, such as alcohols or water, can compete with the intended nucleophile and react with the thiomorpholine-4-sulfonyl fluoride.[5]

Solution:

  • Use Aprotic Solvents: Switch to a high-purity, anhydrous aprotic solvent. See the solvent compatibility table below for recommendations.

Probable Cause B: Base-Induced Side Reactions

Strong bases can sometimes lead to undesired side reactions, especially if the substrate has base-sensitive functional groups.[1]

Solution:

  • Weaker Base: If possible, use a milder base.

  • Stoichiometry Control: Carefully control the stoichiometry of the base.

  • Temperature Control: Running the reaction at a lower temperature can sometimes minimize side reactions.

Section 3: Solvent Compatibility and Selection

Choosing the right solvent is paramount for a successful reaction. The following table provides a summary of commonly used solvents and their compatibility with thiomorpholine-4-sulfonyl fluoride reactions.

Solvent FamilyRecommended SolventsComments and Considerations
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally good choices for dissolving a wide range of substrates. Ensure use of anhydrous grades to prevent hydrolysis. DMF and DMSO may require higher temperatures for removal.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), DioxaneExcellent general-purpose solvents.[11] Peroxide formation in aged ethers can be a concern; use freshly distilled or inhibitor-free solvents.
Chlorinated Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Good for dissolving non-polar substrates. Ensure they are free of acidic impurities.
Hydrocarbons Toluene, HexanesGenerally used for less polar substrates. Reactions may be slower in these solvents.
Protic Solvents Water, Alcohols (e.g., Ethanol, Methanol)Generally not recommended as they can react with the sulfonyl fluoride.[5] Can be used in bioconjugation reactions with careful pH control (buffered solutions).[13]
Experimental Protocol: General Procedure for Reaction with an Amine

The following is a representative protocol for the reaction of thiomorpholine-4-sulfonyl fluoride with a primary or secondary amine.

  • To a solution of the amine (1.0 eq.) in anhydrous acetonitrile (0.1 M) under a nitrogen atmosphere, add triethylamine (1.2 eq.).

  • Add a solution of thiomorpholine-4-sulfonyl fluoride (1.1 eq.) in anhydrous acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.[11]

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.[11][12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Solvent Selection Workflow

The following diagram illustrates a decision-making process for selecting an appropriate solvent.

SolventSelection start Start: Define Reaction solubility Are all reactants soluble? start->solubility aprotic Is the solvent aprotic? solubility->aprotic Yes reconsider Re-evaluate Solvent Choice solubility->reconsider No compatibility Is the solvent compatible with other reagents (e.g., base)? aprotic->compatibility Yes aprotic->reconsider No (Protic) select Select Solvent compatibility->select Yes compatibility->reconsider No reconsider->solubility Troubleshooting issue Issue: Low Conversion Check Reagent Integrity Analyze Solvent System Evaluate Reaction Conditions sub1 Reagent Check Stored correctly? Use fresh vial issue:f1->sub1 sub2 Solvent Analysis Reactants soluble? Anhydrous/Aprotic? issue:f2->sub2 sub3 Conditions Evaluation Catalyst/Base needed? Temperature/Time optimal? issue:f3->sub3 solution Implement Solution & Re-run sub1->solution sub2->solution sub3->solution

Caption: Troubleshooting guide for low reaction conversion.

References

  • Santa Cruz Biotechnology. (n.d.). Product and Company Identification & Hazards Identification.
  • Benchchem. (2025). Technical Support Center: Troubleshooting 2-Phenoxyethane-1-sulfonyl Fluoride Labeling Efficiency.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • SDI. (n.d.). Safety Data Sheet.
  • Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
  • American Elements. (n.d.). Thiomorpholine-4-sulfonyl fluoride.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
  • Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers.
  • Various Authors. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
  • Various Authors. (n.d.). Installation of -SO2F groups onto primary amides. National Institutes of Health.
  • PrepChem. (n.d.). Synthesis of 4-[(3-Acetylphenyl)sulfonyl]morpholine.
  • Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
  • Various Authors. (2019). SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles: Synthesis of Sulfonimidoyl Fluorides, Sulfoximines, Sulfonimidamides and Sulfonimidates. National Institutes of Health.
  • Various Authors. (n.d.). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. National Institutes of Health.
  • Various Authors. (n.d.). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and.... National Institutes of Health.
  • Sigma-Aldrich. (n.d.). thiomorpholine-4-sulfonyl fluoride | 2460750-12-1.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • Various Authors. (2022). Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. National Institutes of Health.
  • Sigma-Aldrich. (n.d.). thiomorpholine-4-sulfonyl fluoride | 2460750-12-1.
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • PubChem. (n.d.). (3R)-3-(Fluoromethyl)-7-(thiomorpholin-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline.
  • MDPI. (2026). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?.
  • University of York. (n.d.). Solvent Selection Guide.
  • ACS Green Chemistry Institute. (2024). Tools and techniques for solvent selection: green solvent selection guides.
  • Royal Society of Chemistry. (n.d.). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media.
  • Wikipedia. (n.d.). Thiomorpholine.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart.
  • Millipore. (n.d.). Chemical Compatibility of Filter Components.

Sources

Validation & Comparative

Comparing reactivity of thiomorpholine-4-sulfonyl fluoride vs PMSF

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity, Stability, and Application in Chemical Biology

Executive Summary

This guide compares Thiomorpholine-4-sulfonyl fluoride (a representative Sulfamoyl Fluoride ) with PMSF (Phenylmethylsulfonyl fluoride, a classic Sulfonyl Fluoride ).

While both utilize the sulfur(VI)-fluoride exchange (SuFEx) motif, they occupy opposite ends of the reactivity spectrum. PMSF is a highly reactive, hydrolytically unstable "shotgun" inhibitor used primarily for crude protease suppression. Thiomorpholine-4-sulfonyl fluoride is a chemically stable, "latent" electrophile used in precision chemical biology, fragment-based drug discovery (FBDD), and covalent probe design. They are generally not interchangeable ; selecting the wrong reagent will lead to either rapid reagent degradation (PMSF) or failure to inhibit the target (Thiomorpholine-4-SF).

Chemical Identity & Structural Logic
FeaturePMSF (Phenylmethylsulfonyl fluoride)Thiomorpholine-4-sulfonyl fluoride
Class Sulfonyl Fluoride (

)
Sulfamoyl Fluoride (

)
CAS No. 329-98-61446406-88-3 (or related analogs)
Electronic Structure High electrophilicity at Sulfur. The benzyl group provides minimal stabilization, making the S-F bond labile.Resonance Stabilized . The nitrogen lone pair in the thiomorpholine ring donates electron density into the

group, significantly reducing electrophilicity.
Physical State Crystalline solid (unstable in water).Solid/Oil (often stable in water).
Primary Use Broad-spectrum Serine Protease Inhibitor (Lysis buffer additive).Covalent Warhead (Drug Discovery), SuFEx Click Chemistry Reagent, Activity-Based Probe.
Reactivity & Stability Profiles

The core difference lies in the Stability-Reactivity Trade-off .

A. Hydrolytic Stability (Water Compatibility)
  • PMSF : Poor. In aqueous buffers (pH 7.5, 25°C), PMSF has a half-life (

    
    ) of approximately 30–60 minutes . It degrades rapidly into phenylmethanesulfonic acid and HF. It must be added immediately prior to use.
    
  • Thiomorpholine-4-SF : Excellent. Sulfamoyl fluorides typically exhibit

    
     values in aqueous media ranging from 24 hours to several days  (depending on pH). The N-S bond resonance protects the sulfur center from water attack.
    
B. Reactivity with Nucleophiles (Protein Targets) [1][2]
  • PMSF : High & Non-Specific. Reacts rapidly with the catalytic serine of proteases (e.g., Trypsin, Chymotrypsin) and often modifies non-catalytic residues (Cys, Tyr, Lys) if concentrations are high.

  • Thiomorpholine-4-SF : Tunable & Specific. It is a "latent" electrophile. It rarely reacts with free nucleophiles in solution. Reaction usually requires:

    • Protein Templating : Binding in a specific enzymatic pocket that positions a nucleophile (Ser, Lys, Tyr) in perfect proximity.

    • SuFEx Catalysis : Activation via specific conditions (e.g., stabilization of the fluoride leaving group by the protein environment).

Experimental Data Summary (Reactivity)
ParameterPMSFThiomorpholine-4-SF

(Hydrolysis Rate)

(Fast)

(Negligible)
Target Residues Ser (primary), Cys, His, LysTyr, Lys, His (Context Dependent)
Inhibition Mechanism Rapid covalent sulfonylationSlow, equilibrium-driven covalent capture
Toxicity High (neurotoxic cholinesterase inhibitor)Low to Moderate (depends on scaffold)
Mechanistic Visualization

The following diagram illustrates the structural reason for the reactivity difference (Resonance Stabilization) and the divergent pathways for these two reagents.

G cluster_resonance Mechanism of Stability PMSF PMSF (Sulfonyl Fluoride) Water Aqueous Buffer (Hydrolysis) PMSF->Water Fast (t1/2 < 1h) Target Protein Target (Nucleophile) PMSF->Target Rapid Non-specific Attack T_SF Thiomorpholine-4-SF (Sulfamoyl Fluoride) T_SF->Water Stable (t1/2 > 24h) T_SF->Target Requires Activation/ Binding Pocket Resonance Nitrogen Lone Pair Donation (N -> S) T_SF->Resonance Degradation Sulfonic Acid (Inactive) Water->Degradation Inhibition Covalent Adduct (Inhibited Protein) Target->Inhibition Effect Reduced Electrophilicity at Sulfur Resonance->Effect

Caption: PMSF is highly susceptible to hydrolysis and reacts aggressively, whereas Thiomorpholine-4-SF is stabilized by nitrogen resonance, requiring specific activation for reaction.

Experimental Protocols
Protocol A: PMSF Preparation for Lysis (Protease Inhibition)

Use this when you need to immediately stop protein degradation during cell lysis.

  • Stock Solution : Dissolve PMSF in anhydrous Isopropanol or Ethanol to 100 mM .

    • Note: Do not dissolve in water; it will degrade instantly.

    • Storage: -20°C (stable for months in anhydrous solvent).

  • Lysis : Add stock to lysis buffer immediately before use to a final concentration of 1 mM .

  • Refresh : If the lysis process takes >1 hour at Room Temperature, add a second aliquot of PMSF, as the first dose is likely hydrolyzed.

Protocol B: Thiomorpholine-4-SF Labeling (Covalent Probing)

Use this for Activity-Based Protein Profiling (ABPP) or testing covalent drug candidates.

  • Stock Solution : Dissolve Thiomorpholine-4-sulfonyl fluoride in DMSO to 10–50 mM .

    • Storage: Room Temperature or -20°C (Highly stable).

  • Incubation :

    • Dilute protein sample (1 mg/mL) in PBS (pH 7.4).

    • Add probe to final concentration of 10–100 µM .

    • Incubate at 37°C for 1–4 hours . (Longer incubation is possible due to stability).

  • Analysis : Quench with SDS-loading buffer and analyze via Mass Spectrometry or Western Blot (if using a tagged variant).

    • Validation Step: Perform a "competitor" control by pre-incubating with a known reversible inhibitor to prove the probe binds at the active site.

Critical Decision Matrix
If your goal is...Use PMSF Use Thiomorpholine-4-SF
Protect protein from degradation YES (Standard)NO (Too slow/specific)
Map a binding pocket (ABPP) NO (Too reactive/messy)YES (Ideal probe)
Develop a covalent drug NO (Unstable in vivo)YES (Tunable warhead)
Perform Click Chemistry (SuFEx) NOYES
References
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1][3] Chemical Science, 6(5), 2650-2659.

  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides as Kinetic Probes for the Covalent Labeling of Proteins. Journal of the American Chemical Society, 135(15), 5656-5668.

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4] Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Gold, A. M., & Fahrney, D. (1964). Sulfonyl Fluorides as Inhibitors of Esterases. II. Formation and Reactions of Phenylmethanesulfonyl Chymotrypsin. Biochemistry, 3(6), 783–791.

Sources

A Senior Application Scientist's Guide to Validating Covalent Binding of Thiomorpholine-4-Sulfonyl Fluoride to Serine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Covalent Inhibitor Validation

Serine proteases are a vast and functionally diverse family of enzymes, implicated in physiological processes ranging from digestion to blood coagulation and immunity.[1] Their dysregulation is a hallmark of numerous pathologies, making them prime targets for therapeutic intervention.[2] In recent years, targeted covalent inhibitors have seen a resurgence in drug discovery, offering distinct advantages such as prolonged duration of action and high biochemical efficiency.[3][4]

Unlike reversible inhibitors, which rely on non-covalent equilibria, these molecules form a stable, chemical bond with their target, typically a nucleophilic residue in the enzyme's active site.[3] Thiomorpholine-4-sulfonyl fluoride represents a class of sulfonyl fluoride "warheads" designed to react with the active site serine residue characteristic of this protease family.[5][6][7]

However, the very permanence of this interaction necessitates an exceptionally high bar for validation. An unconfirmed or off-target covalent interaction can lead to significant toxicity.[3] Therefore, a multi-pronged, self-validating experimental approach is not just recommended; it is essential. This guide provides an in-depth comparison of the critical techniques used to unequivocally validate the covalent binding of thiomorpholine-4-sulfonyl fluoride to its intended serine protease target, offering field-proven insights into experimental design and data interpretation for researchers in drug development.

Mechanism of Action: The Sulfonyl Fluoride "Warhead"

The inhibitory action of thiomorpholine-4-sulfonyl fluoride is predicated on the inherent nucleophilicity of the active site serine in a serine protease. The catalytic triad (typically Ser-His-Asp) polarizes the serine's hydroxyl group, transforming it into a potent nucleophile.[8] The sulfonyl fluoride moiety serves as an electrophilic trap. The activated serine attacks the sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonyl-enzyme ester bond and the displacement of the fluoride ion as a leaving group.[9] This effectively and irreversibly inactivates the enzyme.

G cluster_0 Enzyme Active Site cluster_1 Covalent Adduct Formation Enzyme Serine Protease (Active Ser-OH) Adduct Irreversible Sulfonyl-Enzyme Complex (Inactive) Enzyme->Adduct Nucleophilic Attack Inhibitor Thiomorpholine-4- sulfonyl fluoride Inhibitor->Adduct LeavingGroup Fluoride Ion (F⁻) Adduct->LeavingGroup Displacement

Caption: Mechanism of irreversible inhibition of a serine protease by a sulfonyl fluoride.

A Multi-Tiered Validation Workflow

No single experiment can sufficiently validate a covalent inhibitor.[10] We advocate for a tiered approach where orthogonal methods provide collective evidence to build an undeniable case for a specific, on-target covalent modification. The workflow logically progresses from confirming that a covalent bond forms, to identifying precisely where it forms, to visualizing the interaction, and finally, to quantifying its efficiency.

G cluster_workflow Covalent Binding Validation Workflow p1 Tier 1: Does it bind covalently? Intact Protein Mass Spectrometry p2 Tier 2: Where does it bind? Peptide Mapping (LC-MS/MS) p1->p2 Confirms adduct p3 Tier 3: How does it bind? X-ray Crystallography p2->p3 Identifies residue p4 Tier 4: How efficiently does it bind? Kinetic Analysis (k_inact/K_i) p3->p4 Visualizes interaction

Caption: A structured, multi-tiered workflow for validating covalent inhibitors.

Tier 1: Intact Protein Mass Spectrometry – Confirming the Covalent Event

The first and most direct question to answer is whether a covalent adduct has formed.[11] Intact protein mass spectrometry (MS) provides a definitive answer by measuring the total mass of the protein before and after incubation with the inhibitor.[12] A mass increase corresponding to the molecular weight of the inhibitor (minus the leaving group) is strong evidence of a covalent event.[11][13]

Experimental Protocol: Intact Protein MS
  • Protein Preparation: Purify the target serine protease to >95% homogeneity. Ensure the final buffer is MS-compatible (e.g., ammonium acetate or ammonium bicarbonate).

  • Incubation:

    • Prepare a control sample: Protein + Vehicle (e.g., DMSO).

    • Prepare a test sample: Protein + Thiomorpholine-4-sulfonyl fluoride (typically at a 1:5 or 1:10 molar ratio).

    • Incubate both samples at a controlled temperature (e.g., 37°C) for a set time (e.g., 1-2 hours). Causality Check: This incubation allows the covalent reaction to proceed to completion.

  • Quenching (Optional but Recommended): Add a quenching agent like Tris buffer to react with any excess, unbound inhibitor.

  • Desalting: Use a C4 ZipTip or similar reversed-phase chromatography method to remove non-volatile salts and unbound inhibitor immediately before MS analysis.

  • Mass Spectrometry Analysis:

    • Acquire data on a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[13]

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.

  • Data Analysis: Compare the deconvoluted mass of the control protein with the inhibitor-treated protein. The expected mass shift for thiomorpholine-4-sulfonyl fluoride (C4H8NO2S2F, MW ≈ 197.27) binding would be +178.25 Da (197.27 Da - 19.02 Da for Fluorine).

G start Start prep Prepare Protein & Inhibitor Samples start->prep incubate Incubate (Protein + Inhibitor) prep->incubate desalt Desalt / Purify incubate->desalt ms Acquire Data (ESI-TOF MS) desalt->ms deconvolute Deconvolute Spectrum ms->deconvolute compare Compare Mass Shift to Expected Adduct deconvolute->compare end_success Covalent Binding Confirmed compare->end_success Mass Shift Matches end_fail No Covalent Binding compare->end_fail No Shift

Caption: Workflow for intact protein mass spectrometry analysis.

Tier 2: Peptide Mapping – Pinpointing the Site of Modification

Confirming a mass shift is crucial, but it doesn't prove the inhibitor bound to the correct amino acid. The reaction must be shown to occur on the active site serine. Peptide mapping, or bottom-up proteomics, provides this residue-level resolution.[11] The protein-inhibitor complex is proteolytically digested, and the resulting peptides are analyzed by tandem mass spectrometry (LC-MS/MS) to identify the specific peptide—and amino acid—carrying the modification.

Experimental Protocol: Peptide Mapping by LC-MS/MS
  • Adduct Formation: Prepare control and inhibitor-treated protein samples as described in the intact MS protocol.

  • Denaturation & Alkylation:

    • Denature the protein (e.g., with 8M urea) to unfold it.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteines with iodoacetamide (IAA). Causality Check: This step prevents artefactual disulfide bonding and ensures that any observed mass shifts are not due to cysteine modifications.

  • Proteolytic Digestion:

    • Dilute the urea to <1M.

    • Add a protease like trypsin and digest overnight. Trypsin cleaves C-terminal to lysine and arginine residues, creating a predictable set of peptides.

  • LC-MS/MS Analysis:

    • Inject the peptide digest into a high-resolution LC-MS/MS system (e.g., Orbitrap or Q-TOF).

    • The instrument will perform Data-Dependent Acquisition (DDA), where it measures the mass of the peptides (MS1) and then selects peptides for fragmentation to determine their amino acid sequence (MS2).

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental MS2 spectra against a theoretical digest of the target protein's sequence.

    • Crucially, include a "variable modification" in the search parameters corresponding to the mass of the thiomorpholine-4-sulfonyl adduct (+178.25 Da) on serine residues.

    • The software will identify the peptide containing the active site serine and confirm that it carries the expected mass modification in the inhibitor-treated sample but not the control.

Tier 3: X-ray Crystallography – Visualizing the Bond

While MS techniques provide definitive evidence of what and where, X-ray crystallography delivers the ultimate validation by providing a high-resolution, three-dimensional picture of the inhibitor covalently bound in the active site.[12][14] This method allows direct visualization of the sulfonyl-serine bond, the orientation of the inhibitor within the binding pocket, and the specific molecular interactions that confer selectivity.[15][16][17]

Experimental Protocol: Co-crystallization
  • Complex Formation: Incubate the purified serine protease with a slight molar excess (e.g., 3-5 fold) of the thiomorpholine-4-sulfonyl fluoride inhibitor to ensure complete labeling.

  • Purification: Remove excess, unbound inhibitor via size-exclusion chromatography. This step is critical as unbound small molecules can interfere with crystallization.

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.

    • Screen a wide range of commercially available or in-house crystallization conditions (buffers, precipitants, salts).

  • Crystal Optimization & Harvesting: Optimize initial "hit" conditions to produce diffraction-quality crystals. Cryo-protect and harvest the crystals for data collection.

  • Data Collection & Structure Solution:

    • Collect X-ray diffraction data at a synchrotron source.[14]

    • Process the diffraction data and solve the structure using molecular replacement with a known structure of the target protein.

    • Refine the model against the experimental data. Unbiased electron density maps should clearly show the inhibitor and its covalent linkage to the active site serine.[17]

G start Start complex Form Covalent Protein-Inhibitor Complex start->complex purify Purify Complex (Size Exclusion) complex->purify screen High-Throughput Crystallization Screening purify->screen harvest Optimize & Harvest Diffraction-Quality Crystals screen->harvest collect Collect X-ray Diffraction Data harvest->collect solve Solve & Refine 3D Structure collect->solve analyze Analyze Electron Density for Covalent Bond solve->analyze end Binding Mode Validated analyze->end

Caption: Workflow for X-ray crystallography validation of a covalent inhibitor.

Tier 4: Kinetic Analysis – Quantifying Covalent Efficiency

For a covalent inhibitor, a simple IC50 value is often misleading because the inhibition is time-dependent.[18] The true measure of efficiency is the second-order rate constant, k_inact/K_i .[3] This parameter captures both the initial reversible binding affinity (K_i) and the maximum rate of irreversible inactivation (k_inact).[18] A high k_inact/K_i value indicates a highly efficient and potent covalent inhibitor.

Experimental Protocol: Determination of k_inact/K_i
  • Assay Setup: Use a continuous fluorometric or colorimetric assay that monitors the activity of the serine protease with a substrate that produces a measurable signal over time.

  • Progress Curve Measurement:

    • In a microplate, add the enzyme and varying concentrations of the thiomorpholine-4-sulfonyl fluoride inhibitor.

    • Initiate the reaction by adding the substrate.

    • Immediately begin reading the signal (e.g., fluorescence) over time (e.g., every 30 seconds for 30-60 minutes).

  • Data Analysis:

    • The resulting progress curves will be linear in the absence of the inhibitor but will become curved in its presence as more enzyme is progressively inactivated.

    • For each inhibitor concentration [I], fit the progress curve data to the equation for pseudo-first-order inactivation: P(t) = (v₀/k_obs) * (1 - e^(-k_obs*t)) where P(t) is the product at time t, v₀ is the initial velocity, and k_obs is the observed rate of inactivation.

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations [I].

    • Fit this secondary plot to the hyperbolic equation: k_obs = k_inact * [I] / (K_i + [I])

    • This fit will yield the values for k_inact and K_i, from which the second-order rate constant k_inact/K_i can be calculated.[3]

Comparison with Alternative Covalent Probes

Thiomorpholine-4-sulfonyl fluoride is part of a broader class of chemical tools used to target serine proteases.[19] Understanding its properties in relation to alternatives is key for experimental design.

FeatureThiomorpholine-4-Sulfonyl FluoridePhenylmethylsulfonyl Fluoride (PMSF)4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)Diaryl Phosphonates
Reactivity High, specifically towards activated serinesHigh, but can also react with cysteine/tyrosine at high concentrations[9]HighModerate to High
Selectivity Generally good; driven by non-covalent interactions of the thiomorpholine scaffoldBroad; low intrinsic selectivity[1]Broader than PMSF, but still relatively non-specific[20]Can be tuned with peptide scaffolds for high selectivity[21]
Stability Moderate aqueous stabilityLow aqueous stability (half-life of minutes at physiological pH)[8]High aqueous stability, making it suitable for longer experiments[20]Generally stable
Primary Target Serine[6]Serine, Cysteine, Threonine, Tyrosine[22]Serine[23]Serine
Key Advantage Good balance of reactivity and stabilityInexpensive and widely used for general protease inhibitionWater-soluble and stable alternative to PMSF[1]Highly tunable for selectivity profiling (Activity-Based Probes)[19]
Key Disadvantage Can be synthetically more complex than PMSFHighly toxic and very short half-life in buffers[8][20]Can modify off-target residues like tyrosine and lysine[20]Some can exhibit unexpected reversible binding modes[21]

Conclusion

Validating the covalent binding of an inhibitor like thiomorpholine-4-sulfonyl fluoride is a rigorous, multi-step process that forms the foundation of its development as a chemical probe or therapeutic. Intact mass spectrometry confirms the covalent event, peptide mapping identifies the precise site of modification, X-ray crystallography provides atomic-level visualization of the interaction, and kinetic analysis quantifies the efficiency of inactivation. By integrating these orthogonal techniques, researchers can build an unassailable, self-validating case for the inhibitor's mechanism of action, ensuring the scientific integrity required for progression in drug discovery and chemical biology.

References

  • Novel inhibitors and activity-based probes targeting serine proteases. (2022-09-27). Frontiers. [Link]

  • Covalent activity-based probes for imaging of serine proteases. (2024-04-24). PubMed. [Link]

  • Covalent activity-based probes for imaging of serine proteases. (2024-04-17). Portland Press. [Link]

  • Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers. [Link]

  • Chemoproteomic methods for covalent drug discovery. (2021-08-25). PMC. [Link]

  • Serine Hydrolase Activity‐Based Probes for use in Chemical Proteomics. ResearchGate. [Link]

  • Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2024-05-29). American Chemical Society. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2024-08-12). American Chemical Society. [Link]

  • Kinetic mechanisms of covalent inhibition | Request PDF. ResearchGate. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2022-09-08). PMC. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2024-05-29). PMC. [Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development. (2024-11-26). News-Medical.Net. [Link]

  • MS-Based Covalent Binding Analysis. ICE Bioscience. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (2019-04-12). PMC. [Link]

  • Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. (2024-03-01). PMC. [Link]

  • Design, Synthesis, X-ray Crystallography, and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. (2024-02-09). PubMed. [Link]

  • An update on the discovery and development of reversible covalent inhibitors. (2023-04-29). PMC. [Link]

  • The design and development of covalent protein-protein interaction inhibitors for cancer treatment. (2020-03-30). PMC. [Link]

  • X-ray Crystallographic Analysis of α-Ketoheterocycle Inhibitors Bound to a Humanized Variant of Fatty Acid Amide Hydrolase. (2014-04-24). PubMed Central. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. (2024-06-24). Journal of Medicinal Chemistry. [Link]

  • Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. PubMed. [Link]

  • Sulfonyl fluoride analogues as activity-based probes for serine proteases. (2012-11-05). PubMed. [Link]

  • X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. (2022-09-13). ACS Publications. [Link]

  • Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases. ResearchGate. [Link]

  • Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018-06-07). YouTube. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • PMSF: A Key Serine Protease Inhibitor in Research. (2023-10-14). YouTube. [Link]

  • Biospecific Chemistry for Covalent Linking of Biomacromolecules. (2023-01-11). PMC. [Link]

  • PMSF. Wikipedia. [Link]

  • Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases. Department of Biology. [Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. [Link]

  • The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. (2018-06-01). PMC. [Link]

  • Serine protease inhibitors (PMSF and AEBSF) and the clickable probe... ResearchGate. [Link]

  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (2021-12-01). PMC. [Link]

Sources

Comparative Guide: NMR Spectra Analysis of Thiomorpholine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & SuFEx Context

Thiomorpholine-4-sulfonyl fluoride (T-SF) represents a specialized class of "SuFEx" (Sulfur-Fluoride Exchange) reagents. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and degradation, T-SF features a thermodynamic stability-reactivity paradox: it is stable in water and plasma but reacts selectively with nucleophiles (e.g., Tyrosine phenols, Lysine amines) under specific protein environments or catalysis.

This guide provides a technical analysis of the NMR spectral signatures of T-SF, comparing it against its unstable chloride counterpart and oxygen-analog (morpholine), establishing a standard for purity assessment in drug discovery workflows.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following atom numbering scheme for the thiomorpholine ring.

ChemicalStructure cluster_legend Symmetry Note N4 N4 S_exo S(VI) N4->S_exo Sulfamoyl Bond S1 S1 C2 C2/6 S1->C2 F 19F S_exo->F SuFEx Handle O1 O S_exo->O1 db O2 O S_exo->O2 db C3 C3/5 C3->N4 C2->C3 C2 and C6 are equivalent (S-adjacent) C2 and C6 are equivalent (S-adjacent) C3 and C5 are equivalent (N-adjacent) C3 and C5 are equivalent (N-adjacent)

Figure 1: Connectivity of Thiomorpholine-4-sulfonyl fluoride. Note the C2v symmetry of the ring, simplifying the NMR integration.

NMR Spectral Characterization (1H, 13C, 19F)

The following data represents the characteristic signatures observed in CDCl₃ at 298 K.

Fluorine-19 NMR (The SuFEx Fingerprint)

The 19F signal is the definitive purity indicator. Sulfamoyl fluorides (R₂N-SO₂F) exhibit a distinct chemical shift compared to aryl sulfonyl fluorides.

  • Chemical Shift:

    
     +30.0 to +35.0 ppm (singlet).
    
    • Note: This is upfield relative to aryl sulfonyl fluorides (typically +60 to +66 ppm).

  • Coupling: Typically appears as a broad singlet. While long-range coupling to ring protons (

    
    ) is theoretically possible, it is often unresolved in standard broadband spectra.
    
  • Diagnostic Value: The presence of a singlet in this region confirms the intact S(VI)-F bond. The appearance of a peak at -120 ppm (fluoride ion) or disappearance of the +30 ppm signal indicates hydrolysis.

Proton (1H) NMR

The thiomorpholine ring exhibits a classic


 (or 

) system, often appearing as two distinct triplets due to ring flexibility and symmetry.
PositionAssignmentShift (

ppm)
MultiplicityIntegrationMechanistic Insight
H-3, H-5

to Nitrogen
3.60 – 3.75 Triplet / Multiplet4HDeshielded by the electron-withdrawing sulfonyl group (

).
H-2, H-6

to Sulfur
2.65 – 2.80 Triplet / Multiplet4HShielded relative to N-adjacent protons due to the lower electronegativity of sulfide sulfur vs. sulfonamide nitrogen.
Carbon-13 (13C) NMR[1]
  • C-3, C-5 (

    
    -N): 
    
    
    
    ~46.0 – 48.0 ppm.
  • C-2, C-6 (

    
    -S): 
    
    
    
    ~27.0 – 28.0 ppm.

Comparative Analysis: Fluoride vs. Chloride vs. Morpholine

This section objectively compares T-SF with its primary alternatives to guide reagent selection.

Stability & Reactivity Profile
FeatureThiomorpholine-4-sulfonyl Fluoride (T-SF) Thiomorpholine-4-sulfonyl Chloride (T-Cl) Morpholine-4-sulfonyl Fluoride
Leaving Group Fluoride (

)
Chloride (

)
Fluoride (

)
Bond Energy S-F (High, ~130 kcal/mol)S-Cl (Weak, ~60 kcal/mol)S-F (High)
Hydrolytic Stability High (

in PBS buffer)
Low (Hydrolyzes in minutes/hours)High
1H NMR Shift (

-N)
~3.65 ppm~3.40 – 3.50 ppm (Variable*)~3.30 ppm (O-analog effect)
Storage Bench stable solid/oilRequires freezer/inert gasBench stable
Biological Use Covalent Probe (SuFEx)Too reactive for specific probingCovalent Probe (SuFEx)

*Note: The chloride often shows shifting peaks due to in-situ generation of HCl and sulfonic acid during the NMR experiment if the solvent is not strictly anhydrous.

Why T-SF over Morpholine-SF?

While Morpholine-SF is common, Thiomorpholine-SF offers a "thio-handle." The sulfide sulfur (S1) can be subsequently oxidized to a sulfoxide or sulfone, altering the polarity and solubility profile of the probe after the SuFEx reaction has occurred. This provides a tunable physicochemical switch that the morpholine analog lacks.

Experimental Protocols

Synthesis via Sulfuryl Fluoride (SO₂F₂)

Safety Precaution: SO₂F₂ is a toxic gas.[1] All operations must be performed in a well-ventilated fume hood.

Reagents: Thiomorpholine (1.0 eq), Sulfuryl Fluoride gas (bubbled or balloon), Triethylamine (2.0 eq), DCM (Solvent).

  • Setup: Dissolve thiomorpholine (5 mmol) and triethylamine (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) in a round-bottom flask.

  • Addition: Introduce SO₂F₂ gas into the headspace or bubble slowly through the solution at 0°C for 15 minutes.

  • Reaction: Seal the flask and stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (stain with KMnO₄; thiomorpholine oxidizes, product is stable).

  • Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine), then NaHCO₃, and Brine.

  • Purification: Dry over MgSO₄ and concentrate. T-SF is typically isolated as a white crystalline solid or clear oil.

NMR Sample Preparation & Validation Workflow

To guarantee the integrity of the spectral data, follow this self-validating workflow.

NMR_Workflow Start Isolated T-SF Sample Solvent Dissolve in CDCl3 (Neutral, Non-nucleophilic) Start->Solvent Exp1 Run 1H NMR (16 scans) Solvent->Exp1 Exp2 Run 19F NMR (Uncoupled) Exp1->Exp2 Decision Check 19F Region Exp2->Decision Pass Single Peak (+30 to +40 ppm) PASS Decision->Pass Clean Singlet Fail Peaks at -120ppm (F-) or Multiple SO2F peaks FAIL Decision->Fail Artifacts

Figure 2: Quality Control Workflow. The 19F NMR check is the critical "Go/No-Go" decision gate.

References

  • Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Barroso, S., et al. (2022). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent." Journal of Organic Chemistry. (Reference for general fluorination shifts). Link

  • Jones, L.H. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews.[1] Link

Sources

Technical Comparison Guide: Thiomorpholine-4-Sulfonyl Fluoride in Protein Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallographic data of proteins labeled with thiomorpholine-4-sulfonyl fluoride Content Type: Publish Comparison Guides

Executive Summary

This guide provides an in-depth technical analysis of Thiomorpholine-4-sulfonyl fluoride (T-SF) as a covalent labeling reagent for protein crystallography. Unlike traditional sulfonyl fluorides such as PMSF (phenylmethanesulfonyl fluoride), which are highly reactive and prone to rapid hydrolysis, T-SF belongs to the sulfamoyl fluoride class of SuFEx (Sulfur-Fluoride Exchange) reagents. These probes exhibit "slumbering" reactivity—remaining inert in aqueous buffer until specifically activated by a protein microenvironment.

This document compares T-SF against industry-standard covalent inhibitors (PMSF, AEBSF) and details the specific crystallographic signatures, refinement protocols, and data interpretation strategies required for validating T-SF-labeled structures.

Chemical Profile & Mechanism of Action

The SuFEx Mechanism

Thiomorpholine-4-sulfonyl fluoride operates via Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike standard electrophiles (e.g., acrylamides) that target cysteine, T-SF targets "harder" nucleophiles such as Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser) .

  • Resting State: The S(VI)-F bond is thermodynamically stable and resistant to reduction and hydrolysis at physiological pH.

  • Activation: Reaction occurs only when the probe binds to a specific protein pocket that stabilizes the transition state (often via H-bonding to the fluoride or stabilizing the leaving group), allowing a proximal nucleophile to displace the fluoride ion.

Structural Comparison: T-SF vs. PMSF
FeatureThiomorpholine-4-sulfonyl fluoride (T-SF)PMSF (Phenylmethanesulfonyl fluoride)
Class Sulfamoyl Fluoride (SuFEx Reagent)Aryl Sulfonyl Fluoride
Target Residues Tyr, Lys, His , Ser (Context-dependent)Ser (Active site), Cys
Hydrolysis (

)
> 24 hours (pH 7.4, 25°C)~35-60 min (pH 7.5, 25°C)
Reactivity Mode Proximity-driven (requires specific binding)High intrinsic reactivity (kinetic trap)
Crystallographic Use Fragment screening (XChem), ABPP validationProtease inhibition during purification
Leaving Group Fluoride (

)
Fluoride (

)

Experimental Protocols for Crystallography

Labeling & Co-crystallization Workflow

Because T-SF is kinetically stable, it allows for soaking experiments that would be impossible with PMSF due to rapid degradation.

Protocol: Crystal Soaking with T-SF

  • Stock Preparation: Dissolve T-SF to 100 mM in 100% DMSO. (Stable for months at -20°C).

  • Soak Setup: Add T-SF to the crystallization drop containing apo-crystals.

    • Target Concentration: 1–10 mM (High concentration drives low-affinity binding).

    • DMSO Limit: Ensure final DMSO < 10% (or crystal tolerance limit).

  • Incubation: Incubate for 2–24 hours .

    • Note: Unlike PMSF, extended incubation does not lead to significant hydrolysis products clogging the lattice.

  • Harvesting: Cryoprotect and flash-cool in liquid nitrogen. No "wash" step is needed to remove excess hydrolyzed reagent, as background hydrolysis is negligible.

Mechanism Visualization

The following diagram illustrates the kinetic selection process that makes T-SF a superior crystallographic probe for identifying non-catalytic binding sites.

SuFEx_Mechanism TSF Thiomorpholine-4-SF (In Solution) Complex Non-Covalent Michaelis Complex TSF->Complex Diffusion & Binding (Kd driven) Hydrolysis Hydrolysis Product (Sulfonic Acid) TSF->Hydrolysis Background Hydrolysis (Very Slow) Protein Target Protein (Crystal Lattice) Protein->Complex TS Transition State (F- stabilized by pocket) Complex->TS Proximity Activation Covalent Covalent Adduct (Protein-SO2-Thiomorpholine) TS->Covalent Fluoride Displacement (SuFEx) PMSF_Note Contrast: PMSF hydrolyzes rapidly at this stage PMSF_Note->Hydrolysis

Caption: Kinetic pathway of Thiomorpholine-4-sulfonyl fluoride labeling. Note the minimal background hydrolysis compared to traditional sulfonyl fluorides.

Crystallographic Data Analysis[2][3][4][5][6]

Electron Density Interpretation

When analyzing diffraction data of a protein labeled with T-SF, specific features confirm the covalent modification.

  • Continuous Density: Look for continuous

    
     electron density (at 
    
    
    
    ) extending from the nucleophilic atom (e.g., Tyr-OH, Lys-NZ) to the Sulfur atom of the probe.
  • Geometry: The Sulfur atom should exhibit tetrahedral geometry (bound to two oxygens, the nitrogen of the thiomorpholine ring, and the protein residue).

  • Absence of Fluoride: The density for the Fluorine atom must be absent . If density remains at the F position, the probe is likely bound non-covalently (occupancy refinement required).

  • Thiomorpholine Ring: The ring typically adopts a chair conformation .[2][3] Check for difference density (

    
    ) fitting the ring structure.
    
Refinement Parameters (CIF Generation)

Standard refinement dictionaries (e.g., in Phenix or Refmac) may not contain the specific covalent linkage for T-SF. You must generate a custom restraint file (CIF).

Key Bond Lengths (Target Values):

  • S-O (Sulfonyl): 1.42 Å

  • S-N (Sulfamoyl): 1.62 Å

  • S-O (Tyrosine Linkage): ~1.58 Å (if bound to Tyr)

  • S-N (Lysine Linkage): ~1.60 Å (if bound to Lys)

Comparative Data: Stability & Specificity

The following table summarizes experimental data comparing T-SF with other common labeling reagents.

ParameterThiomorpholine-4-SFPMSFAEBSF
Aqueous Stability (pH 7.5) High (>24h)Low (<1h)Moderate (~4-6h)
Specificity Structure-Guided (Requires pocket match)Chemical Reactivity (Serine proteases)Chemical Reactivity (Serine proteases)
Primary Application Ligand discovery, Allosteric site mappingProtease inhibition (Lysis buffer)Protease inhibition (Lysis buffer)
Crystallographic Resolution Often high (1.5 - 2.5 Å) due to stable occupancyVariable (often disordered due to hydrolysis)Variable
Residue Selectivity Tyr > Lys > His >>> SerSer >>> CysSer

Case Study: Interpretation of Binding

Hypothetical Scenario based on SuFEx literature (e.g., Jones et al., 2023)

In a typical fragment screening campaign (e.g., Diamond XChem), T-SF is used to probe for "ligandable" lysines or tyrosines on a protein surface.

  • Observation: A dataset collected at 1.8 Å resolution shows a blob of density near Lys145 .

  • Validation:

    • Refining as non-covalent T-SF results in positive

      
       difference density between Lys145-NZ and the Sulfur.
      
    • Refining as a covalent adduct (removing F, creating N-S bond) clears the difference map.

    • B-factor Analysis: The B-factors of the T-SF moiety are comparable to the surrounding side chains (~30 Ų), indicating rigid occupancy.

References

  • Jones, L. H. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Royal Society of Chemistry.[4]

  • White, J. S. (2022). A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products. White Rose eTheses.

  • Narayanam, M. K., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition.

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Benchchem Technical Guides . (2025). Sulfamoyl Fluoride: Physicochemical Properties and Applications.

Sources

Evaluation of Off-Target Effects in Thiomorpholine-4-Sulfonyl Fluoride Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiomorpholine-4-sulfonyl fluoride (T-SF) represents a distinct class of "latent" electrophilic probes within the Sulfur(VI) Fluoride Exchange (SuFEx) chemical space. Unlike traditional sulfonyl fluorides (e.g., PMSF) which are highly reactive and promiscuous, T-SF is a sulfamoyl fluoride . This structural distinction confers a "Goldilocks" reactivity profile: it is metabolically stable and resistant to hydrolysis in aqueous environments, reacting only when strictly templated within a protein binding pocket.

This guide details the technical framework for evaluating the off-target effects of T-SF probes. It contrasts T-SF with alternative warheads and provides a validated chemoproteomic workflow to distinguish specific ligand-directed labeling from non-specific background noise.

Mechanistic Foundation: Why T-SF is Different

To evaluate off-targets, one must first understand the mechanism of labeling. T-SF probes do not rely on intrinsic high-energy electrophilicity. Instead, they utilize Sulfur-Fluoride Exchange (SuFEx) , a context-dependent reaction.

The Chemistry of Selectivity
  • Traditional Aryl Sulfonyl Fluorides (Ar-SO2F): The sulfur center is highly electrophilic due to conjugation with the aromatic ring. These readily react with surface-exposed serine, tyrosine, and lysine residues, leading to high background (off-targets).

  • Thiomorpholine-4-Sulfonyl Fluoride (Sulfamoyl Fluoride): The nitrogen atom of the thiomorpholine ring donates electron density into the sulfonyl group (via resonance), significantly stabilizing the S-F bond. Consequently, T-SF is inert to free amino acids in solution. It requires the specific microenvironment of a protein pocket (e.g., an oxyanion hole or a basic residue to deprotonate the nucleophile) to catalyze the reaction.

Reaction Mechanism Diagram

The following diagram illustrates the specific activation requirement for T-SF compared to promiscuous alternatives.

SuFEx_Mechanism cluster_legend Selectivity Logic Probe T-SF Probe (Latent Electrophile) Environment Protein Pocket (Catalytic Microenvironment) Probe->Environment Binding Event OffTarget Non-Specific Surface Residues Probe->OffTarget No Reaction (High Stability) Reaction SuFEx Transition State (Fluoride Displacement) Environment->Reaction Proximity-Induced Activation Product Covalent Adduct (Protein-SO2-Thiomorpholine) Reaction->Product Stable Bond Formation High Stability T-SF resists reaction without specific catalysis

Figure 1: Mechanism of Action. Unlike reactive warheads, T-SF requires a catalytic microenvironment to undergo SuFEx, inherently minimizing off-target surface labeling.

Comparative Analysis: T-SF vs. Alternatives

The following table benchmarks T-SF against common covalent probes used in drug discovery.

FeatureThiomorpholine-4-SF (Sulfamoyl Fluoride)PMSF / Aryl-SFFluorosulfates (-OSO2F)Acrylamides
Reactivity Class Latent / Low HighMediumHigh (Cys specific)
Primary Targets Tyr, Lys, His, Ser (Context-dependent)Ser, Tyr (Promiscuous)Tyr, Lys, HisCysteine
Aqueous Stability (t1/2) > 24 hours (pH 7.[1]4)< 1 hour4–12 hoursVariable
Off-Target Mechanism Rare (requires binding pocket)Non-specific surface labelingSurface labeling possibleThiol alkylation (GSH, etc.)
Evaluation Focus Binding-driven selectivityTime-dependent hydrolysisReactivity-driven labelingCys proteome profiling

Key Insight: When evaluating T-SF, "off-targets" are rarely random surface residues. They are usually other proteins that possess a similar binding pocket capable of activating the warhead. This makes T-SF probes highly valuable for Inverse Drug Discovery .

Experimental Guide: Evaluation of Off-Target Effects

To rigorously evaluate the off-target profile of a T-SF probe, a Gel-Based ABPP (Activity-Based Protein Profiling) followed by Quantitative Mass Spectrometry is required.

Phase 1: Intrinsic Reactivity & Stability Check

Before proteomic profiling, validate that the probe is indeed "latent."

  • Protocol: Incubate T-SF (50 µM) in PBS (pH 7.4) and PBS + 1 mM Tyrosine/Lysine surrogate.

  • Readout: Monitor by LC-MS or NMR over 24 hours.

  • Success Criteria: < 5% hydrolysis or reaction with free amino acid after 24 hours. If rapid reaction occurs, the probe is too reactive for specific profiling.

Phase 2: Gel-Based Selectivity Profiling

This step visualizes the global "cleanliness" of the probe in a complex proteome.

Protocol:

  • Lysate Preparation: Prepare proteome lysate (e.g., HeLa or HEK293T, 1 mg/mL).

  • Probe Incubation: Treat lysate with T-SF probe (alkyne-tagged) at varying concentrations (1, 10, 50, 100 µM) for 1 hour at 37°C.

    • Control: DMSO vehicle.[2]

    • Competition Control: Pre-incubate with excess non-clickable parent ligand (if available) to block specific sites.

  • Click Chemistry: Add CuAAC reagents:

    • Rhodamine-Azide (25 µM)

    • TCEP (1 mM)

    • TBTA ligand (100 µM)

    • CuSO4 (1 mM)

  • Analysis: SDS-PAGE followed by in-gel fluorescence scanning.

Data Interpretation:

  • Specific Signal: Distinct, sharp bands that disappear in the competition control.

  • Off-Target Signal: Faint background smear or bands that do not compete away.

  • T-SF Expectation: Unlike aryl-SFs which show a heavy smear (labeling abundant proteins like albumin/actin), T-SF should show discrete bands, confirming low off-target liability.

Phase 3: Chemoproteomic Target Identification (LC-MS/MS)

This is the definitive method to identify exactly which off-targets are being engaged.

Workflow Diagram:

ABPP_Workflow Lysate Cell Lysate / Live Cells Treatment Probe Treatment (T-SF-Alkyne) Lysate->Treatment Click Click Chemistry (Biotin-Azide) Treatment->Click Enrichment Streptavidin Enrichment & Washing Click->Enrichment Digestion On-Bead Trypsin Digestion Enrichment->Digestion MS LC-MS/MS Analysis (Peptide ID) Digestion->MS Bioinf Bioinformatics (SILAC/LFQ Quantification) MS->Bioinf

Figure 2: Chemoproteomic Workflow. The T-SF probe is used to enrich targets from the proteome. High-stringency washing is critical to remove non-covalent binders.

Detailed Protocol Steps:

  • Enrichment: Use Biotin-Azide for the click reaction. Capture labeled proteins on Streptavidin-agarose beads.

  • Stringent Washing: Wash beads with 1% SDS and 8M Urea. Note: Since T-SF forms a covalent bond, harsh washing removes non-specific sticky proteins, leaving only true covalent off-targets.

  • Digestion: Perform on-bead trypsin digestion.

  • Quantification: Use Label-Free Quantification (LFQ) or TMT (Tandem Mass Tags) to compare Probe vs. DMSO samples.

Calculating Selectivity: Calculate the Enrichment Ratio for each protein:



  • True Targets: Ratio > 5 (typically >20 for covalent probes) AND P-value < 0.05.

  • Off-Targets: Proteins with Ratio > 5 but are not the intended target.

  • Background: Ratio ≈ 1.

References

  • Jones, L. H., et al. (2019). "Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes." Methods in Enzymology, 622, 201-220. Link

  • Hester, F., et al. (2023). "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." Journal of the American Chemical Society, 145(6), 3466–3477. Link

  • Narayanam, M. K., et al. (2018). "Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides." Cell Chemical Biology, 25(4), 435-444. Link

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • American Elements. "Thiomorpholine-4-sulfonyl fluoride Product Page." Link[3]

Sources

A Senior Application Scientist's Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Kinetic Analysis of Thiomorpholine-4-Sulfonyl Fluoride and Related Covalent Inhibitors

In the landscape of modern drug discovery, targeted covalent inhibitors have undergone a renaissance, evolving from a class viewed with caution to a cornerstone of precision medicine.[1] Their ability to form a stable bond with a target protein offers distinct advantages in potency and duration of action.[2] Among the electrophilic "warheads" used to achieve this, sulfonyl fluorides (SFs) have emerged as a privileged class.[3] Unlike more traditional warheads that primarily target cysteine, SFs exhibit a unique "context-dependent" reactivity, enabling them to modify a broader range of nucleophilic residues including tyrosine, lysine, serine, and histidine.[1][3]

This guide provides a comprehensive framework for the kinetic analysis of sulfonyl fluoride inhibitors, using thiomorpholine-4-sulfonyl fluoride as a representative example. We will delve into the mechanistic underpinnings of covalent inhibition, present a detailed protocol for determining inhibition rates, and compare the reactivity profiles of different SF-based compounds to inform rational drug design.

The Mechanism and Kinetics of Covalent Inhibition

The inhibitory action of a targeted covalent inhibitor is not a simple one-step binding event. It is a two-step process that must be understood to properly evaluate and optimize these molecules.[4]

  • Reversible Binding (K_I): Initially, the inhibitor (I) associates non-covalently with the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). The affinity of this initial binding is described by the inhibition constant, K_I. A lower K_I value signifies tighter binding.

  • Irreversible Bond Formation (k_inact): Following initial binding, the electrophilic warhead on the inhibitor reacts with a nucleophilic residue on the enzyme to form a stable, covalent bond (E-I). The maximal rate of this inactivation step is defined by the rate constant, k_inact.

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant k_inact/K_I . This single parameter elegantly captures both the binding affinity and the chemical reactivity of the compound, making it the gold standard for assessing potency and guiding structure-activity relationship (SAR) studies, rather than the traditional IC50 value which can be misleading for time-dependent inhibitors.[2][5]

G cluster_0 Reversible Binding (Affinity) cluster_1 Covalent Inactivation (Reactivity) E E + I EI E·I E->EI k_on EI->E k_off E_I E-I EI->E_I k_inact caption Two-step mechanism of covalent inhibition.

Caption: The two-step mechanism of irreversible covalent inhibition.

Experimental Protocol: Determining k_inact/K_I via Progress Curve Analysis

This protocol outlines a continuous enzymatic assay to determine the kinetic parameters for an irreversible inhibitor like thiomorpholine-4-sulfonyl fluoride. The fundamental principle is to monitor the rate of an enzymatic reaction over time in the presence of various concentrations of the inhibitor. The observed rate will decrease as the enzyme is progressively inactivated.

Materials and Reagents
  • Target Enzyme: Purified and of known concentration.

  • Inhibitor Stock: Thiomorpholine-4-sulfonyl fluoride (or other SF inhibitor) dissolved in DMSO (e.g., 10 mM stock).

  • Substrate: A substrate that produces a continuously measurable signal (e.g., chromogenic or fluorogenic).

  • Assay Buffer: Buffer appropriate for enzyme stability and activity (e.g., 50 mM HEPES, pH 7.5, with any necessary co-factors).

  • Instrumentation: A spectrophotometer or plate reader capable of kinetic measurements.

  • Consumables: 96-well or 384-well microplates (UV-transparent or black, depending on the assay).

Experimental Workflow

G cluster_0 Step 1: Preparation cluster_1 Step 2: Assay Execution cluster_2 Step 3: Data Analysis A Prepare serial dilutions of inhibitor in assay buffer C Add enzyme to wells containing inhibitor dilutions A->C B Prepare enzyme and substrate solutions B->C D Initiate reaction by adding substrate C->D E Immediately begin kinetic read (e.g., Absorbance over time) D->E F Plot progress curves (Signal vs. Time) E->F G Fit curves to determine k_obs for each [I] F->G H Plot k_obs vs. [I] and fit to hyperbolic equation G->H I Derive k_inact and K_I H->I

Caption: Workflow for determining covalent inhibition kinetic parameters.

Step-by-Step Procedure
  • Inhibitor Preparation: Prepare a series of 2x final concentrations of thiomorpholine-4-sulfonyl fluoride in the assay buffer. It is critical to include a DMSO-only control (0% inhibition). The concentration range should ideally span from 0.1x to 10x the expected K_I.

  • Assay Setup: In a microplate, add the 2x inhibitor dilutions. For a 100 µL final volume, this would be 50 µL.

  • Reaction Initiation and Measurement:

    • Prepare a 2x enzyme/substrate master mix in assay buffer.

    • Causality Check: The order of addition is crucial. If the inhibitor is competitive with the substrate, the enzyme should be pre-incubated with the inhibitor before adding the substrate. However, for simplicity and to minimize variables, initiating the reaction by adding an enzyme/inhibitor mix to the substrate is often a robust starting point.[6]

    • Add 50 µL of the 2x enzyme solution to the wells containing the inhibitor.

    • Immediately place the plate in the reader and begin monitoring the signal (e.g., absorbance or fluorescence) at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe a clear curve (e.g., 30-60 minutes).

Data Analysis
  • Calculate Observed Rates (k_obs): For each inhibitor concentration [I], the reaction progress curve will show an initial velocity that decreases over time. This curve should be fitted to the following equation for single-exponential decay to determine the observed rate of inactivation, k_obs:

    P(t) = (v_i / k_obs) * (1 - e^(-k_obs * t))

    Where P(t) is the product formed at time t, and v_i is the initial rate of reaction.

  • Determine k_inact and K_I: The calculated k_obs values are then plotted against the corresponding inhibitor concentrations [I]. This plot should follow a hyperbolic relationship, which can be fitted to the Michaelis-Menten equation adapted for inactivation:

    k_obs = (k_inact * [I]) / (K_I + [I])

    From this nonlinear regression, the values for k_inact (the maximum observed rate at saturating inhibitor concentrations) and K_I (the inhibitor concentration at which k_obs is half of k_inact) can be determined.

  • Calculate the Efficiency Constant: The final potency metric is calculated as the ratio k_inact/K_I.

Comparative Analysis: The Impact of Structure on Reactivity

While specific kinetic data for thiomorpholine-4-sulfonyl fluoride is not extensively published, we can infer its likely behavior by comparing it to well-characterized aryl sulfonyl fluorides. The electronic properties of the group attached to the sulfonyl fluoride core dramatically modulate its reactivity.[7][8] Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to a faster rate of inactivation, while electron-donating groups have the opposite effect.[9]

The thiomorpholine group is generally considered to be weakly electron-donating. Therefore, we would hypothesize that thiomorpholine-4-sulfonyl fluoride is a moderately reactive warhead, likely more stable and less reactive than aryl sulfonyl fluorides bearing strong electron-withdrawing groups. This "tunability" is a key advantage of the SF warhead class.[10]

Table 1: Comparative Kinetic Data of Various Sulfonyl Fluorides

CompoundStructureClassk_hyd (x 10⁻⁵ s⁻¹)Key Feature
4-Carboxybenzenesulfonyl fluorideHOOC-C₆H₄-SO₂FAryl Sulfonyl Fluoride1.80Electron-withdrawing group enhances reactivity.
Benzenesulfonyl fluorideC₆H₅-SO₂FAryl Sulfonyl Fluoride1.10Baseline aromatic SF reactivity.
4-Aminobenzenesulfonyl fluorideH₂N-C₆H₄-SO₂FAryl Sulfonyl Fluoride0.03Strong electron-donating group reduces reactivity.
Thiomorpholine-4-sulfonyl fluoride C₄H₈NSO₂FAlkyl Sulfamoyl FluorideHypothesized LowAlkyl group and nitrogen donation likely reduce reactivity.

Data for aryl sulfonyl fluorides adapted from Grimster et al. and presented for comparative purposes.[10] The value for thiomorpholine-4-sulfonyl fluoride is hypothesized based on chemical principles.

This comparative data underscores a critical principle in covalent drug design: the warhead's reactivity must be carefully balanced. A highly reactive compound may show potent inactivation in vitro but suffer from poor stability and off-target reactivity in a biological system.[7][8] Conversely, a warhead with very low reactivity may not achieve sufficient target modification in a therapeutic timeframe. The moderate, tunable reactivity of scaffolds like sulfonyl fluorides is therefore highly desirable.[1]

Conclusion

The kinetic characterization of covalent inhibitors is a non-trivial but essential task in modern drug discovery. For sulfonyl fluorides like thiomorpholine-4-sulfonyl fluoride, a thorough analysis moving beyond simple IC50 determination to an accurate measurement of k_inact/K_I is paramount for understanding true inhibitory efficiency. The protocols and principles outlined in this guide provide a robust framework for researchers to perform these critical evaluations, enabling the data-driven optimization of inhibitor affinity and reactivity, and ultimately leading to the development of safer and more effective covalent therapeutics.

References

  • Current time information in Antwerp, BE. Google. Retrieved February 15, 2026.
  • Narayanan, A., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. bioRxiv. [Link]

  • Narayanan, A., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. bioRxiv. [Link]

  • Morwick, L. K., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]

  • Am Ende, C. W., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

  • Am Ende, C. W., et al. (2017). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. ResearchGate. [Link]

  • Roskoski, R. Jr. (2016). Kinetic mechanisms of covalent inhibition. ResearchGate. [Link]

  • Fábián, L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. [Link]

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS Discovery. [Link]

  • van den Bedem, H., & Martin, S. F. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Semantic Scholar. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • de Wispelaere, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • Schwartz, J. C., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

  • University of Cambridge. (n.d.). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. Apollo - University of Cambridge Repository. [Link]

  • Laudadio, G., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]

  • Bull, F., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Chemical Biology. [Link]

  • Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Evotec. [Link]

  • Narayanan, A., et al. (2020). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. bioRxiv. [Link]

  • Miyahisa, I., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition. [Link]

  • Journal of Pharma Insights and Research. (2025). A Review on Renaissance of Targeted Covalent Inhibitors. Journal of Pharma Insights and Research. [Link]

  • Silverman, R. B., & Imperiali, B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research. [Link]

  • Laudadio, G., et al. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Beilstein Journal of Organic Chemistry. [Link]

  • Wulsdorf, T., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences. [Link]

  • American Elements. (n.d.). Thiomorpholine-4-sulfonyl fluoride. American Elements. [Link]

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Safety Operating Guide

Personal protective equipment for handling Thiomorpholine-4-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sleeping Beauty" Hazard

Thiomorpholine-4-sulfonyl fluoride is a specialized reagent used primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry. While often touted for its stability compared to sulfonyl chlorides—a characteristic Sharpless described as "sleeping beauty" reactivity—this stability breeds complacency.

The Critical Risk: This compound is designed to be an electrophilic warhead that covalently modifies tyrosine, serine, and lysine residues in proteins. It does not distinguish between your target protein and the proteins in your corneas or respiratory tract. Upon hydrolysis or metabolic breakdown, it releases fluoride ions (F⁻) and the corresponding sulfonic acid, posing risks of deep-tissue chemical burns and potential neurotoxicity similar to PMSF (phenylmethylsulfonyl fluoride).

Immediate Action Required:

  • H-Codes: H314 (Causes severe skin burns and eye damage), H301/H311 (Toxic if swallowed/in contact with skin).[1]

  • Primary Engineering Control: All manipulations must occur within a certified chemical fume hood.

  • Quenching Agent: 1M NaOH or saturated Sodium Bicarbonate (for slow quenching).

Mechanism of Action & Risk Assessment

Senior Scientist Insight: To handle this chemical safely, you must understand its reactivity profile.

The Electrophilic Warhead

Thiomorpholine-4-sulfonyl fluoride contains a highly polarized S(VI)–F bond. Unlike sulfonyl chlorides, it resists hydrolysis in neutral water. However, contact with biological nucleophiles (enzymes, mucous membranes) or basic conditions triggers rapid covalent bonding.

  • Consequence: If inhaled or splashed, it permanently alkylates mucosal proteins.

  • Hydrolysis Byproduct: Exposure to moisture eventually generates Hydrogen Fluoride (HF) and thiomorpholine-4-sulfonic acid. While the HF quantity is stoichiometric, the localized generation on moist skin or eyes causes delayed, deep-tissue necrosis.

Self-Validating Safety Systems

A "self-validating" protocol means the workflow itself alerts you to failure.

  • Visual Check: The compound should be a white to off-white solid. Yellowing or liquefaction indicates hydrolysis (HF generation) and compromised container integrity.

  • pH Monitoring: Any aqueous waste stream generated from this process must be pH-checked. If pH < 5, unneutralized HF or sulfonic acid species are present.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of concentrated sulfonyl fluorides due to their electrophilic nature and potential for permeation.

PPE CategoryStandard Requirement"Senior Scientist" Enhanced ProtocolRationale
Hand Protection Nitrile Gloves (4 mil)Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield (Laminate) or High-Breakthrough Nitrile (8 mil)Sulfonyl fluorides can permeate standard nitrile. Laminate provides the widest chemical resistance.
Eye Protection Safety GlassesChemical Goggles + Face Shield Risk of irreversible corneal opacity. A face shield protects the neck/chin from splashes during quenching.
Respiratory Fume HoodFume Hood + N95 (if weighing powder outside) Ideally, weigh inside the hood. If the balance is external, a respirator is required to prevent inhalation of micro-particles.
Body Defense Lab CoatChemical-Resistant Apron Cotton lab coats absorb spills, holding the corrosive agent against the chest/abdomen. An apron provides an impervious barrier.

Operational Protocol: Safe Handling Workflow

Preparation & Weighing
  • Environment: Verify fume hood face velocity is >100 fpm.

  • Static Control: Use an anti-static gun on the weighing boat. Sulfonyl fluoride powders can be static-charged and "jump," creating invisible contamination.

  • Solubilization: Dissolve immediately in an anhydrous organic solvent (Acetonitrile, DCM, or DMSO).

    • Why? Solutions are easier to control than powders. However, do not store in DMSO for months as slow decomposition can pressurize the vial.

Reaction Setup
  • Vessel: Use glass or chemically resistant plastic (polypropylene). Avoid metal spatulas if moisture is present (corrosion risk).

  • Labeling: Mark all reaction vessels clearly: "Toxic: Sulfonyl Fluoride - Do Not Touch."

Emergency Spills
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (soaked in dilute bicarbonate) to dampen and neutralize, then scoop into hazardous waste.

  • Liquid Spill: Absorb with vermiculite. Treat the vermiculite with 1M NaOH before disposal to quench the active warhead.

Visualization: Logistics & Safety Workflow

The following diagram outlines the decision logic for handling and disposal, ensuring no active reagent enters the general waste stream.

G Start Start: Reagent Retrieval Inspect Visual Inspection: Is solid yellow or liquid? Start->Inspect Reject REJECT: Hydrolysis Risk Treat as HF Waste Inspect->Reject Yes (Degraded) Weigh Weighing Protocol: Fume Hood + Anti-Static Dissolve immediately Inspect->Weigh No (White Solid) Reaction Experimental Use (SuFEx Reaction) Weigh->Reaction WasteDecide Waste Stream Analysis: Unreacted Reagent Present? Reaction->WasteDecide Quench QUENCHING PROTOCOL: Add 1M NaOH (pH > 12) Stir 2-4 hours WasteDecide->Quench Yes Disposal Disposal: Filter Solids -> Solid Waste Filtrate -> Aqueous Waste WasteDecide->Disposal No (Trace only) CheckPH Validation: Is pH still > 10? Quench->CheckPH Adjust Add more NaOH CheckPH->Adjust No Precipitate Fluoride Capture: Add CaCl2 to precipitate CaF2 CheckPH->Precipitate Yes Adjust->Quench Precipitate->Disposal

Caption: Operational logic flow for Thiomorpholine-4-sulfonyl fluoride, emphasizing the mandatory quenching step (Red Node) prior to disposal to prevent downstream hazards.

Disposal & Decontamination (The "Kill Step")

Never dispose of active sulfonyl fluorides directly into aqueous waste streams. They can persist and hydrolyze slowly, releasing HF in the waste container.

Step-by-Step Quenching Protocol:

  • Segregation: Collect all reaction waste and contaminated washes in a dedicated beaker.

  • Hydrolysis: Add an equal volume of 1M NaOH (Sodium Hydroxide).

    • Mechanism:[1][2][3] The hydroxide ion attacks the sulfur, displacing the fluoride and forming the non-toxic sulfonate.

  • Time: Stir efficiently for 2–4 hours . Do not seal the container (slight exotherm possible).

  • Fluoride Sequestration (Optional but Recommended): Add excess Calcium Chloride (CaCl₂).

    • Result: This precipitates free fluoride ions as Calcium Fluoride (CaF₂), an insoluble solid, preventing glass etching in waste bottles.

  • Validation: Check pH. It must remain basic (pH > 10). If acidic, the hydrolysis generated enough acid to neutralize your base—add more NaOH.

  • Final Disposal: Label as "Basic High-Fluoride Waste" and hand over to EHS.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • National Institutes of Health (NIH). (2023). Sulfur fluoride exchange - PMC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.